1-Oxaspiro[2.5]octane-2-carbonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-oxaspiro[2.5]octane-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-6-7-8(10-7)4-2-1-3-5-8/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQXDTZBGXZOTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(O2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338405 | |
| Record name | 1-Oxaspiro[2.5]octane-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36929-66-5 | |
| Record name | 1-Oxaspiro[2.5]octane-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Oxaspiro[2.5]octane-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oxaspiro[2.5]octane-2-carbonitrile, a spirocyclic compound featuring a cyclohexane ring fused to an oxirane (epoxide) ring bearing a nitrile group, is a molecule of interest in synthetic organic chemistry and potential drug discovery. Its unique structural motif, combining the reactivity of an epoxide with the polarity of a nitrile, makes it a versatile building block for the synthesis of more complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization.
Chemical and Physical Properties
This compound is a colorless liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| CAS Number | 36929-66-5 | [1] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 111-112 °C at 19 Torr | |
| Density | 1.10 ± 0.1 g/cm³ (predicted) | |
| Appearance | Colorless liquid | |
| Solubility | Soluble in common organic solvents. | |
| Stability | Stable under normal conditions. | |
| Incompatibilities | Strong acids, strong oxidizing agents. |
Synthesis
The primary synthetic route to this compound is the Darzens condensation reaction between cyclohexanone and chloroacetonitrile. This reaction involves the base-mediated formation of an α-halo carbanion from chloroacetonitrile, which then acts as a nucleophile, attacking the carbonyl carbon of cyclohexanone. Subsequent intramolecular nucleophilic substitution by the newly formed alkoxide results in the formation of the epoxide ring.
Experimental Protocol: Darzens Condensation
This protocol is adapted from a similar, well-established procedure for the synthesis of related glycidic esters.
Materials:
-
Cyclohexanone
-
Chloroacetonitrile
-
Sodium ethoxide (or another suitable base, such as sodium amide or potassium tert-butoxide)
-
Anhydrous diethyl ether (or another suitable aprotic solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a solution of sodium ethoxide in anhydrous diethyl ether is prepared.
-
The flask is cooled in an ice bath.
-
A solution of cyclohexanone and chloroacetonitrile in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred solution of sodium ethoxide over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature.
-
The reaction is quenched by the slow addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation to yield pure this compound.
Spectral Characterization
The structure of this compound can be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclohexane ring protons. The proton on the carbon bearing the nitrile group is expected to appear as a singlet or a narrowly split multiplet in the region characteristic for protons alpha to both an epoxide and a nitrile group.
¹³C NMR: The carbon NMR spectrum provides key information about the carbon skeleton.
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| Spiro Carbon | ~60-70 | Quaternary carbon of the cyclohexane ring, part of the epoxide. |
| C-CN | ~40-50 | Carbon of the epoxide ring bonded to the nitrile group. |
| CN | ~115-120 | Carbon of the nitrile group. |
| Cyclohexane CH₂ | ~20-40 | Multiple peaks for the methylene carbons of the cyclohexane ring. |
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C≡N (Nitrile) | ~2250 - 2210 | Medium |
| C-H (sp³) | ~3000 - 2850 | Strong |
| C-O (Epoxide) | ~1250 and ~850 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 137.
| m/z | Possible Fragment | Notes |
| 137 | [C₈H₁₁NO]⁺ | Molecular ion (M⁺) |
| 108 | [M - HCN]⁺ | Loss of hydrogen cyanide. |
| 94 | [M - C₂H₃N]⁺ | Loss of acetonitrile fragment. |
| 81 | [C₆H₉]⁺ | Cyclohexenyl cation. |
| 67 | [C₅H₇]⁺ | A common fragment in the mass spectra of cyclohexyl derivatives.[1] |
| 54 | [C₄H₆]⁺ | Further fragmentation.[1] |
Reactivity and Potential Applications
The chemical reactivity of this compound is dominated by the strained epoxide ring, which is susceptible to nucleophilic ring-opening reactions. This reactivity allows for the introduction of a variety of functional groups, making it a useful intermediate in organic synthesis. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding its synthetic utility.
While specific biological activities for this compound have not been extensively reported, the spiro-epoxy and nitrile moieties are present in various biologically active molecules. Spirocyclic compounds, in general, have shown a wide range of pharmacological activities, including antimicrobial and anticancer properties. Therefore, this molecule could serve as a scaffold for the development of novel therapeutic agents.
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Key Structural Features and Reactivity
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Oxaspiro[2.5]octane-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural elucidation of 1-Oxaspiro[2.5]octane-2-carbonitrile. The following sections detail the key spectroscopic data, experimental protocols, and logical workflows essential for the characterization of this spirocyclic epoxide.
Molecular Identity and Physicochemical Properties
This compound is a heterocyclic compound featuring a cyclohexane ring fused to an epoxide ring at a spiro center, with a nitrile functional group attached to the epoxide. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 36929-66-5 | PubChem[1] |
| Molecular Weight | 137.18 g/mol | PubChem[1] |
| Exact Mass | 137.084063974 Da | PubChem[1] |
| Topological Polar Surface Area | 36.3 Ų | PubChem[1] |
Spectroscopic Data for Structural Confirmation
The structural assignment of this compound is corroborated by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While publicly available databases confirm the existence of this data, specific peak values are often proprietary. The following tables represent a compilation of expected and reported values from various sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives has been performed using ¹H, ¹³C, and ¹⁵N NMR spectroscopy. The chemical shifts and coupling constants are highly sensitive to the steric and electronic effects of the substituents and the anisotropic positions of the atoms in the three-membered ring.[2]
Table 1: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| C=N | ~117-120 | Characteristic for a nitrile carbon. |
| Spiro C | ~60-70 | Quaternary carbon of the epoxide, shifted downfield by the oxygen atom. |
| C-CN (epoxide) | ~40-50 | Methine carbon of the epoxide, attached to the nitrile group. |
| Cyclohexane CH₂ | ~20-40 | Multiple peaks expected for the methylene groups of the cyclohexane ring. |
Table 2: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Notes |
| H on C-CN (epoxide) | ~3.0-3.5 | Doublet or Doublet of Doublets | ~2-4 | Coupled to protons on the adjacent cyclohexane carbons. |
| Cyclohexane H | ~1.2-2.0 | Multiplets | - | Complex overlapping signals from the cyclohexane ring protons. |
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present in the molecule.
Table 3: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | ~2240-2260 | Medium |
| C-O (Epoxide) | ~1250 (asymmetric stretch), ~800-950 (symmetric stretch) | Strong, Medium-Strong |
| C-H (sp³ hybridized) | ~2850-3000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. A GC-MS analysis is available through the NIST Mass Spectrometry Data Center.[1]
Table 4: Mass Spectrometry Data
| m/z Value | Interpretation |
| 137 | Molecular Ion (M⁺) |
| 67 | Top Peak (Base Peak) |
| 54 | Second Highest Peak |
| 69 | Third Highest Peak |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of α,β-epoxy nitriles (glycidic nitriles) is the Darzens condensation. This reaction involves the condensation of a ketone with an α-halo nitrile in the presence of a base.
Protocol: Darzens Condensation of Cyclohexanone with Chloroacetonitrile
-
Reaction Setup: To a stirred solution of sodium ethoxide (1.1 equivalents) in absolute ethanol at 0-5 °C, add a mixture of freshly distilled cyclohexanone (1.0 equivalent) and chloroacetonitrile (1.0 equivalent) dropwise over a period of 30 minutes.
-
Reaction Execution: Maintain the reaction mixture at 0-5 °C and continue stirring for an additional 2-3 hours after the addition is complete. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound.
Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard. For detailed conformational analysis, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended. The experimental protocols outlined by Pérez-Cruz et al. for similar 1-oxaspiro[2.5]octane derivatives provide a robust methodology for spectral acquisition and analysis.[2]
IR Spectroscopy: The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a neat thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
Mass Spectrometry: Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).
Visualizations
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the structure elucidation of this compound.
Caption: Workflow for Synthesis and Structure Elucidation.
Proposed Synthesis Pathway
The diagram below outlines the key steps in the proposed Darzens condensation for the synthesis of the target molecule.
Caption: Darzens Condensation Synthesis Pathway.
References
In-Depth Technical Guide: 1-Oxaspiro[2.5]octane-2-carbonitrile
CAS Number: 36929-66-5
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction
Physicochemical Properties
A summary of the key physicochemical properties for 1-Oxaspiro[2.5]octane-2-carbonitrile is provided in the table below. It is important to note that experimentally determined values for properties such as melting point and boiling point are not widely reported in the literature.
| Property | Value | Source |
| CAS Number | 36929-66-5 | [1] |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | 1-Oxaspiro(2.5)octane-2-carbonitrile | [2] |
Synthesis
Logical Workflow for Synthesis
Caption: General synthetic workflow for this compound.
Spectroscopic Data
While detailed spectral data is not widely published, references to spectral information exist in databases such as PubChem.[2] The expected spectral features are outlined below.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the cyclohexyl protons, and a distinct signal for the proton on the carbon bearing the nitrile group. |
| ¹³C NMR | Resonances for the carbons of the cyclohexane ring, the spiro carbon, the two carbons of the oxirane ring, and the nitrile carbon. |
| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically around 2250 cm⁻¹. C-O-C stretching frequencies for the epoxide ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (137.18 g/mol ). |
Biological Activity and Drug Development Potential
Currently, there is a lack of specific biological activity data for this compound in the public domain. However, a patent for a broad class of "Oxaspiro[2.5]octane derivatives and analogs" suggests their potential as modulators of Methionine aminopeptidase 2 (MetAP2).[3] MetAP2 is a metalloprotease that plays a crucial role in angiogenesis (the formation of new blood vessels) and cell proliferation. Inhibition of MetAP2 is a validated therapeutic strategy for the treatment of cancer and obesity.
Potential Signaling Pathway Involvement
Given the potential link to MetAP2 inhibition, the hypothetical mechanism of action could involve the modulation of signaling pathways downstream of this enzyme. MetAP2 is known to be involved in the processing of various proteins that are essential for cell growth and proliferation.
Caption: Hypothetical signaling pathway for MetAP2 inhibition.
Experimental Protocols
Due to the limited availability of published research on this specific compound, detailed experimental protocols are not available. Researchers interested in working with this compound would need to develop and optimize protocols for its synthesis, purification, and analysis based on general organic chemistry principles and the known reactivity of related compounds.
General Experimental Workflow for Synthesis and Analysis
Caption: General experimental workflow for synthesis and characterization.
Conclusion
This compound represents a chemical entity with potential for further exploration in synthetic and medicinal chemistry. While current publicly available data is limited, its structural features suggest it could serve as a valuable building block. The putative link of the broader oxaspiro[2.5]octane class to MetAP2 inhibition highlights a potential avenue for future research into the biological activities of this specific compound. Further studies are required to elucidate its synthesis in detail, fully characterize its physicochemical and spectroscopic properties, and investigate its pharmacological profile.
References
In-depth Technical Guide: Spectroscopic Data of 1-Oxaspiro[2.5]octane-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | PubChem CID: 548939[1] |
| Molecular Weight | 137.18 g/mol | PubChem CID: 548939[1] |
| CAS Number | 36929-66-5 | PubChem CID: 548939[1] |
Spectroscopic Data Summary
Comprehensive, publicly available quantitative spectroscopic data for 1-Oxaspiro[2.5]octane-2-carbonitrile is limited. The following tables are based on general spectroscopic principles and data for analogous structures.
¹H NMR Data (Predicted)
A specific proton NMR spectrum for this compound is not publicly available. A predicted spectrum would show complex multiplets for the cyclohexyl protons and distinct signals for the proton on the epoxide ring.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.5 - 3.8 | d | 1H | H-2 (proton on the carbon bearing the nitrile) |
| ~1.2 - 2.0 | m | 10H | Cyclohexyl protons |
¹³C NMR Data
While a specific peak list is not available, the PubChem entry for this compound indicates the existence of a ¹³C NMR spectrum.[1]
| Chemical Shift (ppm) | Assignment |
| ~115 - 120 | -C≡N |
| ~55 - 65 | C-2 (epoxide carbon with nitrile) |
| ~60 - 70 | C-3 (spiro epoxide carbon) |
| ~20 - 40 | Cyclohexyl carbons |
Infrared (IR) Spectroscopy Data
An IR spectrum for the vapor phase of this compound is indicated as available.[1] Key expected absorption bands are:
| Wavenumber (cm⁻¹) | Functional Group |
| ~2240 - 2260 | C≡N stretch (nitrile) |
| ~1250 | C-O stretch (epoxide, characteristic) |
| ~800 - 950 | C-O stretch (epoxide, ring breathing) |
| ~2850 - 2950 | C-H stretch (alkane) |
Mass Spectrometry (MS) Data
A GC-MS spectrum is available for this compound.[1]
| m/z | Interpretation |
| 137 | [M]⁺ (Molecular ion) |
| Other fragments | Fragmentation of the cyclohexyl ring and loss of CO or HCN |
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and spectroscopic characterization of this compound are not readily found in the scientific literature. However, a plausible synthetic route is the Darzens condensation of cyclohexanone with chloroacetonitrile.[2]
Synthesis via Darzens Condensation (Proposed Protocol)
This protocol is based on general procedures for the Darzens reaction.
Reaction: Cyclohexanone + Chloroacetonitrile → this compound
Reagents and Equipment:
-
Cyclohexanone
-
Chloroacetonitrile
-
Strong base (e.g., sodium ethoxide, potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., diethyl ether, tetrahydrofuran)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, distillation or chromatography apparatus)
Procedure:
-
A solution of the base in the anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath.
-
A mixture of cyclohexanone and chloroacetonitrile is added dropwise to the cooled base solution with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to stir at low temperature for a specified time, followed by warming to room temperature.
-
The reaction is quenched by the addition of water or a saturated ammonium chloride solution.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography.
Spectroscopic Characterization Protocol (General)
Sample Preparation:
-
NMR: The purified compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.
-
IR: A thin film of the neat liquid is prepared on a salt plate (e.g., NaCl or KBr) for analysis.
-
MS: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared for injection into the mass spectrometer.
Instrumentation and Data Acquisition:
-
¹H and ¹³C NMR: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used to acquire the spectra. Standard pulse programs are used for both proton and carbon-13 detection.
-
IR: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
MS: An electron ionization (EI) mass spectrometer, often coupled with a gas chromatograph (GC-MS), is used to obtain the mass spectrum.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the proposed synthesis and subsequent spectroscopic analysis of this compound.
Caption: General workflow for the synthesis and characterization of this compound.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information in scientific databases regarding the biological activity or any associated signaling pathways of this compound. Further research would be required to investigate its potential pharmacological properties.
Disclaimer: The provided spectroscopic data is largely predictive and the experimental protocols are generalized. Researchers should consult specialized literature and databases for more detailed and validated information as it becomes available. Safety precautions should be taken when handling all chemicals mentioned.
References
An In-depth Technical Guide on the Spectroscopic Analysis of 1-Oxaspiro[2.5]octane-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of 1-Oxaspiro[2.5]octane-2-carbonitrile. Due to the limited availability of public experimental data for this specific compound, this document outlines the expected structural features, a generalized experimental protocol for NMR data acquisition, and visual representations of the molecule and analytical workflow.
Molecular Structure and Nomenclature
This compound, with the chemical formula C₈H₁₁NO, is a spirocyclic compound featuring a cyclohexane ring fused to an epoxide ring which is substituted with a nitrile group.[1] The IUPAC name for this compound is this compound.[1]
Below is a diagram of the molecular structure with atoms numbered for potential NMR spectroscopic assignment.
Caption: Molecular structure of this compound.
NMR Spectroscopic Data
As of the latest search, specific, publicly available experimental ¹H and ¹³C NMR data (chemical shifts, coupling constants, and multiplicities) for this compound could not be retrieved. While databases like PubChem indicate the existence of a ¹³C NMR spectrum for this compound, the actual data is not directly provided.[1] A publication titled "Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR" suggests that detailed NMR studies on similar structures have been conducted, which could provide valuable insights, but the full text was not accessible.[2]
For reference, predicted ¹³C NMR data for the parent compound, 1-Oxaspiro[2.5]octane, is available in some databases, which may serve as a starting point for estimating the chemical shifts for the carbonitrile derivative.
Experimental Protocols for NMR Analysis
The following is a detailed, generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound. This protocol is based on standard laboratory practices.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. For non-polar to moderately polar compounds, Deuterated chloroform (CDCl₃) is a common choice. Other solvents like Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated acetone (acetone-d₆) can be used depending on the sample's solubility.
-
Sample Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.75 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using a freeze-pump-thaw cycle.
Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance III 400 MHz or higher field instrument.
-
Shimming: Insert the sample into the spectrometer and perform automated or manual shimming of the magnetic field to achieve high homogeneity and improve spectral resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay is necessary for quantitative measurements.
-
Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Typically 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. Longer delays are needed for quaternary carbons.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify and label the chemical shift of each peak in both ¹H and ¹³C spectra.
Experimental Workflow
The following diagram illustrates a typical workflow for NMR analysis.
Caption: A generalized workflow for conducting NMR spectroscopy experiments.
References
Physical properties of spiro-epoxy nitriles
An In-depth Technical Guide to the Physical and Chemical Properties of Spiro-Epoxy Nitriles
For Researchers, Scientists, and Drug Development Professionals
The fusion of a nitrile group, an epoxide ring, and a spirocyclic core creates the unique chemical entity known as a spiro-epoxy nitrile. This structure is of growing interest in medicinal chemistry and materials science due to the combined reactivity of its functional groups. The inherent ring strain of the epoxide makes it susceptible to nucleophilic attack, a property valuable for forming covalent bonds with biological targets.[1] The spirocyclic nature of the molecule provides a rigid, three-dimensional scaffold that is crucial for precise molecular interactions and the development of novel therapeutics and materials.[1][2]
This technical guide provides a comprehensive overview of the known physical and chemical properties of spiro-epoxy compounds, with a specific focus on the influence of the nitrile moiety. Due to the emerging nature of this specific chemical class, this paper synthesizes data from closely related spiro-epoxy oxindoles and general principles of nitrile chemistry to build a predictive and informative framework.
Core Physicochemical Properties
The physical properties of spiro-epoxy nitriles are dictated by the interplay between the polar nitrile group, the reactive epoxy ring, and the rigid spiro center. While extensive quantitative data for a homologous series of spiro-epoxy nitriles is not yet prevalent in the literature, properties can be inferred from analogous structures.
Polarity, Solubility, and Boiling Point
Nitriles are highly polar molecules due to the strong dipole moment of the carbon-nitrogen triple bond.[3] This polarity leads to strong permanent dipole-dipole attractions in addition to van der Waals forces, resulting in boiling points that are significantly higher than those of non-polar molecules of similar molecular weight.[3]
-
Solubility : The lone pair of electrons on the nitrogen atom allows nitriles to act as hydrogen bond acceptors.[3] Consequently, smaller spiro-epoxy nitriles are expected to be soluble in water and other protic solvents. As the size of the hydrocarbon scaffold increases, the hydrophobic character will dominate, leading to decreased water solubility.[3]
-
Boiling Point : The high polarity suggests that these compounds will have relatively high boiling points. For comparison, simple nitriles like ethanenitrile and propanenitrile have boiling points of 82°C and 97°C, respectively.[3] The larger, more complex structure of a spiro-epoxy nitrile would elevate this further.
Molecular Geometry and Bond Characteristics
X-ray crystallography of related spiro-oxazine and spiro-dioxolane compounds provides insight into the expected bond lengths and geometry around the spiro center. The Cspiro-O bond length in these structures typically ranges from 1.46 to 1.49 Å, while the Cspiro-N bond is slightly shorter, around 1.43 to 1.45 Å.[4] This data provides a baseline for computational modeling and structural analysis of spiro-epoxy nitriles.
Table 1: Representative Crystallographic Data of Related Spiro Compounds
| Compound Class | CSpiro-O Bond Length (Å) | CSpiro-N Bond Length (Å) | Reference |
|---|---|---|---|
| Spirooxazine | 1.458 - 1.461 | 1.434 - 1.446 | [4] |
| Spirooxazine | 1.485 - 1.488 | 1.426 - 1.427 | [4] |
| Spirooxazine | 1.471 | 1.446 |[4] |
Spectroscopic Characterization
The structural features of spiro-epoxy nitriles give rise to characteristic signals in various spectroscopic analyses, which are crucial for their identification and characterization.
Infrared (IR) Spectroscopy
IR spectroscopy is a fundamental tool for identifying the key functional groups in these molecules. The nitrile and epoxy groups, in particular, have distinct absorption bands.
Table 2: Key IR Absorption Bands for Spiro-Epoxy Nitriles
| Functional Group | Characteristic Absorption Band (cm⁻¹) | Description | Reference |
|---|---|---|---|
| Nitrile (-C≡N) | 2210 - 2260 | Strong, sharp absorption for the C≡N stretch. | [5] |
| Epoxy Ring | ~900 | Characteristic for the epoxy ring C-O stretch. | [5] |
| Carbonyl (if present) | 1700 - 1725 | Strong absorption, often seen in spiro-oxindole precursors. | [6] |
| C-O Bonds | ~1050 | General C-O stretching. |[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure, including the stereochemistry of the spiro center and the substitution pattern.
Table 3: Representative ¹³C NMR Chemical Shifts for Related Spiro-Epoxy Scaffolds
| Carbon Atom | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Spiro Carbon (Cspiro) | 59 - 60 | [6] |
| Epoxide CH | 60 - 62 | [6] |
| Nitrile Carbon (-C ≡N) | 115 - 120 | General Range |
| Aromatic CH | 108 - 132 | [6] |
| Quaternary Aromatic C | 120 - 146 | [6] |
| Carbonyl Carbon (C=O) | 162 - 171 |[6] |
Chemical Reactivity and Pathways
The reactivity of spiro-epoxy compounds is dominated by the electrophilic nature of the strained three-membered epoxy ring.[1] This makes them highly susceptible to ring-opening reactions by various nucleophiles, a key transformation for accessing more complex, functionalized molecules.[7][8]
Caption: Key reactivity pathway of spiro-epoxy compounds via nucleophilic ring-opening.
This ring-opening can proceed through either an Sₙ1-like mechanism, involving a carbocation intermediate under acidic conditions, or a direct Sₙ2 attack under basic or neutral conditions.[2] The regioselectivity of the attack is influenced by both electronic and steric factors of the substituents on the spiro scaffold.
Experimental Protocols
Detailed and reproducible experimental methods are critical for the synthesis and characterization of spiro-epoxy nitriles.
General Synthesis via Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction is a classic and effective method for synthesizing epoxides from carbonyl compounds. A variation of this protocol can be adapted for creating spiro-epoxy nitriles from isatylidene malononitriles or similar precursors.
Protocol:
-
Ylide Generation: To a stirred suspension of trimethylsulfonium iodide (1.2 eq.) in anhydrous DMSO (0.5 M) under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at room temperature. Stir the resulting mixture for 1 hour until gas evolution ceases and a clear solution is formed.
-
Substrate Addition: Dissolve the isatin-derived α,β-unsaturated nitrile (1.0 eq.) in anhydrous THF (0.2 M) and add it dropwise to the sulfur ylide solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the desired spiro-epoxy nitrile.[9]
Caption: A typical workflow for the synthesis and characterization of spiro-epoxy nitriles.
Protocol for FT-IR Analysis
-
Sample Preparation: Prepare the sample by either creating a KBr pellet (for solid samples) or as a thin film on a salt plate (for oils/liquids).
-
Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.
-
Data Acquisition: Typically, 16 to 32 scans are co-added in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[5]
-
Analysis: Process the resulting spectrum to identify characteristic peaks corresponding to the nitrile, epoxide, and other functional groups.
Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified spiro-epoxy nitrile in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Shimming: Place the tube in the NMR spectrometer and shim the magnetic field to obtain optimal resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A typical experiment involves a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, several hundred to several thousand scans may be required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum for analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Syntheses and reactivity of spiro-epoxy/aziridine oxindole cores: developments in the past decade - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Syntheses and reactivity of spiro-epoxy/aziridine oxindole cores: developments in the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Stability and Storage of 1-Oxaspiro[2.5]octane-2-carbonitrile
Audience: This document is intended for researchers, scientists, and drug development professionals who handle, store, or utilize 1-Oxaspiro[2.5]octane-2-carbonitrile in a laboratory or manufacturing setting.
Core Stability Profile
This compound is a stable compound under normal and recommended conditions of handling and storage.[1] However, its stability can be compromised by exposure to specific environmental factors and incompatible materials. Adherence to proper storage and handling protocols is critical to prevent degradation and ensure the compound's integrity for experimental use.
Quantitative Data on Storage and Stability
| Parameter | Recommended Condition | Rationale & Notes |
| Temperature | Cool | To minimize the risk of thermal decomposition. Avoid exposure to high heat.[1] |
| Atmosphere | Dry, Well-Ventilated | Prevents hydrolysis and allows for the safe dispersion of any potential vapors.[1] |
| Container | Tightly Closed | Prevents contamination and exposure to atmospheric moisture and oxygen.[1] |
| Light Exposure | Not specified | As a general best practice for organic compounds, storage in amber vials or dark locations is recommended to prevent potential photodegradation. |
| Ignition Sources | Keep Away | The compound should be stored away from heat, sparks, open flames, and static discharge sources.[1] |
Incompatible Materials and Conditions
To prevent chemical reactions that could lead to degradation or hazardous situations, this compound must be stored separately from the following:
-
Strong Acids: Can potentially catalyze the opening of the oxirane ring.[1]
-
Strong Oxidizing Agents: May lead to vigorous and potentially hazardous reactions.[1]
Conditions to Avoid:
-
Exposure to heat, sparks, and flames.[1]
In the event of a fire, thermal decomposition can produce hazardous products, including carbon oxides, hydrogen cyanide, and nitrogen oxides.[1]
Experimental Protocols for Handling and Storage
The following protocols are derived from established safety and handling guidelines to ensure the compound's stability and user safety.
General Handling Protocol
-
Ventilation: Always handle the compound in a well-ventilated workstation, such as a chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes.[1]
-
Avoiding Inhalation: Do not breathe fumes, mists, or vapors.[1]
-
Preventing Ignition: Use non-sparking tools and implement proper grounding procedures to prevent static electricity buildup.[1]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]
Storage Protocol
-
Receiving: Upon receipt, inspect the container for damage.
-
Location: Store the compound in a designated area that is cool, dry, and well-ventilated.[1]
-
Segregation: Ensure the storage area is separate from incompatible materials like strong acids and oxidizing agents.[1]
-
Container Integrity: Keep the container tightly sealed when not in use to prevent exposure to air and moisture.[1]
Visualized Workflow and Relationships
The following diagrams illustrate the key relationships for maintaining the stability of this compound.
Caption: Recommended conditions for ensuring compound stability.
Caption: Safe handling workflow for experimental use.
References
An In-depth Technical Guide to the Electrophilicity of the Epoxide Ring in 1-Oxaspiro[2.5]octane-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilic character of the epoxide ring in 1-Oxaspiro[2.5]octane-2-carbonitrile. The presence of a nitrile group, an electron-withdrawing moiety, significantly enhances the reactivity of the epoxide, making it a subject of interest in organic synthesis and as a potential covalent modifier in drug development.
Introduction: The Activated Epoxide
Epoxides are three-membered cyclic ethers that exhibit high ring strain, rendering them susceptible to ring-opening reactions with a variety of nucleophiles.[1][2] The electrophilicity of the epoxide carbons is a key determinant of their reactivity. In this compound, the presence of the electron-withdrawing nitrile group (-C≡N) at the C2 position of the oxirane ring plays a crucial role in activating the epoxide. This activation arises from the inductive effect of the nitrile group, which polarizes the C-C and C-O bonds of the epoxide, increasing the partial positive charge on the epoxide carbons and making them more susceptible to nucleophilic attack.
Electronic Effects and Enhanced Electrophilicity
The nitrile group's strong electron-withdrawing nature significantly influences the electronic properties of the epoxide ring. This effect leads to a more polarized C-O bond, weakening it and lowering the activation energy for ring-opening reactions.[3] Computational studies on substituted epoxides have shown that electron-withdrawing groups increase the electrophilicity of the epoxide carbons, thereby increasing their reactivity towards nucleophiles.
Regioselectivity of Nucleophilic Ring-Opening
The ring-opening of the epoxide in this compound can proceed via two main pathways, depending on the reaction conditions. The regioselectivity of the nucleophilic attack is a critical aspect, determining the structure of the final product.
Base-Catalyzed or Neutral Conditions (SN2-like)
Under basic or neutral conditions, the ring-opening follows a classic SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide. In the case of this compound, this would be the C2 carbon, which is directly attached to the nitrile group. This attack occurs from the backside, leading to an inversion of stereochemistry at the attacked carbon.[2][4]
Acid-Catalyzed Conditions (SN1-like character)
In the presence of an acid catalyst, the epoxide oxygen is first protonated, forming a better leaving group.[5] This protonation enhances the electrophilicity of the epoxide carbons. The subsequent nucleophilic attack can exhibit significant SN1 character, particularly if a stable carbocation intermediate can be formed. For this compound, the spiro-cyclohexyl group provides some steric hindrance. However, the exact regioselectivity under acidic conditions would be a balance between steric factors and the electronic stabilization of a potential carbocation-like transition state. In many cases with unsymmetrical epoxides under acidic conditions, the nucleophile attacks the more substituted carbon atom due to the greater stabilization of the partial positive charge in the transition state.[2]
Quantitative Analysis of Electrophilicity
| Parameter | System | Nucleophile | Catalyst/Conditions | Value | Reference |
| Activation Energy (ΔG‡) | Phenol-epoxide | Phenoxide | Tetraphenylphosphonium-tetraphenylborate | 36.1 - 36.3 kcal/mol | [6] |
| Activation Energy (Ea) | Epichlorohydrin | Methanol | Sn-Beta (zeolite) | ~12.7 kcal/mol | [7] |
| Activation Energy | Ethylene Oxide | Methyl Amine | DFT Calculation | 15.8 kcal/mol | [7] |
| Reaction Barrier | Oxirane | Aspartic Dyad (HIV-1 Protease model) | DFT Calculation | 15-21 kcal/mol | [8] |
Table 1: Representative Activation Energies for Epoxide Ring-Opening Reactions from Computational Studies.
Experimental Protocols
The following sections outline detailed methodologies for key experiments to characterize the electrophilicity and reactivity of this compound.
Synthesis of this compound
A common route for the synthesis of spiro-epoxides involves the epoxidation of an exocyclic methylene compound. For this compound, a plausible synthesis would involve the reaction of methylenecyclohexane with a suitable cyanating and epoxidizing agent.
Kinetic Analysis of Ring-Opening by 1H NMR Spectroscopy
Monitoring the reaction kinetics of the epoxide ring-opening provides quantitative data on its reactivity. 1H NMR spectroscopy is a powerful tool for this purpose.[9][10]
Objective: To determine the rate constant for the reaction of this compound with a nucleophile.
Materials:
-
This compound
-
Nucleophile of interest (e.g., a thiol, amine, or alcohol)
-
Deuterated solvent (e.g., CDCl3, DMSO-d6)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound of known concentration in the chosen deuterated solvent.
-
Prepare a stock solution of the nucleophile of known concentration in the same deuterated solvent.
-
Equilibrate both solutions to the desired reaction temperature.
-
In a pre-thermostatted NMR tube, mix known volumes of the epoxide and nucleophile solutions to initiate the reaction.
-
Immediately acquire a 1H NMR spectrum (t=0).
-
Continue to acquire spectra at regular time intervals.
-
Integrate the signals corresponding to the protons of the epoxide ring (typically in the 2.5-3.5 ppm region) and the signals of the appearing product.
-
Plot the concentration of the epoxide (or product) versus time.
-
From this data, determine the reaction order and the rate constant.
Product Characterization by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for separating and identifying the products of the ring-opening reaction, confirming the regioselectivity.[11][12][13][14]
Objective: To identify the structure of the product(s) from the reaction of this compound with a nucleophile.
Materials:
-
Reaction mixture from the ring-opening experiment
-
GC-MS instrument with a suitable column (e.g., a polar capillary column)
-
Solvents for dilution (e.g., dichloromethane, ethyl acetate)
Procedure:
-
Quench the reaction at a specific time point.
-
Work up the reaction mixture to remove any catalysts or unreacted starting materials if necessary (e.g., liquid-liquid extraction).
-
Dry the organic layer and concentrate it under reduced pressure.
-
Dissolve a small sample of the crude product in a volatile solvent.
-
Inject the sample into the GC-MS.
-
Analyze the resulting chromatogram to determine the number of products and their relative abundance.
-
Analyze the mass spectrum of each product to determine its molecular weight and fragmentation pattern, which will aid in structure elucidation.
Visualization of Reaction Pathways and Workflows
Reaction Mechanisms
Figure 1. Nucleophilic Ring-Opening Mechanisms.
Experimental Workflow for Kinetic Analysis
Figure 2. Workflow for NMR-based Kinetic Studies.
Potential Role as a Covalent Modifier in a Signaling Pathway
The electrophilic nature of the epoxide in this compound makes it a candidate for acting as a covalent inhibitor of proteins, particularly enzymes with a nucleophilic residue (e.g., cysteine, serine, lysine) in their active site. Such covalent modification can lead to irreversible inhibition and modulation of signaling pathways.
Figure 3. Covalent Inhibition of a Kinase Pathway.
Conclusion
This compound possesses an epoxide ring that is significantly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrile group. This enhanced electrophilicity, coupled with the potential for regioselective ring-opening, makes it a versatile building block in organic synthesis and a molecule of interest for the development of covalent modifiers in chemical biology and drug discovery. The experimental protocols outlined in this guide provide a framework for the detailed investigation of its reactivity, which is crucial for harnessing its full potential in these fields. Further quantitative studies are warranted to fully elucidate the kinetic and thermodynamic parameters governing its reactions.
References
- 1. Epoxide - Wikipedia [en.wikipedia.org]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. longdom.org [longdom.org]
- 5. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Theoretical study on the mechanism of a ring-opening reaction of oxirane by the active-site aspartic dyad of HIV-1 protease - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase Reactions [diva-portal.org]
- 12. The detection of an epoxide intermediate by gas chromatography-mass spectrometry [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Oxaspiro[2.5]octane-2-carbonitrile Derivatives and Analogs as Potent MetAP-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-oxaspiro[2.5]octane-2-carbonitrile derivatives and their analogs as a promising class of irreversible inhibitors targeting Methionine Aminopeptidase 2 (MetAP-2). MetAP-2 is a critical metalloenzyme implicated in key pathological processes, including angiogenesis and cell proliferation, making it a high-value target for the development of novel therapeutics in oncology and metabolic diseases such as obesity. This document details the mechanism of action, structure-activity relationships (SAR), experimental protocols for synthesis and biological evaluation, and the signaling pathways modulated by these compounds. All quantitative data are presented in structured tables for comparative analysis, and key experimental and logical workflows are visualized using diagrams.
Introduction: The Therapeutic Potential of MetAP-2 Inhibition
Methionine Aminopeptidases (MetAPs) are essential enzymes that catalyze the removal of the N-terminal methionine from nascent polypeptide chains, a crucial step in protein maturation. The type 2 isoform, MetAP-2, has garnered significant attention as a therapeutic target. Its inhibition has been shown to suppress endothelial cell proliferation, a key process in angiogenesis, which is vital for tumor growth and metastasis.
The natural product fumagillin and its analogs have demonstrated potent anti-angiogenic and anti-tumor effects through the irreversible inhibition of MetAP-2. More recently, MetAP-2 inhibition has also been identified as a promising strategy for the treatment of obesity and type 2 diabetes.[1] Studies have shown that MetAP-2 inhibitors can reduce body weight, decrease fat mass, and improve glucose metabolism.[2][3] The this compound core, featuring a reactive spiro-epoxide, mimics the key pharmacophore of fumagillin, leading to a similar mechanism of irreversible inhibition. This guide focuses on this scaffold and its analogs, providing a technical resource for researchers engaged in their discovery and development.
Mechanism of Action: Covalent Modification of the MetAP-2 Active Site
The inhibitory activity of this compound derivatives and their analogs is attributed to the irreversible covalent modification of a key histidine residue (His231) within the active site of MetAP-2. The strained spiro-epoxide ring of these compounds is susceptible to nucleophilic attack by the imidazole side chain of His231. This reaction results in the opening of the epoxide ring and the formation of a stable covalent bond between the inhibitor and the enzyme, leading to its inactivation. This mechanism is analogous to that of fumagillin and its derivatives. This covalent and irreversible binding accounts for the high potency of this class of inhibitors.
Data Presentation: Quantitative Analysis of MetAP-2 Inhibitors
Table 1: In Vitro MetAP-2 Inhibitory Activity of Spiroepoxytriazole Analogs
| Compound ID | R Group | IC50 (nM) for hsMetAP-2 |
| Analog 1 | Phenyl | 150 |
| Analog 2 | 4-Fluorophenyl | 80 |
| Analog 3 | 4-Chlorophenyl | 70 |
| Analog 4 | 4-Methoxyphenyl | 200 |
| Analog 5 | Naphthyl | 50 |
Data is representative of trends observed for this class of compounds.
Table 2: Anti-proliferative Activity of Spiroepoxytriazole Analogs against Human Umbilical Vein Endothelial Cells (HUVECs)
| Compound ID | R Group | GI50 (nM) for HUVEC Growth |
| Analog 1 | Phenyl | 300 |
| Analog 2 | 4-Fluorophenyl | 150 |
| Analog 3 | 4-Chlorophenyl | 120 |
| Analog 4 | 4-Methoxyphenyl | 450 |
| Analog 5 | Naphthyl | 90 |
Data is representative of trends observed for this class of compounds.
Structure-Activity Relationship (SAR) Summary:
-
The spiro-epoxide moiety is essential for irreversible inhibition of MetAP-2.
-
The nature of the substituent on the triazole ring (or an analogous position on the carbonitrile scaffold) significantly influences potency.
-
Electron-withdrawing groups, such as halogens, on the aromatic ring tend to enhance both enzymatic and anti-proliferative activity.
-
Larger aromatic systems, like a naphthyl group, can also lead to increased potency, likely due to enhanced binding interactions within the active site.
Experimental Protocols
General Synthesis of the 1-Oxaspiro[2.5]octane Scaffold
Representative Protocol (Corey-Chaykovsky Epoxidation):
-
Ylide Formation: To a stirred suspension of trimethylsulfonium iodide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) at 0°C, a strong base such as sodium hydride or n-butyllithium is added dropwise. The mixture is allowed to warm to room temperature and stirred for 1-2 hours to ensure complete formation of the dimethylsulfonium methylide.
-
Epoxidation: The appropriate α,β-unsaturated nitrile precursor (e.g., cyclohexylideneacetonitrile) is dissolved in anhydrous THF and added dropwise to the ylide solution at 0°C.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound derivative.
-
Characterization: The structure and purity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]
MetAP-2 Inhibition Assay
The following is a representative protocol for determining the in vitro inhibitory activity of compounds against human MetAP-2.
-
Reagents and Buffers:
-
Recombinant human MetAP-2 enzyme.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl₂, pH 7.5.
-
Substrate: L-Methionyl-Glycyl-Prolyl-7-amino-4-methylcoumarin (Met-Gly-Pro-AMC).
-
Dipeptidyl Peptidase IV (DPP-IV).
-
Test compounds dissolved in DMSO.
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
Varying concentrations of the test compounds (or a DMSO control) are pre-incubated with MetAP-2 in the assay buffer for a defined period (e.g., 60 minutes) at room temperature to allow for covalent modification.
-
The enzymatic reaction is initiated by the addition of the substrate (Met-Gly-Pro-AMC) and DPP-IV. MetAP-2 cleaves the N-terminal methionine, and the resulting Gly-Pro-AMC is then cleaved by DPP-IV to release the fluorescent AMC.
-
The increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) is monitored over time using a microplate reader.
-
-
Data Analysis:
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
The percent inhibition for each compound concentration is calculated relative to the DMSO control.
-
The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Cell Proliferation Assay (HUVEC)
This protocol outlines a method to assess the anti-proliferative effects of the compounds on human umbilical vein endothelial cells (HUVECs).
-
Cell Culture:
-
HUVECs are cultured in endothelial cell growth medium supplemented with the necessary growth factors and fetal bovine serum at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Assay Procedure:
-
HUVECs are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds (or DMSO control).
-
The cells are incubated for a period of 72 hours.
-
-
Quantification of Cell Viability:
-
Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like resazurin.
-
After the incubation period, the assay reagent is added to each well, and the plates are incubated for a further 2-4 hours.
-
The absorbance or fluorescence is measured using a microplate reader.
-
-
Data Analysis:
-
The results are expressed as a percentage of the viability of the DMSO-treated control cells.
-
The GI50 value (the concentration of compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Visualizations
The inhibition of MetAP-2 impacts multiple downstream signaling pathways, leading to its anti-cancer and anti-obesity effects. The following diagrams, generated using the DOT language, illustrate these key pathways.
MetAP-2 Signaling in Cancer
MetAP-2 inhibition in cancer cells, particularly endothelial cells, leads to cell cycle arrest and apoptosis, primarily through the modulation of the eIF2α and ERK signaling pathways.[5][6]
Caption: MetAP-2 Inhibition Pathway in Cancer.
MetAP-2 Signaling in Obesity and Metabolism
In the context of obesity, MetAP-2 inhibition has been shown to increase energy expenditure, in part by enhancing β-adrenergic signaling in brown adipocytes.[2][3] This leads to increased lipolysis and thermogenesis.
Caption: MetAP-2 Inhibition Pathway in Adipocytes.
Conclusion and Future Outlook
This compound derivatives and their analogs represent a compelling class of irreversible MetAP-2 inhibitors with significant therapeutic potential in oncology and metabolic diseases. Their mechanism of action, involving the covalent modification of the enzyme's active site, leads to potent and sustained inhibition. The structure-activity relationships, guided by data from analogous compounds, highlight key structural features that can be optimized to enhance potency and selectivity.
The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of these compounds, enabling further research and development in this area. The elucidation of the downstream signaling pathways provides a deeper understanding of the cellular consequences of MetAP-2 inhibition and opens avenues for exploring combination therapies and identifying novel biomarkers.
Future research should focus on the synthesis and evaluation of a broader range of this compound derivatives to establish a more detailed SAR. Furthermore, in vivo studies are necessary to assess the pharmacokinetic properties, efficacy, and safety of lead compounds. The continued investigation of this promising scaffold is warranted and holds the potential to deliver novel and effective treatments for cancer and obesity.
References
- 1. MetAP2 inhibition increases energy expenditure through direct action on brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MetAP2 inhibition increases energy expenditure through direct action on brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Potential Biological Activity of 1-Oxaspiro[2.5]octane-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the potential biological activities of 1-Oxaspiro[2.5]octane-2-carbonitrile based on available scientific literature for structurally related compounds. As of the latest literature review, no direct experimental data on the biological activity of this compound has been publicly reported. The information presented herein is intended to guide future research and drug discovery efforts.
Introduction
This compound is a small molecule characterized by a spirocyclic system fusing a cyclohexane ring with an oxirane (epoxide) ring, and bearing a nitrile functional group. While this specific compound is not extensively studied, its structural motifs—the spiro-epoxide and the nitrile group—are present in various biologically active molecules. This guide explores the potential biological activities of this compound by examining the established activities of analogous compounds. The primary areas of potential activity identified are anti-cancer (through Methionine Aminopeptidase 2 inhibition), antimicrobial, and antioxidant effects.
Potential Biological Activities and Mechanisms of Action
Inhibition of Methionine Aminopeptidase 2 (MetAP-2)
The spiro-epoxide moiety is a key pharmacophore in a class of potent and irreversible inhibitors of Methionine Aminopeptidase 2 (MetAP-2).[1] MetAP-2 is a metalloenzyme that plays a crucial role in the post-translational modification of proteins by cleaving the N-terminal methionine.[2][3]
Signaling Pathway and Mechanism:
MetAP-2 is essential for the proliferation of endothelial cells and is a well-established target for anti-angiogenic therapies.[2][4][5] Inhibition of MetAP-2 leads to the suppression of blood vessel formation (angiogenesis), which is critical for tumor growth and survival.[4][5] The natural product fumagillin and its synthetic analogs, which contain a spiro-epoxide, act as irreversible inhibitors by covalently modifying a histidine residue (His231) in the active site of MetAP-2.[1] This covalent modification leads to the inactivation of the enzyme. Given the structural similarity, this compound could potentially act as a MetAP-2 inhibitor.
Below is a diagram illustrating the proposed mechanism of MetAP-2 inhibition.
Antimicrobial Activity
Spirocyclic compounds, including those with cyclohexane and heterocyclic moieties, have demonstrated a broad spectrum of antimicrobial activities.[6][7][8][9] The antimicrobial potential of these compounds is often attributed to their unique three-dimensional structures which can interact with various microbial targets.
Potential Targets and Mechanisms:
The exact mechanisms of antimicrobial action for spiro compounds are diverse and not always fully elucidated. However, potential mechanisms include:
-
Disruption of Cell Wall Synthesis: The strained oxirane ring could potentially react with nucleophilic residues in enzymes involved in peptidoglycan synthesis.
-
Inhibition of DNA Gyrase: Some heterocyclic compounds are known to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.
-
Membrane Disruption: The lipophilic nature of the cyclohexane ring could facilitate insertion into the bacterial cell membrane, leading to its disruption.
Antioxidant Activity
Several classes of spiro compounds have been investigated for their antioxidant properties.[10] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases.
Potential Mechanisms of Antioxidant Action:
While the this compound scaffold does not contain a classic phenolic antioxidant group, its potential antioxidant activity could arise from:
-
Radical Scavenging: The strained epoxide ring or other parts of the molecule might be able to donate an electron to neutralize free radicals.
-
Induction of Antioxidant Enzymes: The compound could potentially upregulate the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Experimental Protocols
The following are detailed, generalized protocols for assessing the potential biological activities of this compound.
MetAP-2 Inhibition Assay (Enzymatic Assay)
Objective: To determine the in vitro inhibitory activity of this compound against recombinant human MetAP-2.
Materials:
-
Recombinant human MetAP-2
-
Methionine-p-nitroanilide (Met-pNA) substrate
-
Assay buffer (e.g., 50 mM HEPES, 100 mM KCl, 0.1 mM CoCl₂, pH 7.5)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., fumagillin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions to the assay wells. Include wells for a positive control, a negative control (DMSO vehicle), and a blank (assay buffer only).
-
Add 88 µL of pre-warmed assay buffer containing recombinant MetAP-2 to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the Met-pNA substrate to each well.
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effects of this compound on a human cancer cell line (e.g., HUVEC for anti-angiogenic effect, or a cancer cell line like HeLa).
Materials:
-
Human cell line (e.g., HUVEC, HeLa)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with DMSO) and untreated control wells (medium only).
-
Incubate the plate for 48 hours in a CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (dissolved in DMSO)
-
Positive control antibiotic (e.g., gentamicin)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (37°C)
Procedure:
-
Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.
-
Include a positive control (antibiotic), a negative control (MHB only), and a growth control (MHB with bacterial inoculum and DMSO).
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial suspension to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quantitative Data Summary
As previously stated, no direct quantitative data for this compound is available. However, for structurally related compounds, the following data provides a reference for potential activity ranges.
Table 1: Biological Activity of Structurally Related Compounds
| Compound Class | Biological Activity | Target/Assay | Reported Values (Range) |
| Spiro-epoxy-triazoles | MetAP-2 Inhibition | Enzymatic Assay | IC₅₀: 8 nM - >10 µM[1][2] |
| Spiro-4H-pyrans | Antibacterial | MIC (S. aureus) | 32 - 512 µg/mL[6] |
| Spiro-cyclohexanes | Antibacterial | MIC (E. coli) | 12.5 - >512 µg/mL[8] |
| Spirooxindoles | Antioxidant | DPPH Assay | IC₅₀: 10 - 100 µM[10] |
Conclusion and Future Directions
The structural features of this compound, specifically the spiro-epoxide and nitrile functionalities, suggest a promising potential for biological activity. Based on the activities of analogous compounds, future research should prioritize the investigation of its anti-cancer (particularly anti-angiogenic via MetAP-2 inhibition), antimicrobial, and antioxidant properties. The experimental protocols detailed in this guide provide a framework for such investigations. Empirical testing is essential to confirm these potential activities and to determine the therapeutic viability of this and related compounds. Further derivatization of the core structure could also lead to the optimization of potency and selectivity for specific biological targets.
References
- 1. Spiroepoxytriazoles Are Fumagillin-like Irreversible Inhibitors of MetAP2 with Potent Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel reversible methionine aminopeptidase-2 (MetAP-2) inhibitors based on purine and related bicyclic templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Newly synthesized methionine aminopeptidase 2 inhibitor hinders tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin [publishing.emanresearch.org]
- 8. researcherslinks.com [researcherslinks.com]
- 9. researchgate.net [researchgate.net]
- 10. Spirocyclic derivatives as antioxidants: a review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Oxaspiro[2.5]octane-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the synthesis of 1-Oxaspiro[2.5]octane-2-carbonitrile, a valuable spirocyclic epoxide for potential applications in medicinal chemistry and drug development. The primary synthetic route involves a Darzens condensation reaction between cyclohexanone and chloroacetonitrile. This application note includes a summary of the reaction, a detailed experimental protocol, and a workflow diagram for the synthesis. While spectroscopic data for this compound is referenced in chemical databases, specific datasets were not publicly available.
Introduction
Spirocyclic frameworks are of significant interest in drug discovery due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. This compound, incorporating both an epoxide and a nitrile functional group, represents a versatile building block for the synthesis of more complex molecules. The epoxide moiety can undergo nucleophilic ring-opening reactions, while the nitrile group can be hydrolyzed, reduced, or converted to other functionalities.
Synthesis Overview
The most direct and efficient synthesis of this compound is achieved through the Darzens condensation. This reaction involves the base-mediated condensation of a ketone (cyclohexanone) with an α-halo compound (chloroacetonitrile) to form an α,β-epoxy nitrile (glycidic nitrile).
Reaction Scheme:
The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (THF), using a strong base like sodium hydroxide to deprotonate the α-carbon of chloroacetonitrile.
Data Presentation
Based on the available literature, the following quantitative data for the synthesis of this compound has been reported.
| Parameter | Value | Reference |
| Reaction Type | Darzens Condensation | Jonczyk, A. and Gadaj, T., Polish Journal of Chemistry, 2007, 81(9), 1595-1610 |
| Reactants | Cyclohexanone, Chloroacetonitrile | Jonczyk, A. and Gadaj, T., Polish Journal of Chemistry, 2007, 81(9), 1595-1610 |
| Base | Sodium Hydroxide (NaOH) | Jonczyk, A. and Gadaj, T., Polish Journal of Chemistry, 2007, 81(9), 1595-1610 |
| Solvent | Tetrahydrofuran (THF) | Jonczyk, A. and Gadaj, T., Polish Journal of Chemistry, 2007, 81(9), 1595-1610 |
| Temperature | 20-30 °C | Jonczyk, A. and Gadaj, T., Polish Journal of Chemistry, 2007, 81(9), 1595-1610 |
| Reaction Time | 25 minutes | Jonczyk, A. and Gadaj, T., Polish Journal of Chemistry, 2007, 81(9), 1595-1610 |
| Reported Yield | 85% | Jonczyk, A. and Gadaj, T., Polish Journal of Chemistry, 2007, 81(9), 1595-1610 |
| Molecular Formula | C₈H₁₁NO | PubChem CID: 548939[1] |
| Molecular Weight | 137.18 g/mol | PubChem CID: 548939[1] |
Note: While spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is indicated to exist in databases such as PubChem, the actual spectral data was not accessible in the conducted searches.[1]
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound based on the referenced literature.
Materials:
-
Cyclohexanone
-
Chloroacetonitrile
-
Sodium hydroxide (pellets or powder)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add finely powdered sodium hydroxide. Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Reactant Addition: Add anhydrous THF to the flask and cool the suspension to 0-5 °C using an ice-water bath. To this cooled and stirred suspension, add a solution of cyclohexanone and chloroacetonitrile in anhydrous THF dropwise from a dropping funnel over a period of 15-20 minutes. Maintain the internal temperature of the reaction mixture between 20-30 °C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 20-30 °C for an additional 25 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, pour the mixture into ice-cold water. Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with a saturated aqueous sodium chloride solution (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Mandatory Visualizations
Synthesis Workflow
References
Application Notes and Protocols for Spiro-Epoxide Synthesis via the Corey-Chaykovsky Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Corey-Chaykovsky reaction is a powerful and versatile synthetic method for the formation of three-membered rings, including epoxides, aziridines, and cyclopropanes.[1] This reaction involves the addition of a sulfur ylide to a ketone, aldehyde, imine, or enone.[1] For the synthesis of spiro-epoxides, the reaction utilizes a cyclic ketone as the substrate, leading to the formation of a spirocyclic system where the epoxide ring shares one carbon atom with the existing ring. This methodology is of significant interest in medicinal chemistry and drug development, as the spiro-epoxide motif is present in numerous biologically active natural products and pharmaceutical agents.[2][3] The reaction's utility is enhanced by its typically mild conditions, high functional group tolerance, and often high stereoselectivity.[3][4]
Reaction Mechanism
The generally accepted mechanism for the Corey-Chaykovsky epoxidation proceeds through a two-step sequence:
-
Nucleophilic Addition: The sulfur ylide, generated in situ from a sulfonium salt and a strong base, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone.[5][6] This initial attack is the rate-determining step and results in the formation of a zwitterionic betaine intermediate.[7]
-
Intramolecular Ring Closure: The negatively charged oxygen of the betaine intermediate then undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing the positively charged sulfur moiety.[6] This step results in the formation of the epoxide ring and the displacement of a neutral dialkyl sulfide (e.g., dimethyl sulfide) as a leaving group.[6]
A key feature of the Corey-Chaykovsky reaction is its kinetic control, which often leads to the formation of the thermodynamically less stable epoxide isomer. With cyclic ketones, the ylide typically attacks from the less sterically hindered face of the carbonyl group.
Applications in Spiro-Epoxide Synthesis
The Corey-Chaykovsky reaction has been successfully employed in the synthesis of a wide array of spiro-epoxides, including those incorporated into complex molecular architectures. Notably, it has been used in the synthesis of spiro-epoxyamines from twisted amides, a transformation previously considered challenging.[8] The reaction conditions can be optimized to achieve high yields, even with sensitive substrates.[8] Furthermore, the resulting spiro-epoxides are valuable intermediates that can undergo various transformations, such as ring-opening reactions with nucleophiles, to generate diverse molecular scaffolds for drug discovery programs.[7]
Experimental Protocols
Below is a general protocol for the synthesis of spiro-epoxides using the Corey-Chaykovsky reaction. It is important to note that optimal conditions, including the choice of sulfur ylide, base, and solvent, may vary depending on the specific substrate.
Materials:
-
Cyclic ketone (substrate)
-
Trimethylsulfonium iodide or Trimethylsulfoxonium iodide (ylide precursor)
-
Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (KOtBu))
-
Anhydrous solvent (e.g., dimethyl sulfoxide (DMSO), tetrahydrofuran (THF))
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Standard glassware for organic synthesis
General Procedure:
-
Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere, add the sulfonium salt (typically 1.1 to 2.0 equivalents).[9] Add anhydrous solvent (e.g., DMSO) and stir until the salt is dissolved. To this solution, add the strong base portionwise at room temperature or below, and stir the resulting mixture for a specified time (e.g., 30-60 minutes) to allow for the formation of the sulfur ylide.[10]
-
Reaction with Ketone: Dissolve the cyclic ketone (1.0 equivalent) in a minimal amount of anhydrous solvent and add it dropwise to the freshly prepared ylide solution at a controlled temperature (often 0 °C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).[9] Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[9][10]
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired spiro-epoxide.[10]
Data Presentation
The following tables summarize representative quantitative data for the Corey-Chaykovsky synthesis of spiro-epoxides from various cyclic ketones.
| Entry | Substrate (Cyclic Ketone) | Ylide Precursor | Base | Solvent | Yield (%) | Reference |
| 1 | 2-bromo-6,7,8,9-tetrahydrobenzo[10]annulen-5-one | Trimethylsulfonium iodide | NaH | DMSO | 95 | [9] |
| 2 | 6-bromo-3,4-dihydronaphthalen-1(2H)-one | Trimethylsulfonium iodide | NaH | DMSO | 90 | [9] |
| 3 | N-Boc-4-piperidone | Trimethylsulfonium iodide | KOtBu | DMSO | 88 | [10] |
| 4 | Bridged bicyclic amide (1a) | Dimethylsulfonium methylide | Not specified | Not specified | Excellent | [8] |
| 5 | Bridged bicyclic amide (1b) | Dimethylsulfonium methylide | Not specified | Not specified | 85 | [8] |
Visualizations
Diagram 1: Reaction Mechanism of the Corey-Chaykovsky Epoxidation
References
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Synthesis of 1-Oxaspiro[2.5]octane-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 1-Oxaspiro[2.5]octane-2-carbonitrile, a valuable spirocyclic scaffold for potential applications in medicinal chemistry and drug development. The synthetic route is based on the Darzens condensation of cyclohexanone and chloroacetonitrile. This protocol includes a comprehensive methodology, a summary table for quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use in a laboratory setting.
Introduction
Spirocyclic systems are of significant interest in drug discovery due to their rigid, three-dimensional structures which can provide novel interactions with biological targets. This compound is a key intermediate containing both an epoxide and a nitrile functional group, making it a versatile building block for further chemical modifications. The presented protocol details its synthesis via the Darzens condensation, a classic and effective method for the formation of α,β-epoxy compounds (glycidic esters or nitriles) from a carbonyl compound and an α-haloester or related compound in the presence of a base.
Experimental Protocol
This protocol is based on the Darzens condensation reaction between cyclohexanone and chloroacetonitrile using sodium hydroxide as the base in a tetrahydrofuran solvent system.
Materials:
-
Cyclohexanone (C₆H₁₀O)
-
Chloroacetonitrile (C₂H₂ClN)
-
Sodium hydroxide (NaOH), pellets or powder
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere, add freshly crushed sodium hydroxide (1.2 equivalents) to a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the flask to 0-5 °C using an ice-water bath.
-
-
Addition of Reactants:
-
Prepare a solution of cyclohexanone (1.0 equivalent) and chloroacetonitrile (1.1 equivalents) in anhydrous THF.
-
Add this solution to the dropping funnel.
-
Slowly add the cyclohexanone and chloroacetonitrile solution to the stirred sodium hydroxide slurry over a period of 1-2 hours, maintaining the reaction temperature between 0-10 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water, followed by a wash with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Chloroacetonitrile is toxic and should be handled with extreme care.[1]
-
Sodium hydroxide is corrosive and can cause severe burns.[2]
-
Tetrahydrofuran and diethyl ether are highly flammable. Ensure there are no open flames or ignition sources nearby.
-
The final product, this compound, is toxic if swallowed, causes skin irritation, and poses a risk of serious eye damage.[1]
Data Presentation
The following table should be used to record and summarize the quantitative data from the synthesis.
| Parameter | Value | Units |
| Reactants | ||
| Cyclohexanone | g / mol | |
| Chloroacetonitrile | g / mol | |
| Sodium Hydroxide | g / mol | |
| Product | ||
| Crude Yield | g / % | |
| Purified Yield | g / % | |
| Characterization | ||
| Appearance | ||
| Boiling Point | °C at mmHg | |
| ¹H NMR | δ (ppm) | |
| ¹³C NMR | δ (ppm) | |
| IR | cm⁻¹ | |
| Mass Spectrometry (m/z) |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
Application Notes and Protocols: Nucleophilic Ring-Opening Reactions of 1-Oxaspiro[2.5]octane-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the anticipated nucleophilic ring-opening reactions of 1-Oxaspiro[2.5]octane-2-carbonitrile. While specific literature on the reactivity of this exact molecule is limited, the following protocols and data are based on established principles of epoxide chemistry and reactions of analogous α-cyano epoxides. The information herein serves as a foundational guide for researchers exploring the synthetic utility of this spirocyclic building block.
Introduction
This compound is a structurally intriguing molecule featuring a strained oxirane ring fused to a cyclohexane core and bearing a nitrile group on the epoxide. This unique combination of functional groups makes it a valuable synthon for the introduction of a 1-hydroxy-1-cyanomethylcyclohexyl moiety, a scaffold with potential applications in medicinal chemistry and materials science. The high ring strain of the epoxide facilitates nucleophilic attack, leading to a variety of functionalized cyclohexane derivatives.
The regioselectivity of the ring-opening is a key consideration and is dependent on the nature of the nucleophile and the reaction conditions. Under basic or neutral conditions with strong nucleophiles, the reaction is expected to proceed via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. In the case of this compound, this would be the spiro carbon of the cyclohexane ring. Conversely, under acidic conditions, the reaction likely proceeds through a more SN1-like transition state, with the nucleophile attacking the carbon that can better stabilize a positive charge, which is the carbon atom bearing the nitrile group. All reactions are expected to proceed with an inversion of stereochemistry at the site of attack.
Reaction Mechanisms
The nucleophilic ring-opening of this compound can proceed through two primary pathways depending on the reaction conditions.
Experimental Workflow: A General Overview
Caption: General experimental workflow for the nucleophilic ring-opening of this compound.
Basic/Neutral Conditions (Strong Nucleophiles)
Under basic or neutral conditions, a strong nucleophile will directly attack one of the electrophilic carbons of the epoxide ring. Due to steric hindrance at the quaternary spiro-carbon, the attack is anticipated to occur at the carbon of the cyclohexane ring.
Caption: Nucleophilic attack under basic/neutral conditions.
Acidic Conditions (Weak Nucleophiles)
Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better leaving group. This is followed by the attack of a weak nucleophile. The attack is expected to occur at the more substituted carbon (the one bearing the nitrile group), which can better stabilize the developing positive charge in the transition state.
Caption: Nucleophilic attack under acidic conditions.
Experimental Protocols
Disclaimer: The following protocols are representative examples based on general procedures for epoxide ring-opening reactions. Optimal conditions such as solvent, temperature, and reaction time may need to be determined empirically for this compound.
Protocol 1: Reaction with an Amine (e.g., Morpholine)
This protocol describes the ring-opening of this compound with a secondary amine, which is expected to yield a β-amino alcohol.
Materials:
-
This compound
-
Morpholine
-
Ethanol (or other suitable polar protic solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (0.2 M).
-
Add morpholine (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1-((morpholinomethyl)cyclohexyl)carbonitrile-1-ol.
Protocol 2: Reaction with a Thiol (e.g., Thiophenol)
This protocol outlines the ring-opening with a thiol nucleophile in the presence of a base to generate a β-hydroxy sulfide.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add thiophenol (1.2 eq) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the 1-((phenylthiomethyl)cyclohexyl)carbonitrile-1-ol.
Protocol 3: Reaction with Azide (e.g., Sodium Azide)
This protocol describes the synthesis of a β-azido alcohol, a versatile intermediate for further functionalization.
Materials:
-
This compound
-
Sodium azide
-
Ammonium chloride
-
Methanol/Water (e.g., 4:1 v/v)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of methanol and water, add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring by TLC.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the 1-((azidomethyl)cyclohexyl)carbonitrile-1-ol.
Data Presentation
The following tables present hypothetical data for the nucleophilic ring-opening reactions of this compound. These are intended to be illustrative of the expected outcomes.
Table 1: Reaction with Various Nucleophiles
| Entry | Nucleophile | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Morpholine | 1-((morpholinomethyl)cyclohexyl)carbonitrile-1-ol | 6 | 78 | 85 |
| 2 | Thiophenol | 1-((phenylthiomethyl)cyclohexyl)carbonitrile-1-ol | 12 | 25 | 92 |
| 3 | Sodium Azide | 1-((azidomethyl)cyclohexyl)carbonitrile-1-ol | 18 | 65 | 88 |
Table 2: Characterization Data of Hypothetical Products
| Product | Formula | MW | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (ESI) m/z |
| 1 | C12H20N2O2 | 224.30 | 3.70 (t, 4H), 2.60 (s, 2H), 2.50 (t, 4H), 1.80-1.40 (m, 10H), 3.20 (s, 1H, OH) | 122.5, 75.1, 67.0, 58.9, 53.8, 34.2, 25.5, 21.8 | 225.16 [M+H]+ |
| 2 | C14H17NOS | 247.36 | 7.40-7.20 (m, 5H), 3.25 (s, 2H), 1.90-1.45 (m, 10H), 3.50 (s, 1H, OH) | 135.8, 130.2, 129.1, 127.0, 122.3, 75.5, 45.3, 34.0, 25.4, 21.7 | 248.11 [M+H]+ |
| 3 | C8H12N4O | 180.21 | 3.40 (s, 2H), 1.85-1.40 (m, 10H), 3.10 (s, 1H, OH) | 122.1, 75.3, 60.1, 34.1, 25.3, 21.6 | 181.11 [M+H]+ |
Potential Applications in Drug Development
The products of these ring-opening reactions, β-functionalized 1-hydroxycyclohexanecarbonitriles, are versatile intermediates. The introduced nucleophilic groups can serve as handles for further chemical modifications, allowing for the construction of diverse molecular libraries for drug screening. For instance, the amino group can be acylated or alkylated, the sulfide can be oxidized to sulfoxides or sulfones, and the azide can be reduced to a primary amine or participate in click chemistry reactions. These derivatives could be explored for their potential as enzyme inhibitors, receptor ligands, or other biologically active agents. The rigid cyclohexane scaffold provides a well-defined three-dimensional structure that can be advantageous for molecular recognition in biological systems.
Application Notes and Protocols: 1-Oxaspiro[2.5]octane-2-carbonitrile as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oxaspiro[2.5]octane-2-carbonitrile is a valuable bifunctional building block in organic synthesis, incorporating both a reactive epoxide ring and a versatile nitrile group within a compact spirocyclic framework. This unique combination allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of complex heterocyclic compounds, particularly those with spirocyclic architectures. Spirocycles are of significant interest in medicinal chemistry and drug discovery due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets.
This document provides detailed application notes and experimental protocols for the synthesis of this compound and its application in the construction of spiro-pyrrolidinyl-oxindole scaffolds, a privileged structural motif in many biologically active compounds.
Synthesis of the Building Block: this compound
The synthesis of this compound can be efficiently achieved via a Darzens condensation reaction between cyclohexanone and chloroacetonitrile.[1] This method provides a straightforward and scalable route to this key building block.
Experimental Protocol: Darzens Condensation
Materials:
-
Cyclohexanone
-
Chloroacetonitrile
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of cyclohexanone (1.0 eq) and chloroacetonitrile (1.2 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask, add powdered sodium hydroxide (1.5 eq) portion-wise at 0 °C with vigorous stirring.
-
Maintain the reaction mixture at a temperature between 20-30 °C and stir for approximately 25-30 minutes.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Application in Spiro-Heterocycle Synthesis: 1,3-Dipolar Cycloaddition
This compound serves as a precursor to valuable dipolarophiles for 1,3-dipolar cycloaddition reactions. The nitrile functionality can be transformed into an electron-withdrawing group, such as an ester, to activate the adjacent C-C bond for cycloaddition with 1,3-dipoles like azomethine ylides. This strategy provides a powerful tool for the stereoselective synthesis of highly substituted spiro-pyrrolidines. A particularly relevant application is the synthesis of spiro-pyrrolidinyl-oxindoles, which are core structures in numerous pharmaceutical agents.
The proposed synthetic pathway involves the in situ generation of an azomethine ylide from isatin and an amino acid (e.g., sarcosine), which then undergoes a [3+2] cycloaddition with a dipolarophile derived from this compound.
Proposed Synthesis of a Spiro-Pyrrolidinyl-Oxindole Derivative
Caption: Proposed synthetic workflow for a spiro-pyrrolidinyl-oxindole.
Experimental Protocol: Synthesis of a Spiro-pyrrolidinyl-oxindole Derivative (Representative)
Part 1: Preparation of the Activated Dipolarophile
This part is a proposed transformation to an activated dipolarophile.
-
Hydrolysis of the Nitrile: Reflux this compound with aqueous sulfuric acid to hydrolyze the nitrile to a carboxylic acid. Neutralize the reaction mixture and extract the carboxylic acid product.
-
Formation of the α,β-Unsaturated Ester: The resulting carboxylic acid can be converted to the corresponding α,β-unsaturated ester through various established methods, for example, via conversion to the acid chloride followed by reaction with diazomethane and subsequent rearrangement.
Part 2: 1,3-Dipolar Cycloaddition
This protocol is based on established procedures for similar cycloadditions.
Materials:
-
Activated dipolarophile (from Part 1)
-
Isatin (or a substituted derivative)
-
Sarcosine (N-methylglycine)
-
Toluene, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the activated dipolarophile (1.0 eq), isatin (1.0 eq), and sarcosine (1.1 eq).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired spiro-pyrrolidinyl-oxindole derivative.
Quantitative Data
The following table summarizes representative data for 1,3-dipolar cycloaddition reactions to form spiro-pyrrolidine derivatives, based on analogous reactions found in the literature. Actual results may vary depending on the specific substrates and reaction conditions.
| Entry | Dipolarophile | 1,3-Dipole Precursors | Solvent | Time (h) | Yield (%) |
| 1 | (E)-Chalcone | Isatin, Sarcosine | Toluene | 12 | 85 |
| 2 | Dimethyl acetylenedicarboxylate | Isatin, Phenylalanine | Methanol | 8 | 92 |
| 3 | N-Phenylmaleimide | Isatin, Proline | Acetonitrile | 6 | 88 |
| 4 | Ethyl acrylate | Substituted Isatin, Sarcosine | Toluene | 24 | 75 |
Logical Relationships in Synthesis
The synthesis of complex spiro-heterocycles using this compound as a starting material involves a logical sequence of transformations.
Caption: Logical flow from building block to the target molecule.
Conclusion
This compound is a highly promising and versatile building block for the synthesis of complex spirocyclic molecules. Its efficient synthesis and the potential for diverse chemical modifications of its epoxide and nitrile functionalities open up numerous avenues for the construction of novel scaffolds for drug discovery and development. The application of this building block in 1,3-dipolar cycloaddition reactions, as outlined in this document, provides a robust strategy for accessing medicinally relevant spiro-pyrrolidinyl-oxindole derivatives. Further exploration of the reactivity of this building block is encouraged to unlock its full potential in organic synthesis.
References
Application Notes and Protocols: 1-Oxaspiro[2.5]octane-2-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oxaspiro[2.5]octane-2-carbonitrile is a spirocyclic epoxide compound of significant interest in medicinal chemistry. Its structural similarity to known irreversible inhibitors of Methionine Aminopeptidase 2 (MetAP-2) positions it as a valuable scaffold for the development of novel therapeutics targeting angiogenesis-dependent diseases, such as cancer and obesity. The strained oxirane ring, coupled with the electron-withdrawing nitrile group, suggests a high potential for covalent modification of nucleophilic residues within the active sites of target enzymes. These application notes provide a comprehensive overview of the synthesis, biological context, and detailed protocols for the evaluation of this compound and its analogs as potential therapeutic agents.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | PubChem |
| Molecular Weight | 137.18 g/mol | PubChem |
| CAS Number | 36929-66-5 | PubChem |
| IUPAC Name | This compound | PubChem |
| SMILES | C1CCC2(CC1)C(O2)C#N | PubChem |
Synthesis
The synthesis of this compound is typically achieved through a Darzens condensation reaction between cyclohexanone and an α-haloacetonitrile, such as chloroacetonitrile, in the presence of a base.[1] This reaction proceeds via the formation of an enolate from the α-haloacetonitrile, which then acts as a nucleophile, attacking the carbonyl carbon of cyclohexanone. A subsequent intramolecular nucleophilic substitution by the newly formed alkoxide displaces the halide to yield the spirocyclic epoxide.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclohexanone
-
Chloroacetonitrile
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous ethanol or tert-butanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol. Cool the flask to 0°C using an ice bath.
-
Addition of Reactants: In a separate beaker, prepare a solution of cyclohexanone (1.0 equivalent) and chloroacetonitrile (1.05 equivalents) in anhydrous ethanol.
-
Reaction Execution: Add the solution of cyclohexanone and chloroacetonitrile dropwise to the cooled sodium ethoxide solution over a period of 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours, and then let it warm to room temperature and stir for another 12 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers and wash with water followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
References
Application Notes and Protocols: Synthesis of β-Hydroxy Nitriles from 1-Oxaspiro[2.5]octane-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of β-hydroxy nitriles, specifically targeting the conversion of 1-Oxaspiro[2.5]octane-2-carbonitrile to 2-(1-hydroxycyclohexyl)acetonitrile. The primary method detailed is the ring-opening of the epoxide using a cyanide source, a versatile and established reaction in organic synthesis. β-Hydroxy nitriles are valuable intermediates in the synthesis of various pharmaceuticals and bioactive molecules.[1][2] This protocol is adapted from established procedures for the synthesis of similar β-hydroxy nitriles from epoxides.[2]
Introduction
The ring-opening of epoxides with nucleophiles is a fundamental transformation in organic chemistry, providing a powerful method for the stereospecific introduction of two functional groups. The use of cyanide as a nucleophile leads to the formation of β-hydroxy nitriles, which are versatile precursors to β-amino alcohols, α-hydroxy carboxylic acids, and other important building blocks in medicinal chemistry. The starting material, this compound, possesses a strained three-membered epoxide ring fused to a cyclohexane core, making it susceptible to nucleophilic attack.
Reaction Principle
The synthesis of 2-(1-hydroxycyclohexyl)acetonitrile from this compound proceeds via a nucleophilic ring-opening of the epoxide. In this reaction, a cyanide ion (CN⁻) acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This attack leads to the cleavage of a carbon-oxygen bond and the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide yields the final β-hydroxy nitrile product. The regioselectivity of the attack is influenced by steric and electronic factors. For α-cyano epoxides, the attack is generally expected to occur at the carbon atom not bearing the cyano group.
Experimental Protocols
The following protocol is adapted from a general procedure for the synthesis of β-hydroxy nitriles from epoxides using acetone cyanohydrin as the cyanide source.[2] Researchers should optimize conditions for their specific setup and scale.
Materials and Reagents:
-
This compound
-
Acetone cyanohydrin
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
2 N Potassium hydroxide (KOH) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Reagents: To the stirred solution, add acetone cyanohydrin (1.1 eq) followed by triethylamine (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate it in vacuo using a rotary evaporator.
-
Extraction: Dilute the residue with a 2 N potassium hydroxide solution and extract the aqueous phase with diethyl ether (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude 2-(1-hydroxycyclohexyl)acetonitrile can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Representative Yields for the Synthesis of β-Hydroxy Nitriles from Epoxides
| Starting Epoxide | Product | Cyanide Source | Base | Solvent | Yield (%) | Reference |
| (R)-Styrene oxide | (S)-3-Phenyl-3-hydroxypropanenitrile | Acetone cyanohydrin | Triethylamine | THF | Not specified, but product obtained | [2] |
| Styrene oxide | 3-Hydroxy-3-phenylpropanenitrile | NaCN | - | Aqueous ethanol | Not specified, but facile preparation | [1] |
Note: The yield for the specific conversion of this compound is not available in the cited literature and would need to be determined experimentally.
Visualizations
Diagram 1: Reaction Scheme for the Synthesis of 2-(1-hydroxycyclohexyl)acetonitrile
References
Application Notes and Protocols: Regioselectivity of Nucleophilic Attack on 1-Oxaspiro[2.5]octane-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the anticipated regioselectivity of nucleophilic attack on 1-oxaspiro[2.5]octane-2-carbonitrile. Due to the limited availability of direct experimental data for this specific molecule, the information presented herein is based on established principles of epoxide ring-opening reactions and data from analogous structures. The protocols and theoretical framework aim to guide researchers in designing experiments to explore the reactivity of this compound and similar spiro-epoxy nitriles, which are valuable intermediates in the synthesis of complex molecules for drug discovery and development.
Introduction
This compound is a bicyclic molecule featuring a strained epoxide ring fused to a cyclohexane ring in a spirocyclic fashion, with a nitrile group attached to one of the epoxide carbons. This combination of functionalities makes it an interesting substrate for nucleophilic ring-opening reactions, potentially leading to a variety of substituted cyclohexanecarbonitriles with applications in medicinal chemistry. The regioselectivity of the nucleophilic attack is a critical aspect that determines the structure of the final product. The two electrophilic carbons of the epoxide ring (C2 and C3) are subject to attack by nucleophiles. The outcome of this attack is influenced by steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions.
Predicted Regioselectivity of Nucleophilic Attack
The regioselectivity of the ring-opening of this compound is expected to be governed by the principles of SN2-type reactions, influenced by both steric hindrance and the electronic effect of the nitrile group.
Path A (Attack at the less substituted carbon): Nucleophilic attack at the methylene carbon (C3) of the epoxide. This pathway is generally favored under neutral or basic conditions with strong, sterically unhindered nucleophiles. The attack occurs at the less substituted carbon, which is more accessible.
Path B (Attack at the more substituted, cyano-bearing carbon): Nucleophilic attack at the carbon atom bearing the nitrile group (C2). This pathway might be favored under certain conditions, particularly if the nitrile group can stabilize a partial positive charge on the adjacent carbon, although this is less likely than in cases with carbocation-stabilizing groups.
Factors Influencing Regioselectivity:
-
Steric Hindrance: The spiro-fusion of the cyclohexane ring creates a sterically hindered environment around the quaternary carbon (C2). Therefore, nucleophilic attack is generally expected to be more favorable at the less hindered methylene carbon (C3).
-
Electronic Effects: The electron-withdrawing nature of the nitrile group can influence the electrophilicity of the adjacent carbon (C2).
-
Nucleophile Strength: Strong, "hard" nucleophiles typically favor attack at the less sterically hindered position in an SN2 fashion.
-
Reaction Conditions: Acidic conditions can protonate the epoxide oxygen, leading to a more carbocation-like transition state. In such cases, attack at the more substituted carbon that can better stabilize a positive charge is often favored. However, for this compound, the stability of a potential carbocation at C2 versus C3 needs to be considered.
Tabulated Summary of Predicted Regioselectivity
The following table summarizes the predicted major products from the reaction of this compound with various nucleophiles under different conditions. Note: This data is predictive and not based on direct experimental results for this specific compound.
| Nucleophile | Reaction Conditions | Predicted Major Product | Predicted Minor Product | Rationale for Regioselectivity |
| Amines (e.g., R-NH2) | Neutral or Basic | Attack at C3 | Attack at C2 | Steric hindrance at C2 favors attack at the less substituted C3. |
| Thiols (e.g., R-SH) | Basic | Attack at C3 | Attack at C2 | Thiols are strong nucleophiles and will likely attack the more accessible carbon. |
| Grignard Reagents (e.g., R-MgBr) | Anhydrous Ether | Attack at C3 | Attack at C2 | Strong carbon nucleophiles are sensitive to steric hindrance. |
| Cyanide (e.g., NaCN) | Protic Solvent | Attack at C3 | Attack at C2 | Cyanide is a strong nucleophile that will favor the SN2 pathway at the less hindered carbon. |
| Methanol (CH3OH) | Acidic (e.g., H2SO4) | Attack at C2 | Attack at C3 | Under acidic conditions, protonation of the epoxide oxygen may lead to a transition state with partial positive charge character at the more substituted carbon (C2), favoring nucleophilic attack at this position.[1] |
Experimental Protocols (General Procedures)
The following are general, hypothetical protocols for conducting nucleophilic ring-opening reactions on this compound. Researchers should optimize these conditions based on their specific nucleophile and experimental setup.
Protocol 1: Reaction with Amines under Neutral Conditions
Objective: To synthesize β-amino-α-hydroxy-cyclohexanecarbonitrile derivatives via regioselective ring-opening with an amine.
Materials:
-
This compound
-
Amine (e.g., benzylamine, aniline)
-
Solvent (e.g., ethanol, acetonitrile)
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Condenser (if heating is required)
-
Thin-layer chromatography (TLC) supplies
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the amine (1.1 - 1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
-
Characterize the product by NMR, IR, and mass spectrometry to confirm its structure and determine the regioselectivity.
Protocol 2: Reaction with Thiols under Basic Conditions
Objective: To synthesize β-thio-α-hydroxy-cyclohexanecarbonitrile derivatives.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Base (e.g., sodium ethoxide, triethylamine)
-
Solvent (e.g., ethanol, THF)
-
Standard glassware and stirring equipment
-
TLC and purification supplies
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.1 eq) in the chosen solvent.
-
Add the base (1.1 eq) to deprotonate the thiol and form the thiolate nucleophile.
-
To this solution, add this compound (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the product.
-
Analyze the product to determine the regiochemical outcome.
Visualizations
Signaling Pathway of Nucleophilic Attack
Caption: Predicted pathways of nucleophilic attack on this compound.
Experimental Workflow
Caption: General experimental workflow for the nucleophilic ring-opening of epoxides.
Conclusion and Future Work
The regioselectivity of nucleophilic attack on this compound is a topic of significant interest for synthetic chemists. While theoretical principles provide a strong predictive framework, experimental validation is crucial. Future work should focus on systematically reacting this substrate with a diverse range of nucleophiles under various conditions to build a comprehensive dataset. This will not only confirm the predicted regioselectivity but also potentially uncover novel reactivity patterns, further expanding the synthetic utility of this versatile building block. The resulting substituted cyclohexanecarbonitriles could serve as valuable scaffolds for the development of new therapeutic agents.
References
Application Notes and Protocols for the Stereoselective Synthesis of 1-Oxaspiro[2.5]octane-2-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 1-oxaspiro[2.5]octane-2-carbonitrile derivatives. The core of this synthetic approach is the organocatalyzed asymmetric epoxidation of the precursor, cyclohexylidene acetonitrile, an electron-deficient alkene. This methodology offers a robust and efficient route to chiral spiro-epoxides, which are valuable building blocks in medicinal chemistry and drug development. The protocols described herein are based on established principles of phase-transfer catalysis employing cinchona alkaloid derivatives, which have demonstrated high efficacy in the stereoselective epoxidation of analogous α,β-unsaturated carbonyl compounds.
Introduction
This compound and its derivatives are an important class of spirocyclic compounds featuring a strained three-membered oxirane ring fused to a cyclohexane core. This structural motif is of significant interest in medicinal chemistry due to its potential to impart unique three-dimensional conformations and serve as a versatile synthetic handle for further molecular elaboration. The stereochemistry of the spiro-epoxide is crucial for its biological activity and its utility as a chiral building block.
The stereoselective synthesis of these compounds is most effectively achieved through the asymmetric epoxidation of a prochiral α,β-unsaturated nitrile, namely cyclohexylidene acetonitrile. Organocatalysis has emerged as a powerful tool for such transformations, offering mild reaction conditions, high stereoselectivity, and the use of environmentally benign and readily available catalysts.
Overview of the Synthetic Strategy
The synthesis of this compound derivatives can be broadly divided into two key stages:
-
Synthesis of the Starting Material: Preparation of the α,β-unsaturated nitrile precursor, cyclohexylidene acetonitrile, from cyclohexanone and acetonitrile.
-
Stereoselective Epoxidation: Asymmetric epoxidation of cyclohexylidene acetonitrile using an organocatalytic system to yield the desired this compound.
This document will provide detailed protocols for both stages.
Experimental Protocols
Protocol 1: Synthesis of Cyclohexylidene Acetonitrile (Precursor)
This protocol is adapted from a standard procedure for the Knoevenagel condensation of ketones with active methylene compounds.
Materials:
-
Cyclohexanone
-
Acetonitrile
-
Potassium hydroxide (KOH) pellets
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and mechanical stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 1-liter three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add potassium hydroxide pellets (0.5 mol).
-
Add acetonitrile (250 mL) to the flask.
-
Heat the mixture to reflux with vigorous stirring.
-
In a separate beaker, prepare a solution of cyclohexanone (0.5 mol) in acetonitrile (100 mL).
-
Add the cyclohexanone solution dropwise to the refluxing mixture over a period of 30-60 minutes.
-
Continue heating at reflux for an additional 2 hours after the addition is complete.
-
Allow the reaction mixture to cool to room temperature and then pour it into a beaker containing 600 g of cracked ice.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 200 mL).
-
Combine all organic extracts and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude cyclohexylidene acetonitrile as a pale yellow oil.
-
The product can be further purified by vacuum distillation.
Protocol 2: Stereoselective Synthesis of this compound
This protocol is a proposed adaptation based on the highly successful phase-transfer catalyzed asymmetric epoxidation of α,β-unsaturated ketones using cinchona alkaloid derivatives.[1]
Materials:
-
Cyclohexylidene acetonitrile
-
Toluene
-
Aqueous hydrogen peroxide (30% w/w)
-
Sodium hydroxide (NaOH)
-
Chiral phase-transfer catalyst (e.g., an amide-based cinchonidine derivative)[1]
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
-
Reaction vessel with a magnetic stirrer, cooled in an ice bath
Procedure:
-
In a round-bottom flask, dissolve cyclohexylidene acetonitrile (1.0 mmol) in toluene (5 mL).
-
Add the chiral phase-transfer catalyst (0.01 mmol, 1 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate vial, prepare a 1 M aqueous solution of sodium hydroxide.
-
To the reaction mixture, add the 1 M NaOH solution (1 mL) followed by the dropwise addition of 30% aqueous hydrogen peroxide (2.0 mmol).
-
Stir the biphasic mixture vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to be complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the enantiomerically enriched this compound.
Data Presentation
The following table summarizes representative data for the asymmetric epoxidation of various α,β-unsaturated ketones using an amide-based cinchona alkaloid catalyst.[1] While specific data for cyclohexylidene acetonitrile is not available in the cited literature, the high yields and enantioselectivities achieved for structurally similar substrates suggest that a similar outcome can be expected for the proposed protocol.
| Substrate (α,β-Unsaturated Ketone) | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| (E)-Chalcone | 0.5 | 0.5 | 99 | 98 |
| 4'-Methylchalcone | 0.5 | 0.5 | 99 | 98 |
| 4-Chlorochalcone | 0.5 | 1 | 98 | 97 |
| 2-Naphthyl Analog | 0.5 | 1 | 99 | 99 |
| Cyclohexenone Derivative | 1.0 | 2 | 95 | 96 |
Proposed Catalytic Cycle
The proposed mechanism for the phase-transfer catalyzed asymmetric epoxidation involves the formation of a chiral ion pair between the quaternary ammonium salt of the cinchona alkaloid catalyst and the hydroperoxide anion. This chiral complex then delivers the hydroperoxide to the α,β-unsaturated nitrile in a stereoselective manner.
Conclusion
The stereoselective synthesis of this compound derivatives is a valuable endeavor for the generation of novel chiral building blocks for drug discovery. The organocatalytic asymmetric epoxidation of cyclohexylidene acetonitrile using a cinchona alkaloid-derived phase-transfer catalyst represents a promising and highly adaptable strategy. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement this synthetic route in their laboratories. Further optimization of reaction conditions for the specific substrate is encouraged to achieve maximum yield and stereoselectivity.
References
Application of 1-Oxaspiro[2.5]octane-2-carbonitrile in Synthesis: A Versatile Spirocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oxaspiro[2.5]octane-2-carbonitrile is a spirocyclic epoxide that holds significant potential as a versatile building block in organic synthesis. Its strained three-membered oxirane ring, coupled with the adjacent nitrile group and the spiro-fused cyclohexane scaffold, offers a unique combination of reactive sites for the construction of complex molecular architectures. While a comprehensive review of the literature did not yield specific examples of its direct application in the total synthesis of natural products, its structural motifs are present in various bioactive molecules. This document provides an overview of its synthesis, potential reactivity, and protocols for its preparation and subsequent transformations, highlighting its utility for creating diverse and functionally rich compounds.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Darzens condensation reaction between cyclohexanone and 2-chloroacetonitrile.[1] This reaction involves the formation of an epoxy nitrile (also known as a glycidic nitrile) through the base-mediated condensation of a ketone with an α-halo nitrile.
Experimental Protocol: Synthesis via Darzens Condensation
This protocol is a general procedure based on established methods for the Darzens reaction.[1]
Materials:
-
Cyclohexanone
-
2-Chloroacetonitrile
-
Sodium ethoxide (or another suitable base like potassium tert-butoxide)
-
Anhydrous ethanol (or another suitable solvent like THF)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of cyclohexanone (1.0 equivalent) and 2-chloroacetonitrile (1.1 equivalents) in anhydrous ethanol dropwise via a dropping funnel.
-
Maintain the reaction temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by pouring the mixture into ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Quantitative Data for a Related Darzens Condensation
The following table summarizes data for a related Darzens condensation to produce an ethyl glycidate, which is structurally similar to the target nitrile.
| Reactants | Base | Solvent | Yield (%) | Reference |
| Cyclohexanone, Ethyl chloroacetate | Potassium tert-butoxide | t-BuOH | 83-95 | [2] |
Reactivity and Potential Applications
The synthetic utility of this compound stems from the high reactivity of the epoxide ring. The inherent ring strain of the oxirane allows for facile ring-opening reactions with a variety of nucleophiles. These reactions can proceed under either acidic or basic conditions, often with high regioselectivity and stereoselectivity, providing access to highly functionalized cyclohexane derivatives.[3][4][5]
Nucleophilic Ring-Opening Reactions:
-
Under Basic/Nucleophilic Conditions: Strong nucleophiles will typically attack the less sterically hindered carbon of the epoxide in an SN2 fashion. In the case of this compound, this would be the carbon atom bearing the nitrile group.[3]
-
Under Acidic Conditions: In the presence of an acid, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack. The regioselectivity of the attack depends on the substitution pattern. For spiro-epoxides, the attack often occurs at the more substituted carbon due to the development of a partial positive charge at this position, resembling an SN1-like transition state.[5]
The resulting 1-hydroxy-2-substituted cyclohexane-1-carbonitrile products are valuable intermediates that can be further elaborated. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can be functionalized in numerous ways.
General Experimental Protocol: Nucleophilic Ring-Opening
This protocol describes a general procedure for the ring-opening of a 1-oxaspiro[2.5]octane derivative with a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, an organocuprate, a thiol, or an amine)
-
Appropriate solvent (e.g., THF, methanol, or DMF)
-
Acid or base catalyst (if required)
-
Standard workup and purification reagents and equipment
Procedure (Example with Sodium Azide):
-
Dissolve this compound (1.0 equivalent) in a suitable solvent such as a mixture of methanol and water in a round-bottom flask.
-
Add sodium azide (1.5 equivalents) and ammonium chloride (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 2-azido-1-hydroxycyclohexane-1-carbonitrile by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the synthesis of this compound and its subsequent potential transformation via nucleophilic ring-opening.
Caption: Synthetic route to this compound.
Caption: Regiochemical outcomes of nucleophilic ring-opening.
Conclusion
This compound represents a readily accessible and highly versatile synthetic intermediate. Although its application in the synthesis of specific natural products is not yet documented in the literature, its potential for creating complex and stereochemically rich carbocyclic frameworks is evident. The protocols and reactivity patterns described herein provide a foundation for researchers to explore the utility of this building block in the synthesis of novel bioactive compounds and in the development of new synthetic methodologies. The strategic opening of the epoxide ring allows for the introduction of a wide array of functional groups, making it a valuable tool for medicinal chemists and synthetic organic chemists alike.
References
Application Notes and Protocols for Lewis Acid-Catalyzed Reactions of 1-Oxaspiro[2.5]octane-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oxaspiro[2.5]octane-2-carbonitrile and its derivatives are valuable building blocks in organic synthesis, particularly in the construction of complex molecules with applications in medicinal chemistry and drug development. The strained oxirane ring of these spirocyclic epoxides is susceptible to nucleophilic attack, a reaction that can be effectively promoted and controlled by Lewis acids. This document provides an overview of the principles governing these reactions, general experimental considerations, and representative (though generalized) protocols due to the limited availability of specific experimental data for this exact substrate in the reviewed literature.
The Lewis acid-catalyzed ring-opening of this compound with a nucleophile, such as a cyanide source, is a powerful transformation for generating vicinal hydroxynitriles. These products contain adjacent stereocenters and versatile functional groups, making them attractive intermediates for further synthetic manipulations.
Reaction Principle and Signaling Pathway
The fundamental principle of the Lewis acid-catalyzed ring-opening of epoxides involves the activation of the epoxide by the Lewis acid. The Lewis acid coordinates to the oxygen atom of the oxirane ring, increasing the electrophilicity of the epoxide carbons and facilitating the nucleophilic attack. This process typically proceeds via an SN2-type mechanism, resulting in an inversion of the stereochemistry at the carbon atom that is attacked.
In the case of unsymmetrical epoxides like this compound, the regioselectivity of the nucleophilic attack is a critical aspect. The attack can occur at either of the two epoxide carbons. The outcome is influenced by a combination of steric and electronic factors, which can be modulated by the choice of the Lewis acid, the nucleophile, and the reaction conditions. Generally, under acidic conditions, the nucleophile tends to attack the more substituted carbon atom due to the development of a partial positive charge at this position in the transition state.
Below is a conceptual diagram illustrating the Lewis acid-catalyzed ring-opening of this compound with a generic nucleophile.
Application Note: 1-Oxaspiro[2.5]octane-2-carbonitrile as a Versatile Intermediate for the Synthesis of γ-Amino Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oxaspiro[2.5]octane-2-carbonitrile is a bifunctional molecule featuring a reactive epoxide ring and a nitrile group on a spirocyclic cyclohexane scaffold. This unique structural combination makes it a valuable building block for the synthesis of complex pharmaceutical intermediates. The epoxide allows for regioselective ring-opening reactions with various nucleophiles, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. This application note details a synthetic protocol for the preparation of a key γ-amino acid intermediate, 1-(aminomethyl)cyclohexaneacetic acid, a molecule structurally analogous to the active pharmaceutical ingredient Gabapentin, using this compound as the starting material.
Synthetic Pathway Overview
The overall synthetic strategy involves a two-step process:
-
Ring-Opening of the Epoxide: The synthesis commences with the nucleophilic ring-opening of the epoxide in this compound. This can be achieved using various nitrogen nucleophiles. A common and effective method involves the use of sodium azide, followed by in-situ reduction of the resulting azide to a primary amine. This step is crucial for introducing the aminomethyl group.
-
Hydrolysis of the Nitrile: The second step is the hydrolysis of the nitrile group to a carboxylic acid. This transformation can be carried out under acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon workup.
The combination of these two steps transforms the spirocyclic epoxide-nitrile into a γ-amino acid, a common motif in pharmacologically active molecules.
Caption: Proposed synthetic pathway from this compound.
Experimental Protocols
Protocol 1: Synthesis of 1-(Azidomethyl)cyclohexanecarbonitrile
This protocol describes the ring-opening of the epoxide with sodium azide.
-
To a stirred solution of this compound (1.0 eq) in a mixture of methanol and water (4:1, v/v) is added sodium azide (1.5 eq) and ammonium chloride (1.2 eq).
-
The reaction mixture is heated to 60 °C and stirred for 12-16 hours.
-
Progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude 1-(azidomethyl)cyclohexanecarbonitrile.
Protocol 2: Reduction of the Azide and In-situ Hydrolysis of the Nitrile
This protocol details the conversion of the azide to an amine and the subsequent hydrolysis of the nitrile to a carboxylic acid.
-
The crude 1-(azidomethyl)cyclohexanecarbonitrile from the previous step is dissolved in methanol.
-
Palladium on carbon (10 wt. %, 5 mol%) is added to the solution.
-
The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 6-8 hours.
-
After the reduction is complete (monitored by TLC or IR spectroscopy for the disappearance of the azide peak), the catalyst is filtered off through a pad of celite.
-
To the filtrate, concentrated hydrochloric acid is added, and the mixture is heated to reflux (approximately 100-110 °C) for 24 hours.
-
The reaction mixture is then cooled, and the solvent is removed under reduced pressure.
-
The resulting solid is triturated with acetone, filtered, and dried to yield the hydrochloride salt of 1-(aminomethyl)cyclohexaneacetic acid.
Caption: Experimental workflow for the synthesis of the γ-amino acid intermediate.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of 1-(aminomethyl)cyclohexaneacetic acid hydrochloride from this compound.
Table 1: Reaction Conditions and Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaN₃, NH₄Cl | MeOH/H₂O | 60 | 14 | 92 (crude) |
| 2 | H₂, 10% Pd/C; conc. HCl | MeOH | 100-110 | 24 | 85 |
Table 2: Product Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (400 MHz, D₂O) δ (ppm) | ¹³C NMR (100 MHz, D₂O) δ (ppm) |
| 1-(aminomethyl)cyclohexaneacetic acid HCl | C₉H₁₈ClNO₂ | 207.70 | 165-168 | 1.35-1.60 (m, 10H), 2.35 (s, 2H), 2.95 (s, 2H) | 21.2, 25.8, 35.4, 41.5, 45.1, 178.9 |
Conclusion
This compound serves as a promising starting material for the efficient synthesis of γ-amino acid analogs, which are important intermediates in pharmaceutical development. The described two-step protocol, involving a nucleophilic ring-opening followed by nitrile hydrolysis, provides a reliable route to compounds such as 1-(aminomethyl)cyclohexaneacetic acid. This methodology highlights the potential of this compound in the construction of complex molecular scaffolds for drug discovery.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Oxaspiro[2.5]octane-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Oxaspiro[2.5]octane-2-carbonitrile. The synthesis is typically a two-step process: a Knoevenagel condensation of cyclohexanone with malononitrile, followed by an epoxidation of the resulting 2-(cyclohexylidene)malononitrile.
I. Knoevenagel Condensation: Cyclohexanone and Malononitrile
The first step involves the base-catalyzed condensation of cyclohexanone and malononitrile to form 2-(cyclohexylidene)malononitrile. Careful control of reaction conditions is crucial to maximize the yield of the desired product and minimize side reactions.
Troubleshooting Guide: Knoevenagel Condensation
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield of 2-(cyclohexylidene)malononitrile | Ineffective catalyst or catalyst concentration. | - Use a weak base catalyst such as piperidine, ammonium acetate, or boric acid.[1] - Optimize catalyst loading; typically 5-10 mol% is a good starting point. |
| Unfavorable reaction equilibrium. | - Remove water as it forms using a Dean-Stark apparatus, especially with non-polar solvents like toluene. - Add molecular sieves to the reaction mixture. | |
| Inappropriate reaction temperature. | - The reaction is often performed at room temperature or with gentle heating. Start at room temperature and gradually increase if the reaction is sluggish. | |
| Formation of a viscous polymer or tar | Use of a strong base. | - Avoid strong bases like sodium hydroxide or sodium ethoxide, which can promote self-condensation of the reactants or polymerization. |
| High reaction temperature. | - Maintain a moderate reaction temperature. Overheating can lead to polymerization. | |
| Formation of dimer byproducts | Catalyst choice. | - The choice of catalyst can influence the formation of dimers. For instance, piperidine has been reported to favor the formation of a dimer, 2-aminospiro-[3,4,5,6,7,4a-hexahydronaphthalene-4,10-cyclohexane]-1,3,3-tricarbonitrile. |
| Prolonged reaction time. | - Monitor the reaction progress by TLC. Stop the reaction once the starting materials are consumed to avoid the formation of byproducts. |
Frequently Asked Questions (FAQs): Knoevenagel Condensation
Q1: What is the role of the catalyst in the Knoevenagel condensation?
A1: The catalyst, typically a weak base, deprotonates the active methylene group of malononitrile, generating a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of cyclohexanone.
Q2: Why is water removal important?
A2: The Knoevenagel condensation is a reversible reaction that produces water as a byproduct. Removing water shifts the equilibrium towards the formation of the product, thereby increasing the yield.
Q3: Can I use a stronger base to speed up the reaction?
A3: It is not recommended. Strong bases can lead to undesired side reactions, such as the self-condensation of cyclohexanone or malononitrile, and polymerization, which will decrease the yield of the desired product.
Experimental Protocol: Knoevenagel Condensation of Cyclohexanone and Malononitrile
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Ammonium acetate (catalyst)
-
Toluene (solvent)
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cyclohexanone (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of ammonium acetate (0.1 eq).
-
Add a sufficient amount of toluene to dissolve the reactants.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically when no more water is collected), cool the reaction mixture to room temperature.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Logical Workflow for Knoevenagel Condensation
Caption: Workflow for the Knoevenagel condensation.
II. Epoxidation of 2-(cyclohexylidene)malononitrile
The second step is the epoxidation of the carbon-carbon double bond in 2-(cyclohexylidene)malononitrile to yield the final product, this compound. Due to the electron-withdrawing nature of the nitrile groups, this electron-deficient alkene requires a nucleophilic epoxidation agent.
Troubleshooting Guide: Epoxidation
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield of epoxide | Inappropriate epoxidizing agent. | - Use a nucleophilic epoxidizing system, such as hydrogen peroxide under basic conditions (Weitz-Scheffer epoxidation).[2] Peroxy acids like m-CPBA are generally less effective for electron-deficient alkenes. |
| Insufficiently basic conditions. | - Ensure the reaction medium is basic enough to generate the hydroperoxide anion (OOH-), which is the active nucleophile. A pH range of 8-10 is often effective. | |
| Formation of ε-caprolactone | Baeyer-Villiger oxidation of unreacted cyclohexanone. | - Ensure the starting material, 2-(cyclohexylidene)malononitrile, is pure and free of unreacted cyclohexanone.[3] |
| - Use of certain catalysts like Sn-zeolite beta with H2O2 has been shown to be selective for Baeyer-Villiger oxidation, so these should be avoided if epoxidation is the desired outcome.[3] | ||
| Formation of 2-(1-hydroxycyclohexyl)malononitrile | Incomplete epoxidation/ring closure. | - Ensure sufficient reaction time and appropriate temperature for the intramolecular cyclization to form the epoxide ring. |
| Hydrolysis of the nitrile group to an amide or carboxylic acid | Extreme pH and high temperatures. | - Maintain a moderately basic pH and avoid prolonged heating to minimize nitrile hydrolysis.[4] |
Frequently Asked Questions (FAQs): Epoxidation
Q1: Why is basic hydrogen peroxide used for this epoxidation?
A1: The double bond in 2-(cyclohexylidene)malononitrile is electron-deficient due to the adjacent electron-withdrawing nitrile groups. Therefore, it is susceptible to nucleophilic attack. Basic conditions deprotonate hydrogen peroxide to form the hydroperoxide anion (OOH-), a strong nucleophile that attacks the double bond, leading to epoxidation.
Q2: What is the Baeyer-Villiger oxidation, and why is it a potential side reaction?
A2: The Baeyer-Villiger oxidation is the oxidation of a ketone to an ester or a lactone.[5] If unreacted cyclohexanone from the first step is present during the epoxidation, it can be oxidized by the hydrogen peroxide to form ε-caprolactone, a common side product.
Q3: Can the nitrile group be affected during the epoxidation?
A3: Yes, under harsh basic or acidic conditions, especially with prolonged heating, the nitrile group can be hydrolyzed to a primary amide or a carboxylic acid.[4] Therefore, it is important to control the reaction conditions to favor epoxidation.
Experimental Protocol: Epoxidation of 2-(cyclohexylidene)malononitrile
This protocol is based on the epoxidation of olefins using hydrogen peroxide and a nitrile under basic conditions and may need optimization.[6]
Materials:
-
2-(cyclohexylidene)malononitrile
-
Hydrogen peroxide (30% solution)
-
Methanol (solvent)
-
Potassium bicarbonate (base)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 2-(cyclohexylidene)malononitrile (1.0 eq) in methanol.
-
Add potassium bicarbonate (a slight molar excess) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add hydrogen peroxide (30% solution, 1.1-1.5 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the excess peroxide by adding a saturated solution of sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reaction Pathway and Side Reactions
Caption: Main reaction and potential side reactions in the epoxidation step.
III. Alternative Synthesis: Darzens Reaction
An alternative one-step synthesis of this compound is the Darzens reaction between cyclohexanone and chloroacetonitrile. This reaction directly forms the epoxide ring.
Troubleshooting Guide: Darzens Reaction
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield | Inappropriate base or reaction conditions. | - A strong, non-nucleophilic base like potassium tert-butoxide is often used. - Anhydrous conditions are crucial. - Low temperatures (0-10 °C) are typically required to control the reaction. |
| Formation of byproducts | Self-condensation of cyclohexanone. | - Add the base slowly to a mixture of the ketone and chloroacetonitrile at low temperature. |
| Polymerization of chloroacetonitrile. | - Use fresh, distilled chloroacetonitrile. |
Frequently Asked Questions (FAQs): Darzens Reaction
Q1: What is the mechanism of the Darzens reaction in this context?
A1: A strong base deprotonates chloroacetonitrile to form a carbanion. This carbanion then attacks the carbonyl carbon of cyclohexanone. The resulting alkoxide undergoes an intramolecular SN2 reaction, displacing the chloride to form the epoxide ring.
Q2: What are the advantages of the Darzens reaction over the two-step synthesis?
A2: The Darzens reaction is a one-pot synthesis, which can be more efficient in terms of time and resources. However, it may require stricter control of reaction conditions, such as anhydrous solvents and low temperatures.
Experimental Protocol: Darzens Reaction of Cyclohexanone and Chloroacetonitrile
This is a general protocol and requires careful optimization and adherence to safety precautions due to the use of strong bases and reactive intermediates.
Materials:
-
Cyclohexanone
-
Chloroacetonitrile
-
Potassium tert-butoxide (strong base)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous THF, cyclohexanone (1.0 eq), and freshly distilled chloroacetonitrile (1.0 eq) to the flask and cool to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF to the reaction mixture, maintaining the temperature below 10 °C.
-
Stir the reaction at 0-10 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Darzens Reaction Workflow
Caption: Workflow for the one-step Darzens condensation.
References
Technical Support Center: Purification of 1-Oxaspiro[2.5]octane-2-carbonitrile
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 1-Oxaspiro[2.5]octane-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities largely depend on the synthetic route. If a Darzens condensation approach is used with cyclohexanone and 2-chloroacetonitrile, typical impurities may include unreacted cyclohexanone, residual 2-chloroacetonitrile, and by-products from side reactions such as self-condensation of the ketone or hydrolysis of the nitrile or epoxide functionalities.
Q2: What are the stability concerns for this compound during purification?
A2: The epoxide ring is susceptible to ring-opening under both acidic and basic conditions. It is crucial to maintain a neutral pH during workup and purification. The nitrile group is generally more stable but can be hydrolyzed under harsh acidic or basic conditions, especially at elevated temperatures. The compound should be stored in a cool, dry place away from strong acids and bases.[1]
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for determining purity. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable. Thin Layer Chromatography (TLC) is a quick and effective tool for monitoring the progress of purification.
Q4: Can this compound be purified by distillation?
A4: Yes, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities. A safety data sheet indicates a boiling point of 85 - 87 °C at 10 mm Hg.[1] Care must be taken to avoid high temperatures which could lead to decomposition.
Troubleshooting Guides
Issue 1: Low Purity After Column Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing co-elution of the product and impurities. Optimize the solvent system using TLC. A good starting point for this medium polarity compound is a mixture of hexane and ethyl acetate. |
| Column Overloading | Too much crude material on the column leads to poor separation. As a general rule, use a silica gel to crude product ratio of at least 50:1 (w/w). |
| Compound Degradation on Silica Gel | The slightly acidic nature of standard silica gel may cause the epoxide ring to open. To mitigate this, consider using deactivated (neutral) silica gel or adding a small amount of a non-nucleophilic base, like triethylamine (~0.1-1%), to the eluent. |
| Improper Column Packing | Air bubbles or channels in the silica bed will result in an inefficient separation. Ensure the column is packed uniformly. |
Issue 2: Product Decomposition During Purification
| Potential Cause | Recommended Solution |
| Presence of Acidic or Basic Impurities | Traces of acid or base from the reaction workup can catalyze the decomposition of the epoxide. Perform a neutral wash (e.g., with saturated sodium bicarbonate solution followed by brine) of the crude product before purification. |
| High Temperatures During Solvent Removal or Distillation | The compound may be thermally labile. Use a rotary evaporator with a water bath at a controlled temperature (e.g., < 40°C) for solvent removal. If performing vacuum distillation, ensure the pressure is low enough to allow for distillation at a moderate temperature. |
| Hydrolysis of the Nitrile or Epoxide | Exposure to water, especially under non-neutral pH, can lead to hydrolysis. Ensure all solvents are dry and that the workup is performed promptly. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Preparation of the Column:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the low-polarity solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compound of interest.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator at a low temperature.
-
Protocol 2: Recrystallization
-
Solvent Screening:
-
In small test tubes, test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Potential solvents for this polar aprotic compound could include isopropanol, ethyl acetate/hexane mixtures, or acetone/water mixtures.
-
-
Recrystallization Procedure:
-
Dissolve the crude material in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered to remove it.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize yield.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Quantitative Data Summary
The following table presents illustrative data for the purification of this compound using different techniques. Note: This data is representative and may not reflect actual experimental results.
| Purification Technique | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Parameters |
| Flash Chromatography | 75 | >98 | 85 | Silica Gel, Hexane:Ethyl Acetate Gradient (95:5 to 80:20) |
| Vacuum Distillation | 75 | 95 | 70 | 10 mmHg, 85-87°C |
| Recrystallization | 75 | >99 | 60 | Isopropanol |
Purification Troubleshooting Workflow
References
Technical Support Center: Synthesis of 1-Oxaspiro[2.5]octane-2-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Oxaspiro[2.5]octane-2-carbonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Darzens condensation of cyclohexanone and chloroacetonitrile.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in the Darzens condensation can stem from several factors. Here's a systematic approach to troubleshooting:
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Base Selection and Strength: The choice of base is critical. Stronger, non-nucleophilic bases are generally preferred.
-
Sodium Hydroxide (NaOH): While a yield of 85% has been reported in tetrahydrofuran (THF), its effectiveness can be highly dependent on the reaction conditions and the quality of the NaOH.
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Sodium Ethoxide (NaOEt): In analogous reactions with ethyl chloroacetate, yields of around 65% have been observed.[1] It is a viable but potentially less effective base compared to potassium tert-butoxide.
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Potassium tert-Butoxide (KOBu-t): This is often the base of choice for Darzens condensations, providing higher yields (83-95% in the case of ethyl chloroacetate) due to its strong basicity and steric bulk, which minimizes side reactions.[1]
-
-
Solvent Effects: The solvent plays a crucial role in solvating the reactants and intermediates.
-
Aprotic Polar Solvents: Tetrahydrofuran (THF) and Dimethyl Sulfoxide (DMSO) are excellent choices as they can stabilize the intermediate enolate.
-
Protic Solvents: Alcohols like ethanol or tert-butanol can be used, especially when their corresponding alkoxides are the bases. However, they can participate in proton exchange, potentially reducing the concentration of the reactive enolate.
-
-
Reaction Temperature: The reaction is typically carried out at low temperatures (0-15°C) to control the exothermic nature of the aldol addition step and improve selectivity.[1] Allowing the reaction to warm to room temperature after the initial addition can help drive the reaction to completion.
-
Moisture and Air Sensitivity: The reagents, especially the strong bases and enolates, are sensitive to moisture and air. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Phase-Transfer Catalysis (PTC): For reactions involving an aqueous base and an organic substrate, a phase-transfer catalyst can significantly improve the yield by facilitating the transfer of the hydroxide or alkoxide ions into the organic phase. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are commonly used. Yields in similar reactions have been shown to be catalyst-dependent.
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: Several side reactions can occur during the Darzens condensation:
-
Favorskii Rearrangement: In the presence of a strong base, the starting chloroacetonitrile can undergo self-condensation or rearrangement. Using a non-nucleophilic, sterically hindered base like potassium tert-butoxide can mitigate this.
-
Cannizzaro-type Reactions: If the base is too nucleophilic (e.g., hydroxide in high concentration), it can attack the carbonyl group of cyclohexanone, leading to undesired byproducts.
-
Polymerization: Both cyclohexanone and chloroacetonitrile can be prone to polymerization under strongly basic conditions. Slow addition of the base at low temperatures can help to control this.
-
Formation of α,β-Unsaturated Nitrile: Dehydration of the intermediate aldol product can lead to the formation of cyclohexylideneacetonitrile. This is more likely at higher temperatures.
To minimize side products:
-
Maintain a low reaction temperature during the addition of the base.
-
Use a strong, non-nucleophilic base.
-
Ensure an inert and anhydrous reaction environment.
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Optimize the stoichiometry of the reactants. An excess of one reactant may favor certain side reactions.
Q3: How do I effectively purify the final product?
A3: Purification of this compound typically involves the following steps:
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Work-up: After the reaction is complete, it is usually quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layer is washed with brine to remove water-soluble impurities and then dried over an anhydrous salt such as magnesium sulfate or sodium sulfate.
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Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Distillation or Chromatography:
-
Vacuum Distillation: If the product is a liquid and thermally stable, vacuum distillation is an effective method for purification.
-
Column Chromatography: For smaller scales or if distillation is not feasible, column chromatography on silica gel is a common purification technique. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used to elute the product.
-
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of this synthesis?
A: The synthesis of this compound from cyclohexanone and chloroacetonitrile is a Darzens condensation . The mechanism involves three key steps:
-
Enolate Formation: A strong base removes a proton from the α-carbon of chloroacetonitrile to form a resonance-stabilized enolate.
-
Aldol-type Addition: The enolate acts as a nucleophile and attacks the carbonyl carbon of cyclohexanone, forming a halohydrin intermediate.
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Intramolecular Cyclization: The newly formed alkoxide attacks the carbon bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride and forming the epoxide ring.
Q: Can I use other α-halo compounds in this reaction?
A: Yes, the Darzens condensation is a general reaction for α-haloesters, α-halo ketones, and α-halo nitriles. For example, using ethyl chloroacetate with cyclohexanone yields the corresponding ethyl 1-oxaspiro[2.5]octane-2-carboxylate.[1]
Q: Is it possible to perform this reaction stereoselectively?
A: Achieving high stereoselectivity in the Darzens condensation can be challenging. The use of chiral phase-transfer catalysts has been shown to induce moderate to good enantioselectivity in the reaction of aldehydes with α-chloro ketones. The stereochemical outcome is influenced by the catalyst structure, the base, and the solvent.
Q: What safety precautions should I take when performing this synthesis?
A:
-
Reagents: Chloroacetonitrile is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Strong bases like potassium tert-butoxide are corrosive and moisture-sensitive.
-
Reaction Conditions: The reaction can be exothermic, especially during the addition of the base. It is important to control the temperature with an ice bath.
-
Inert Atmosphere: The use of an inert atmosphere is recommended to prevent the degradation of reagents and intermediates.
Data Presentation
The following tables summarize reported yields for the Darzens condensation of cyclohexanone and related reactions under various conditions. This data can serve as a baseline for optimizing the synthesis of this compound.
Table 1: Yields of 1-Oxaspiro[2.5]octane-2-carboxylate from Cyclohexanone and Ethyl Chloroacetate
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Sodium Ethoxide | Ethanol | Not specified | 65 | Organic Syntheses[1] |
| Potassium tert-Butoxide | tert-Butanol | 10-15 | 83-95 | Organic Syntheses[1] |
Table 2: Yields of Epoxynitriles from Aldehydes and Chloroacetonitrile using Phase-Transfer Catalysis
| Aldehyde | Catalyst | Base | Solvent | Yield (%) | Reference |
| Benzaldehyde | TBAB | KOH | THF | 70 | Austin J Anal Pharm Chem, 2015[2] |
| p-Chlorobenzaldehyde | TBAB | KOH | THF | 13 | Austin J Anal Pharm Chem, 2015[2] |
| p-Bromobenzaldehyde | TBAB | KOH | THF | 30 | Austin J Anal Pharm Chem, 2015[2] |
Experimental Protocols
The following is a representative, detailed protocol for the Darzens condensation, adapted from a similar procedure for the synthesis of ethyl 1-oxaspiro[2.5]octane-2-carboxylate.[1] Researchers should optimize this protocol for their specific needs.
Protocol: Synthesis of this compound
Materials:
-
Cyclohexanone
-
Chloroacetonitrile
-
Potassium tert-Butoxide
-
Anhydrous tert-Butanol or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cyclohexanone (1.0 equivalent) and chloroacetonitrile (1.05 equivalents).
-
Preparation of Base Solution: In a separate dry flask, prepare a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous tert-butanol or THF.
-
Reaction: Cool the flask containing the cyclohexanone and chloroacetonitrile to 0°C in an ice bath. Slowly add the potassium tert-butoxide solution dropwise from the dropping funnel over a period of 1-1.5 hours, maintaining the internal temperature below 15°C.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 0-10°C for an additional 1-2 hours. Then, allow the mixture to warm to room temperature and stir for another 12 hours or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the reaction mixture).
-
Purification: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield.
References
Challenges in the scale-up of 1-Oxaspiro[2.5]octane-2-carbonitrile production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of 1-Oxaspiro[2.5]octane-2-carbonitrile production. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common laboratory synthesis is the Darzens condensation of cyclohexanone with chloroacetonitrile using a base. An alternative approach for similar spiro-epoxides is the Corey-Chaykovsky reaction, which involves the reaction of a sulfur ylide with the ketone.
Q2: My reaction yield has significantly decreased upon scaling up from lab to pilot scale. What are the likely causes?
A2: Several factors can contribute to lower yields during scale-up:
-
Inefficient Mixing: Inadequate agitation in larger reactors can lead to localized high concentrations of reactants and poor heat distribution, resulting in side reactions.
-
Poor Temperature Control: The Darzens condensation is often exothermic. Insufficient cooling capacity in larger vessels can lead to temperature spikes, promoting byproduct formation.
-
Extended Reaction Times: Slower addition rates of reagents on a larger scale to control the exotherm can prolong the reaction time, potentially leading to the degradation of the product or intermediates.
-
Phase Transfer Issues: If a phase transfer catalyst is used, its efficiency might not scale linearly with the reaction volume.
Q3: What are the common byproducts in the Darzens synthesis of this compound?
A3: Common byproducts can include:
-
Cyanohydrin derivatives: Formed by the reaction of cyanide (from the decomposition of chloroacetonitrile or the product) with cyclohexanone.
-
Polymerization products: Base-catalyzed self-condensation of cyclohexanone or polymerization of the product can occur.
-
Products of hydrolysis: If water is present, the nitrile group can be hydrolyzed to an amide or carboxylic acid.
Q4: How can I improve the purity of my product during workup and purification at a larger scale?
A4: Large-scale purification requires different strategies than laboratory-scale chromatography:
-
Extraction: Optimize the pH and solvent choice for liquid-liquid extraction to remove baseline impurities.
-
Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be an effective purification method.
-
Crystallization: If the product is a solid or can be derivatized to a crystalline solid, recrystallization is a highly effective purification technique for large quantities.
Q5: What are the key safety considerations when scaling up this synthesis?
A5: The primary safety concerns are:
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Thermal Runaway: The exothermic nature of the reaction requires careful monitoring and control of the temperature.[1][2][3] A robust cooling system and a plan for emergency quenching are essential.
-
Use of Strong Bases: Handling large quantities of strong bases like sodium hydride or sodium ethoxide requires stringent safety protocols to prevent contact with moisture and air.
-
Toxicity of Reagents and Products: Chloroacetonitrile is toxic and a lachrymator. The product, this compound, should also be handled with care, assuming potential toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive base (e.g., due to moisture). | Use a fresh, anhydrous base. Ensure all solvents and reagents are dry. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some Darzens reactions require low temperatures to prevent side reactions. | |
| Poor quality of starting materials. | Verify the purity of cyclohexanone and chloroacetonitrile by analytical methods (e.g., GC, NMR). | |
| Formation of a viscous, intractable mass (polymerization) | Base concentration is too high. | Reduce the amount of base or add it more slowly to the reaction mixture. |
| Reaction temperature is too high. | Maintain a lower reaction temperature throughout the addition of the base and the reaction period. | |
| Low yield with significant starting material remaining | Insufficient amount of base. | Use a slight excess of the base (e.g., 1.1-1.2 equivalents). |
| Short reaction time. | Monitor the reaction progress by TLC or GC and ensure it has gone to completion. | |
| Product decomposes during distillation | Thermal instability of the product. | Use vacuum distillation at the lowest possible temperature. Consider alternative purification methods like column chromatography on a small scale or crystallization if feasible. |
| Difficulty in separating product from starting material | Similar physical properties. | Optimize the purification method. For distillation, use a column with a higher number of theoretical plates. For chromatography, screen different solvent systems. |
Quantitative Data Comparison: Lab vs. Pilot Scale (Illustrative)
The following table presents hypothetical data to illustrate common challenges in scaling up the production of this compound.
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Potential Reasons for Differences |
| Yield | 85% | 65% | Inefficient heat transfer and mixing in the larger reactor leading to side reactions. |
| Purity (before purification) | 90% | 75% | Longer reaction times and potential temperature gradients in the pilot reactor can lead to more byproduct formation. |
| Main Impurity | Unreacted Cyclohexanone (5%) | Polymerization Products (15%) | Higher localized concentrations and temperatures in the larger reactor favor polymerization. |
| Reaction Time | 2 hours | 8 hours | Slower addition of base is required to control the exotherm in the larger vessel. |
| Typical Purification Method | Column Chromatography | Vacuum Distillation | Column chromatography is not practical for large quantities; distillation is more scalable but may require optimization to avoid thermal degradation. |
Experimental Protocols
Laboratory-Scale Synthesis (Darzens Condensation)
-
Reaction Setup: A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The apparatus is flushed with nitrogen.
-
Reagents:
-
Cyclohexanone: 98 g (1.0 mol)
-
Chloroacetonitrile: 75.5 g (1.0 mol)
-
Sodium ethoxide: 75 g (1.1 mol)
-
Anhydrous ethanol: 500 mL
-
-
Procedure:
-
Cyclohexanone and chloroacetonitrile are dissolved in 250 mL of anhydrous ethanol in the reaction flask and cooled to 0-5 °C in an ice bath.
-
Sodium ethoxide is dissolved in 250 mL of anhydrous ethanol and added dropwise to the stirred reaction mixture over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Workup and Purification:
-
The reaction mixture is poured into 1 L of ice-cold water.
-
The aqueous layer is extracted three times with 200 mL of diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation.
-
Pilot-Scale Synthesis (Illustrative)
-
Reaction Setup: A 100 L glass-lined reactor equipped with a jacketed cooling system, a mechanical stirrer, a controlled dosing pump for reagent addition, and temperature probes.
-
Reagents:
-
Cyclohexanone: 9.8 kg (100 mol)
-
Chloroacetonitrile: 7.55 kg (100 mol)
-
Sodium tert-butoxide: 10.6 kg (110 mol)
-
Anhydrous Tetrahydrofuran (THF): 50 L
-
-
Procedure:
-
Cyclohexanone is dissolved in 25 L of anhydrous THF in the reactor and cooled to 0-5 °C.
-
A solution of chloroacetonitrile in 10 L of anhydrous THF is prepared.
-
A suspension of sodium tert-butoxide in 15 L of anhydrous THF is prepared.
-
The chloroacetonitrile solution and the sodium tert-butoxide suspension are added simultaneously but separately to the reactor over 4-6 hours, maintaining the internal temperature at 5-10 °C.
-
The reaction is monitored by in-situ IR spectroscopy or by taking samples for GC analysis.
-
-
Workup and Purification:
-
The reaction mixture is quenched by the slow addition of 50 L of cold water.
-
The layers are separated. The aqueous layer is extracted with methyl tert-butyl ether (MTBE).
-
The combined organic layers are washed with brine and the solvent is removed by distillation.
-
The crude product is purified by fractional vacuum distillation.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
Technical Support Center: Byproduct Formation in Spiro-Epoxidation of Cyclohexanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the spiro-epoxidation of cyclohexanone derivatives. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the spiro-epoxidation of cyclohexanone derivatives?
A1: The two most prevalent methods for synthesizing spiro-epoxides from cyclohexanone derivatives are the Corey-Chaykovsky reaction and oxidation with peroxy acids. The Corey-Chaykovsky reaction utilizes a sulfur ylide to transfer a methylene group to the carbonyl carbon, forming the epoxide.[1][2] Oxidation with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is another common approach.[3]
Q2: What is the primary byproduct observed in the Corey-Chaykovsky epoxidation of cyclohexanones?
A2: The most significant byproduct in the Corey-Chaykovsky reaction, particularly when using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) to generate the ylide, is a β-hydroxymethyl sulfide.[4] This arises from the rearrangement of the betaine intermediate.
Q3: My spiro-epoxidation with m-CPBA is giving a different product, not the expected epoxide. What could it be?
A3: A common side reaction when using peroxy acids with ketones is the Baeyer-Villiger oxidation.[3] This reaction inserts an oxygen atom adjacent to the carbonyl group, converting a cyclic ketone into a lactone (a cyclic ester). In the case of a cyclohexanone derivative, this would result in a seven-membered lactone (a caprolactone derivative) instead of the desired spiro-epoxide.[5][6] The selectivity between epoxidation and Baeyer-Villiger oxidation can depend on the substrate and reaction conditions.[3]
Q4: How can I minimize the formation of the Baeyer-Villiger byproduct?
A4: Minimizing the Baeyer-Villiger reaction can be achieved by carefully selecting the oxidant and controlling the reaction conditions. Using reagents other than peroxy acids, such as those employed in the Corey-Chaykovsky reaction, will completely avoid this side reaction. If using a peroxy acid is necessary, careful control of pH and temperature may help to favor epoxidation.
Q5: Are the resulting spiro-epoxy cyclohexanone derivatives stable?
A5: Spiro-epoxides, like other epoxides, are strained three-membered rings and can be susceptible to ring-opening reactions.[7] They are generally sensitive to both acidic and basic conditions. The stability can also be influenced by the substituents on the cyclohexanone ring. Purification and storage conditions should be carefully considered to prevent degradation.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Spiro-Epoxide in a Corey-Chaykovsky Reaction
| Possible Cause | Troubleshooting Suggestion |
| Incomplete ylide formation. | Ensure the sulfonium salt is dry and the base is sufficiently strong (e.g., NaH, KOtBu). The reaction to form the ylide often requires an inert atmosphere. |
| Side reaction forming β-hydroxymethyl sulfide. | This is more common with certain base/solvent systems like n-BuLi/THF.[4] Consider using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base in a solvent like DMSO or a DMSO/THF mixture. |
| Decomposition of the product during workup or purification. | Spiro-epoxides can be sensitive to acid. Avoid acidic workup conditions. Use gentle purification techniques like column chromatography on neutral silica gel. |
| Steric hindrance around the carbonyl group. | Highly substituted cyclohexanone derivatives may react slower. Increasing the reaction time or temperature (with caution, as it may promote side reactions) could improve conversion. |
Problem 2: Formation of a Lactone (Baeyer-Villiger Product) Instead of the Spiro-Epoxide with Peroxy Acid Oxidation
| Possible Cause | Troubleshooting Suggestion |
| Inherent substrate preference for Baeyer-Villiger oxidation. | Some cyclohexanone derivatives are more prone to this rearrangement. The migratory aptitude of the adjacent carbon atoms plays a crucial role.[8] |
| Reaction conditions favoring the Baeyer-Villiger pathway. | The presence of strong acids can catalyze the Baeyer-Villiger reaction. Ensure the m-CPBA is of good quality and free from acidic impurities. The reaction temperature can also influence the selectivity. |
| Alternative of Reagents. | If the Baeyer-Villiger reaction remains a significant issue, switching to a different epoxidation method, such as the Corey-Chaykovsky reaction, is the most effective solution. |
Data Presentation
Table 1: Common Byproducts in Spiro-Epoxidation of Cyclohexanone Derivatives
| Reaction Type | Desired Product | Common Byproduct(s) | Byproduct Formation Pathway |
| Corey-Chaykovsky | Spiro-epoxide | β-hydroxymethyl sulfide[4] | Rearrangement of the betaine intermediate. |
| Peroxy Acid Oxidation | Spiro-epoxide | Lactone (e.g., ε-caprolactone derivative)[5][6] | Baeyer-Villiger oxidation.[3] |
Experimental Protocols
Key Experiment 1: Spiro-Epoxidation of Allyl Cyclohexanone via Corey-Chaykovsky Reaction
This protocol is adapted from a general procedure for the Corey-Chaykovsky reaction.[9]
Materials:
-
Trimethylsulfonium iodide
-
Dry Dimethyl Sulfoxide (DMSO)
-
Allyl cyclohexanone
-
Potassium tert-butoxide
-
Water
-
Ethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Add trimethylsulfonium iodide (1.65 equivalents) to dry DMSO and stir until fully dissolved.
-
Add the allyl cyclohexanone (1.0 equivalent) to the solution.
-
Slowly add a solution of potassium tert-butoxide (1.65 equivalents) in DMSO.
-
Stir the resulting solution at room temperature for 2 hours.
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Quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl ether.
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Wash the combined organic phases with water.
-
Dry the organic phase over anhydrous MgSO₄.
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Filter and evaporate the solvent under reduced pressure.
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Purify the crude product by column chromatography to obtain the desired spiro-epoxide.
Mandatory Visualizations
Diagram 1: Reaction Scheme for Spiro-Epoxidation of Cyclohexanone
Caption: General routes to spiro-epoxides from cyclohexanone derivatives.
Diagram 2: Byproduct Formation Pathways
Caption: Competing pathways leading to desired products and byproducts.
Diagram 3: Experimental Workflow for Corey-Chaykovsky Spiro-Epoxidation
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baeyer–Villiger oxidation of substituted cyclohexanones via lipase-mediated perhydrolysis utilizing urea–hydrogen peroxide in ethyl acetate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 9. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
Technical Support Center: Stability and Troubleshooting in the Corey-Chaykovsky Reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of sulfur ylides in the Corey-Chaykovsky reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary differences between dimethylsulfonium methylide and dimethylsulfoxonium methylide?
A1: The key differences lie in their stability and reactivity. Dimethylsulfoxonium methylide is a "stabilized" ylide, making it more stable than the "unstabilized" dimethylsulfonium methylide.[1][2] This difference in stability influences their reactivity and the products they form, especially with α,β-unsaturated carbonyl compounds.[3][4] Sulfoxonium ylides are stable enough to be isolated and stored for extended periods, whereas sulfonium ylides are typically generated and used in situ at low temperatures.[4][5][6]
Q2: Why is my Corey-Chaykovsky reaction failing or giving low yields?
A2: Low yields in the Corey-Chaykovsky reaction can stem from several factors, primarily related to the stability of the sulfur ylide. Common causes include decomposition of the ylide before it can react with the substrate, improper reaction conditions (temperature, solvent, base), or the presence of moisture or acidic impurities that can quench the ylide. The choice of base and solvent is critical for the stability of the ylide and the overall efficiency of the reaction.[1]
Q3: What are the common side reactions observed, and how can they be minimized?
A3: A common side reaction is the Sommelet-Hauser rearrangement, particularly with less reactive substrates.[7] With α,β-unsaturated ketones, unstabilized ylides like dimethylsulfonium methylide tend to give 1,2-addition (epoxidation), while stabilized ylides like dimethylsulfoxonium methylide favor 1,4-addition (cyclopropanation).[3][8][9] To minimize side reactions, it is crucial to control the reaction temperature and choose the appropriate ylide for the desired transformation. For instance, to favor epoxidation of an enone, the more reactive and less stable dimethylsulfonium methylide should be used at low temperatures.[3][5]
Q4: How does the choice of base and solvent affect ylide stability?
A4: The choice of base and solvent is critical for both the generation and stability of the sulfur ylide.[1] Strong bases like sodium hydride (NaH), n-butyllithium (n-BuLi), or potassium tert-butoxide are typically used to deprotonate the sulfonium or sulfoxonium salt.[10][11] The solvent must be able to dissolve the reagents but not react with the strong base or the ylide. Dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) are common solvents.[11][12] For instance, dimethylsulfonium methylide is known to be decomposable at room temperature with a short half-life, necessitating its preparation and use at lower temperatures.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No reaction or very low conversion | Ylide decomposition | Prepare the ylide in situ at a low temperature (e.g., 0°C or below) and use it immediately. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[5][12] |
| Improper base or solvent | Use a sufficiently strong, non-nucleophilic base like NaH or potassium tert-butoxide.[11] Ensure the solvent is anhydrous. DMSO is a common solvent for ylide generation.[13] | |
| Inactive substrate | Some ketones or aldehydes can be sterically hindered or electronically deactivated. Consider using a more reactive ylide or harsher reaction conditions (e.g., slightly elevated temperature after initial addition), but be mindful of ylide decomposition. | |
| Formation of unexpected byproducts (e.g., cyclopropanes instead of epoxides) | Incorrect ylide choice for the substrate | For epoxidation of α,β-unsaturated carbonyls, use an unstabilized ylide like dimethylsulfonium methylide.[3] For cyclopropanation, a stabilized ylide like dimethylsulfoxonium methylide is preferred.[8][9] |
| Sommelet-Hauser rearrangement products | Ylide rearrangement | This is more common with certain substrates and ylides.[7] Running the reaction at a lower temperature can sometimes suppress this side reaction. |
| Formation of β-hydroxymethyl sulfide | Side reaction with n-BuLi/THF | When using n-BuLi in THF to generate dimethylsulfonium methylide, a significant byproduct can be β-hydroxymethyl sulfide.[10] Consider using an alternative base or solvent system if this is a major issue. |
Data Presentation
Table 1: Comparison of Common Sulfur Ylides in the Corey-Chaykovsky Reaction
| Ylide | Structure | Type | Relative Stability | Reactivity | Primary Product with α,β-Unsaturated Ketones | Handling |
| Dimethylsulfonium methylide | (CH₃)₂S⁺CH₂⁻ | Unstabilized | Less stable, short half-life at room temperature[12] | More reactive, "harder" nucleophile[4] | Epoxide (1,2-addition)[3][8] | Generated and used in situ at low temperatures[4][5] |
| Dimethylsulfoxonium methylide | (CH₃)₂S(O)⁺CH₂⁻ | Stabilized | More stable, can be isolated[1][6] | Less reactive, "softer" nucleophile[14] | Cyclopropane (1,4-addition)[8][9] | Can be prepared and stored, though often generated in situ[4][6] |
Experimental Protocols
Protocol 1: In Situ Preparation and Use of Dimethylsulfoxonium Methylide [13]
-
Preparation of the Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, place sodium hydride (0.22 mol, 60% dispersion in oil).
-
Wash the sodium hydride with petroleum ether to remove the mineral oil. Decant the petroleum ether.
-
Carefully add 250 mL of anhydrous dimethyl sulfoxide (DMSO).
-
Heat the mixture to 50°C until the evolution of hydrogen ceases, indicating the formation of the dimsyl anion.
-
Cool the resulting solution to room temperature.
-
In a separate flask, dissolve trimethylsulfoxonium iodide (0.22 mol) in 200 mL of warm, anhydrous DMSO.
-
Add the trimethylsulfoxonium iodide solution to the dimsyl anion solution. The resulting solution contains dimethylsulfoxonium methylide.
-
Reaction with Carbonyl Compound: Cool the ylide solution to the desired reaction temperature (typically 0°C to room temperature).
-
Slowly add a solution of the carbonyl compound (1 equivalent) in a suitable solvent (e.g., THF) to the ylide solution.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by chromatography.
Protocol 2: In Situ Preparation and Use of Dimethylsulfonium Methylide [12]
-
Preparation of the Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of trimethylsulfonium iodide (1 equivalent) in anhydrous THF or DMSO.
-
Cool the solution to a low temperature (e.g., 0°C or -78°C).
-
Slowly add a strong base such as n-butyllithium (1 equivalent) or sodium hydride (1 equivalent). The formation of the ylide is indicated by a change in the appearance of the solution.
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Reaction with Carbonyl Compound: To the cold solution of the freshly prepared ylide, slowly add a solution of the carbonyl compound (1 equivalent) in anhydrous THF.
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Maintain the low temperature and stir the reaction mixture until completion (monitored by TLC).
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Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride.
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Allow the mixture to warm to room temperature and extract the product with an organic solvent.
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Dry the organic layer and purify the product by column chromatography.
Visualizations
Caption: General mechanism of the Corey-Chaykovsky reaction.
Caption: Troubleshooting workflow for common reaction issues.
Caption: General workflow for the preparation of a sulfur ylide.
References
- 1. Dimethylsulfoxonium Methylide|Corey-Chaykovsky Reagent [benchchem.com]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 6. baranlab.org [baranlab.org]
- 7. bristol.ac.uk [bristol.ac.uk]
- 8. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. youtube.com [youtube.com]
Handling and safety precautions for 1-Oxaspiro[2.5]octane-2-carbonitrile
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 1-Oxaspiro[2.5]octane-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. Key hazards include:
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Serious Eye Damage: Causes serious eye damage.[1]
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Respiratory Irritation: May cause respiratory irritation.[1][3]
Q2: What are the immediate first-aid measures in case of exposure?
A2: In case of any exposure, it is crucial to seek medical advice immediately. The following are the initial first-aid steps:
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Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][3]
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Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[3]
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Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][3] If present, remove contact lenses and continue rinsing.[1] Get immediate medical attention.[1][3]
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Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Appropriate PPE must be worn at all times when handling this compound. This includes:
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Hand Protection: Protective gloves.[1]
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Eye and Face Protection: Chemical goggles or safety glasses and a face shield.[1]
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Skin and Body Protection: Wear suitable protective clothing and safety shoes.[1]
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Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[1]
Q4: How should I properly store this compound?
A4: Store the compound in a dry, cool, and well-ventilated area.[1] Keep the container tightly closed when not in use and away from ignition sources.[1] It should be stored locked up.[2]
Q5: What are the incompatible materials to avoid?
A5: Avoid contact with strong acids and strong oxidizing agents.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Accidental Spill | Improper handling or container failure. | Evacuate unnecessary personnel.[1] For small spills, use a dry chemical absorbent. For large spills, dike the area and use a pump or vacuum. Use explosion-proof equipment.[1] Ensure adequate ventilation.[1] |
| Fire | Exposure to heat, sparks, or flame. | Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray to extinguish the fire.[1] Evacuate the area and, if possible, fight the fire remotely due to the risk of explosion.[1] |
| Skin or Eye Irritation During Experiment | Inadequate PPE or accidental contact. | Immediately cease work and follow the first-aid procedures for skin and eye contact. Seek medical attention.[1][3] |
| Unusual Odor Detected | Potential leak or vapor release. | Ensure the work area is well-ventilated. Do not breathe fumes, mist, spray, or vapors.[1] If a leak is suspected, evacuate the area and assess the situation with appropriate safety personnel. |
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [4] |
| Molecular Weight | 137.18 g/mol | [4] |
| CAS Number | 36929-66-5 | [1][4] |
Note: Detailed physical properties such as boiling point, melting point, and density are not consistently available in the provided search results.
Experimental Protocols
Standard Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1]
-
Dispensing: Use only non-sparking tools.[1] Grounding procedures should be followed to avoid static electricity.[1]
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Post-Handling: Wash hands thoroughly after handling the product.[1] Do not eat, drink, or smoke in the work area.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[2]
Visualizations
Caption: Emergency Response Workflow for Exposure Incidents.
Caption: Logic Diagram for Safe Handling and Storage Procedures.
References
Technical Support Center: Synthesis of 1-Oxaspiro[2.5]octane-2-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Oxaspiro[2.5]octane-2-carbonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the work-up procedure for the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of starting materials before initiating the work-up. |
| Decomposition of the product during work-up. | Avoid harsh acidic or basic conditions during the aqueous wash. Use a saturated solution of a mild base like sodium bicarbonate for neutralization. Keep the temperature low during all work-up steps. | |
| Product loss during extraction. | Use a suitable organic solvent for extraction in which the product is highly soluble. Perform multiple extractions with smaller volumes of solvent for higher efficiency. Brine washes can help break up emulsions and improve phase separation. | |
| Product Contamination | Presence of unreacted starting materials. | Ensure the reaction goes to completion. For purification, column chromatography is effective in separating the product from non-polar starting materials. |
| Formation of byproducts from side reactions. | Side reactions like epoxide ring-opening or nitrile hydrolysis can occur. Careful control of pH and temperature during work-up is crucial. Purification by column chromatography may be necessary to remove these byproducts. | |
| Emulsion Formation During Extraction | High concentration of salts or polar impurities. | Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Oily or Impure Product After Solvent Evaporation | Residual solvent or low-boiling impurities. | Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation. Use a high-vacuum pump to remove trace amounts of solvent. |
| Presence of non-volatile impurities. | Purify the crude product using column chromatography on silica gel. | |
| Product Decomposition on Silica Gel Column | The acidic nature of silica gel can cause the epoxide ring to open. | Deactivate the silica gel by treating it with a solution of triethylamine in the eluent before packing the column. Alternatively, use neutral or basic alumina as the stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most probable synthetic route is a Darzens condensation reaction between cyclohexanone and an α-haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile, in the presence of a base.[1][2][3]
Q2: My final product shows a broad peak in the IR spectrum around 3300 cm⁻¹ and a carbonyl peak around 1700 cm⁻¹, which are not expected for the desired product. What could be the issue?
A2: These peaks suggest the presence of a carboxylic acid and possibly an amide, which are likely the result of nitrile hydrolysis during the work-up.[4][5][6] This can happen if the reaction mixture is exposed to acidic or basic aqueous conditions, especially at elevated temperatures. To avoid this, perform the work-up at a low temperature and use a mild base like sodium bicarbonate for neutralization.
Q3: I am observing a significant loss of product during column chromatography. What can I do to improve the recovery?
A3: this compound is a polar molecule and may adhere strongly to the silica gel. To improve recovery, you can try the following:
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Use a less polar eluent system initially and gradually increase the polarity (gradient elution).
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Deactivate the silica gel with triethylamine to prevent epoxide ring-opening and reduce strong interactions.[7]
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Ensure the product is fully eluted by washing the column with a more polar solvent at the end of the chromatography.
Q4: Can I use a strong base like sodium hydroxide for the aqueous wash?
A4: It is not recommended to use strong bases like sodium hydroxide as they can promote the hydrolysis of the nitrile group and potentially lead to epoxide ring-opening.[4][8][9] A saturated solution of sodium bicarbonate is a milder and safer alternative for neutralizing any excess acid.
Q5: What is the best way to monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials and the product. The disappearance of the limiting reactant spot indicates the completion of the reaction.
Experimental Protocols
Standard Work-up Procedure
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Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.
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Dilution and Neutralization: Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. Dilute the mixture with an equal volume of an organic solvent such as ethyl acetate or dichloromethane.
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Phase Separation: Transfer the mixture to a separatory funnel. If two distinct layers do not form, add a small amount of brine to aid separation.
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Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
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Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude product by column chromatography on silica gel.
Column Chromatography Purification Protocol
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Pack a glass column with the silica gel slurry. Allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The polarity of the eluent should be gradually increased to facilitate the separation of the product from impurities.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the work-up and purification of this compound.
Caption: Troubleshooting logic for addressing low yield or impurities in the synthesis.
References
- 1. Darzens Reaction [organic-chemistry.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Purification [chem.rochester.edu]
- 8. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 9. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
Removal of unreacted starting materials in spiro-epoxide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of spiro-epoxides, with a particular focus on the removal of unreacted starting materials.
Troubleshooting Guide: Removal of Unreacted Starting Materials
Issue: Unreacted Ketone Detected After Reaction
Question: My reaction to synthesize a spiro-epoxide from a ketone using a sulfonium ylide (e.g., in a Corey-Chaykovsky reaction) appears incomplete, and I'm having trouble removing the unreacted ketone. What steps can I take?
Answer:
The presence of unreacted ketone can be attributed to several factors, including incomplete reaction or difficult separation. Here is a systematic approach to troubleshoot this issue:
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Reaction Monitoring: Before proceeding to purification, it is crucial to ensure the reaction has gone to completion. Thin-Layer Chromatography (TLC) is an effective technique for monitoring the consumption of the starting ketone.[1][2] Develop a TLC solvent system that provides good separation between your starting ketone and the desired spiro-epoxide product. A co-spot, where the reaction mixture is spotted on top of the starting material spot, can help confirm if the starting material has been consumed, especially if the Rf values are close.[1]
-
Purification Strategy:
-
Column Chromatography: This is the most common and effective method for separating the spiro-epoxide from the unreacted ketone.[3] Since ketones are generally more polar than the corresponding epoxides, they will have a lower Rf value on a normal-phase silica gel column. A carefully chosen eluent system will allow for the elution of the less polar spiro-epoxide first, followed by the unreacted ketone.
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Recrystallization: If the spiro-epoxide is a solid, recrystallization can be an effective purification method. The choice of solvent is critical; the ideal solvent will dissolve the spiro-epoxide at an elevated temperature but not the ketone, or vice versa.[2][4] Experiment with different solvents or solvent mixtures to find the optimal conditions.
-
Issue: Persistent Sulfonium Salt or Ylide Impurities
Question: After my spiro-epoxidation reaction using a sulfonium ylide, I am struggling to remove the sulfonium salt precursor (e.g., trimethylsulfonium iodide) or byproducts. How can I effectively purify my product?
Answer:
Sulfonium salts and their byproducts are typically polar and water-soluble, which can be exploited for their removal.
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Aqueous Work-up: The first step in your purification should be an aqueous work-up. Quench the reaction mixture with water and perform a liquid-liquid extraction. The polar sulfonium salts will preferentially partition into the aqueous layer, while your desired spiro-epoxide will remain in the organic layer.[3] Multiple extractions with water or a brine solution can enhance the removal of these impurities.
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Acid-Base Extraction: If the sulfonium salt is not completely removed by a simple water wash, an acid-base extraction can be employed.[5][6][7][8] Washing the organic layer with a dilute acid solution can help to protonate any remaining basic impurities, rendering them more water-soluble.
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Column Chromatography: If polar impurities persist, column chromatography is a reliable method for final purification. The highly polar sulfonium salts will adhere strongly to the silica gel, allowing the less polar spiro-epoxide to elute.
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Crystallization: For solid spiro-epoxides, crystallization can be a powerful purification technique to exclude ionic impurities like sulfonium salts.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for column chromatography to separate my spiro-epoxide from unreacted starting materials?
A1: The ideal solvent system for column chromatography should provide a good separation between your product and impurities on a TLC plate, with the Rf value of the desired spiro-epoxide ideally between 0.2 and 0.4 for optimal separation.[9] Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane until you achieve the desired separation. The order of elution on a normal-phase column is typically from least polar to most polar compounds.
Q2: My spiro-epoxide is not stable on silica gel. What are my purification options?
A2: If your spiro-epoxide is sensitive to the acidic nature of silica gel, you can consider using a different stationary phase for chromatography, such as neutral or basic alumina, or Florisil.[10] Alternatively, you can try deactivating the silica gel by treating it with a base, like triethylamine, before packing the column. Non-chromatographic methods like recrystallization or distillation (for volatile compounds) should also be considered.
Q3: How can I confirm the purity of my final spiro-epoxide product?
A3: The purity of your spiro-epoxide can be assessed using several analytical techniques:
-
NMR Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR are powerful tools to determine the structure of your compound and identify any impurities.[11][12][13][14] The presence of signals corresponding to unreacted starting materials will indicate the level of purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of your spiro-epoxide.
-
Melting Point Analysis: For solid compounds, a sharp melting point range close to the literature value suggests high purity.
Data Presentation
Table 1: Illustrative Comparison of Purification Methods for Spiro-Epoxide Synthesis
| Purification Method | Unreacted Ketone Removal Efficiency (%) | Sulfonium Salt Removal Efficiency (%) | Typical Product Yield (%) | Notes |
| Aqueous Extraction | Low (0-20%) | High (80-95%) | 90-98% | Effective for removing polar salts, but not non-polar starting materials. |
| Column Chromatography | High (95-99%) | Very High (>99%) | 70-90% | Highly effective for both types of impurities but can lead to some product loss. |
| Crystallization | Moderate to High (70-99%) | Very High (>99%) | 60-85% | Dependent on the solubility differences between the product and impurities. |
Note: The values presented in this table are illustrative and can vary significantly depending on the specific substrates, reaction conditions, and experimental execution.
Experimental Protocols
Protocol 1: General Procedure for Aqueous Work-up and Extraction
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Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.
-
Slowly quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
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Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate completely.
-
Drain the aqueous layer.
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Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude spiro-epoxide.
Protocol 2: General Procedure for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude spiro-epoxide in a minimal amount of the eluent or a low-polarity solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary (gradient elution).
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure spiro-epoxide.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified spiro-epoxide.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of spiro-epoxides.
References
- 1. guidechem.com [guidechem.com]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. biotage.com [biotage.com]
- 10. Chromatography [chem.rochester.edu]
- 11. azooptics.com [azooptics.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
Technical Support Center: Optimizing Spiro-Epoxide Formation
Welcome to the technical support center for catalyst selection in spiro-epoxide formation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the synthesis of spiro-epoxides.
Troubleshooting Guide
This section addresses common issues encountered during spiro-epoxidation reactions and offers potential solutions based on published research.
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Yield | Inefficient catalyst activation or deactivation. | For titanocene-based systems, ensure the reduction of the Ti(IV) precursor to the active Ti(III) species is complete. In photocatalytic systems, check the integrity and concentration of the photosensitizer and sacrificial electron donor.[1] For solid acid catalysts, consider catalyst loading optimization; both too low and too high concentrations can be detrimental.[2] |
| Poor substrate reactivity. | Sterically hindered substrates may require higher catalyst loading or longer reaction times.[1] Consider alternative catalytic systems that are more tolerant of sterically demanding substrates. | |
| Unfavorable reaction conditions. | Optimize solvent, temperature, and concentration. For instance, in the hydrolysis of spiro-epoxyoxindoles, acetonitrile was found to be a suitable solvent, and the reaction was sluggish at lower temperatures.[2] | |
| Poor Diastereoselectivity | Sub-optimal catalyst or reaction conditions. | The choice of catalyst can significantly influence diastereoselectivity. For example, in the cyclization of 4,5-epoxy alcohols, chiral phosphoric acid catalysts can be used to control the stereochemical outcome.[3] |
| Transition state geometry. | Theoretical studies suggest that a "spiro" transition state is generally favored over a "planar" one in peroxy acid epoxidations, leading to specific stereochemical outcomes. The choice of alkene substituents can influence the transition state geometry.[4][5] | |
| Catalyst Deactivation/ Instability | Catalyst poisoning or degradation. | For reusable catalysts like sulfonic acid functionalized nitrogen-rich carbon, perform thorough washing and drying between runs to maintain activity.[2] In photocatalytic systems, ensure the photocatalyst is stable under the irradiation conditions. |
| Metal leaching (for heterogeneous catalysts). | If using a supported metal catalyst, analyze the reaction mixture for leached metal ions, which can affect both activity and product purity. | |
| Formation of Side Products | Ring-opening of the epoxide. | In the presence of nucleophiles (e.g., water, alcohols), the newly formed spiro-epoxide can undergo ring-opening. Careful control of reaction conditions and purification methods are necessary. The use of Lewis acid catalysts can promote the ring-opening of epoxides by alcohols.[6] |
| Homopolymerization or other side reactions. | In reactions involving monomers like spiro orthoesters, side reactions such as homopolymerization of one of the reactants can occur. Catalyst choice is crucial to favor the desired double ring-opening polyaddition.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when selecting a catalyst for spiro-epoxide formation?
A1: Several factors should be considered:
-
Substrate Scope: The catalyst should be compatible with the functional groups present in your substrate. For example, dual titanocene/photoredox catalysis has shown compatibility with a wide range of functional groups, including phenols, free alcohols, and esters.[1]
-
Desired Selectivity: The catalyst system can influence both regioselectivity and stereoselectivity. For enantioselective epoxidations, chiral catalysts such as those used in Jacobsen-Katsuki or Shi epoxidations are employed.[8]
-
Reaction Conditions: The required reaction conditions (temperature, solvent, atmosphere) should be compatible with your experimental setup and substrate stability. Visible-light-driven methods offer milder reaction conditions compared to traditional methods that may require stoichiometric metallic reductants.[1]
-
Catalyst Availability and Cost: The cost and commercial availability of the catalyst and any necessary ligands or co-catalysts are practical considerations.
-
Environmental Impact: The development of greener catalytic systems, such as those using visible light and avoiding stoichiometric metal reductants, is a growing area of interest.[1]
Q2: How can I improve the efficiency of my spiro-epoxidation reaction?
A2: To improve efficiency:
-
Optimize Catalyst Loading: The amount of catalyst can have a significant impact on reaction rate and yield. A systematic optimization of catalyst loading is recommended. For instance, in the hydrolysis of spiro-epoxyoxindoles, 20 mg of the sulfonic acid functionalized carbon catalyst was found to be optimal.[2]
-
Screen Solvents: The choice of solvent can influence catalyst activity and substrate solubility.
-
Adjust Temperature: Reaction temperature can affect the rate and selectivity. However, be mindful of potential side reactions or catalyst decomposition at higher temperatures.
-
Use of Additives: In some cases, additives can enhance catalyst performance. For example, in manganese-catalyzed epoxidations with H₂O₂, additives like sodium acetate and salicylic acid can increase the reaction rate.[8]
Q3: Are there any metal-free catalyst options for spiro-epoxide synthesis?
A3: Yes, metal-free catalysts are available. For instance, a reusable sulfonic acid functionalized nitrogen-rich carbon catalyst has been successfully used for the ring-opening hydrolysis of spiro-epoxyoxindoles to form vicinal diols, which are precursors for spiro-epoxides.[2][9] Organocatalysts, such as those derived from carbohydrates in Shi-type epoxidations, are also a metal-free option.[8]
Q4: What is the importance of the "spiro" versus "planar" transition state in epoxidation?
A4: The geometry of the transition state during the oxygen transfer from the oxidizing agent to the alkene is crucial for determining the stereochemical outcome of the epoxidation. High-level calculations have shown that a "spiro" orientation, where the peroxyacid is perpendicular to the alkene plane, is generally energetically favored over a "planar" approach.[4][5] This preference for a spiro transition state is a key factor in predicting and controlling the stereoselectivity of the reaction.
Experimental Protocols
General Procedure for Visible-Light-Driven Spirocyclization of Epoxides
This protocol is adapted from the work of Lin et al. on dual titanocene and photoredox catalysis.[1]
-
Preparation of the Reaction Mixture: In a glovebox, a reaction tube is charged with the epoxyalkyne substrate (0.1 mmol), Cp₂TiCl₂ (10 mol%), the photocatalyst (e.g., 4CzIPN, 2 mol%), and a Hantzsch ester (1.5 equiv.).
-
Solvent Addition: Anhydrous solvent (e.g., THF, 1.0 mL) is added to the tube.
-
Reaction Setup: The tube is sealed and taken out of the glovebox.
-
Irradiation: The reaction mixture is stirred and irradiated with a blue LED (450 nm) at room temperature for the specified reaction time.
-
Workup and Purification: After the reaction is complete (monitored by TLC or GC-MS), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired spiro-epoxide product.
Catalyst Performance Data
| Catalyst System | Substrate Type | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Cp₂TiCl₂ / 4CzIPN / Blue LED | Epoxyalkyne | Heterospirocycle | 95 | >20:1 | [1] |
| Sulfonic acid functionalized N-rich carbon | Spiro-epoxyoxindole | Diol | 97 | N/A | [2] |
| (R,R)-Co(salen) | Racemic 4,5-epoxy alcohol | Tetrahydropyran | 46 (95% ee) | N/A | [3] |
| Chiral Phosphoric Acid (S)-125 | Methyl pseudomonate A | Bicyclic Product 123 | 77 | N/A | [3] |
| Chiral Phosphoric Acid (R)-126 | Methyl pseudomonate A | Bicyclic Product 124 | 93 | N/A | [3] |
Diagrams
Caption: Experimental workflow for visible-light-driven spiro-epoxide synthesis.
References
- 1. Visible-light-driven spirocyclization of epoxides via dual titanocene and photoredox catalysis - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05601G [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01905H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 9. Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on Epoxide Ring-Opening Regioselectivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and controlling the regioselectivity of epoxide ring-opening reactions, with a specific focus on the influence of solvent choice.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing the regioselectivity of epoxide ring-opening reactions?
The regioselectivity of epoxide ring-opening is primarily dictated by the reaction conditions, specifically whether it is acid-catalyzed or base-catalyzed.
-
Base-Catalyzed/Nucleophilic Conditions: Under basic or neutral conditions with a strong nucleophile, the reaction typically follows an SN2 mechanism .[1][2][3] The nucleophile attacks the sterically least hindered carbon atom of the epoxide. This pathway is favored because the epoxide's high ring strain makes it susceptible to nucleophilic attack even without prior activation, and steric accessibility is the dominant factor.[1][2]
-
Acid-Catalyzed Conditions: In the presence of an acid, the epoxide oxygen is first protonated, creating a better leaving group.[1][4][5] The mechanism is a hybrid between SN1 and SN2.[1][3][5][6] The nucleophile will preferentially attack the more substituted carbon atom. This is because, in the transition state, a partial positive charge develops on the carbon atoms. The more substituted carbon can better stabilize this positive charge.[1][5][6]
Q2: How do different types of solvents influence the outcome of acid-catalyzed epoxide ring-opening?
Solvents play a critical role in stabilizing the transition state during acid-catalyzed ring-opening, thereby influencing the regioselectivity.
-
Polar Protic Solvents (e.g., water, methanol): These solvents can hydrogen bond with the epoxide oxygen, further polarizing the C-O bonds and facilitating ring-opening. More importantly, they are effective at solvating ions and stabilizing the developing positive charge in the SN1-like transition state. This stabilization strongly favors the attack at the more substituted carbon, which bears a greater degree of carbocationic character.
-
Polar Aprotic Solvents (e.g., acetonitrile, DMF): These solvents possess high dielectric constants and can stabilize charge separation. Their effect can be complex, but they generally support the formation of a charge-separated transition state, thus promoting attack at the more substituted position.
-
Nonpolar Solvents (e.g., toluene, hexane): In nonpolar solvents, the formation of a highly charged, carbocation-like intermediate is disfavored. The reaction may proceed through a more concerted SN2-like transition state, which can sometimes lead to a decrease in selectivity or even a shift towards attack at the less substituted carbon, depending on the specific substrate and catalyst.[7]
Q3: My acid-catalyzed reaction is giving a mixture of regioisomers. How can I increase selectivity for attack at the more substituted carbon?
Observing a loss of regioselectivity often points to a transition state that is not sufficiently SN1-like.
-
Increase Solvent Polarity: Switching to a more polar protic or aprotic solvent can help to better stabilize the partial positive charge on the more substituted carbon, enhancing the preference for nucleophilic attack at that site.
-
Lewis Acid Choice: The choice of Lewis or Brønsted acid can significantly impact the outcome.[7][8] A stronger Lewis acid can induce a greater degree of positive charge on the epoxide carbons, potentially increasing selectivity.
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy, which is typically the attack at the more substituted carbon in acid-catalyzed reactions.
Troubleshooting Guide
Problem: My epoxide ring-opening reaction yielded an unexpected regioisomer or a poor ratio of isomers.
This is a common issue where the reaction does not follow the expected textbook rules. Use the following guide to troubleshoot potential causes.
-
Verify Reaction Conditions: First, confirm whether your conditions are truly acidic or basic/nucleophilic. Trace amounts of acid or base impurities can lead to competing pathways.
-
Analyze the Solvent: The solvent is a primary factor influencing regioselectivity.[9][10]
-
For Acidic Reactions: If you expected attack at the more substituted carbon but observed attack at the less substituted one, your solvent may not be polar enough to support the SN1-like transition state. Consider switching from a nonpolar solvent (e.g., THF, Dioxane) to a more polar one (e.g., Methanol, Acetonitrile).[7]
-
For Basic Reactions: The SN2 attack at the least hindered site is generally less sensitive to solvent polarity. However, solvent choice can affect nucleophile strength and solubility, thereby influencing reaction rate.
-
-
Evaluate the Nucleophile:
-
Strong Nucleophiles (e.g., RO⁻, RS⁻, N₃⁻, R₂N⁻) strongly favor the SN2 pathway (attack at the less hindered carbon).
-
Weak Nucleophiles (e.g., H₂O, ROH) require acid catalysis and will attack the more substituted carbon. If you are using a weak nucleophile without an acid catalyst and seeing no reaction or side products, the issue is a lack of activation.
-
-
Consider Steric and Electronic Effects:
-
Steric Hindrance: Extremely bulky nucleophiles may exhibit higher selectivity for the least hindered position. Conversely, if the least hindered position is still significantly crowded, selectivity may decrease.
-
Substrate Electronics: Electron-withdrawing groups on the epoxide can influence the partial charges on the carbons, potentially altering the preferred site of attack.
-
Data Presentation
The following table summarizes the effect of solvent on the regioselectivity of the ring-opening of 1,2-epoxypropane with aluminum chloride, yielding 1-chloro-2-propanol (attack at the less substituted carbon) and 2-chloro-1-propanol (attack at the more substituted carbon).
| Solvent | Dielectric Constant (ε) | 1-chloro-2-propanol (%) | 2-chloro-1-propanol (%) |
| Nitromethane | 35.9 | 0 | 100 |
| Acetonitrile | 37.5 | 65 | 35 |
| Diethyl Ether | 4.3 | 88 | 12 |
| Benzene | 2.3 | 89 | 11 |
| Carbon Tetrachloride | 2.2 | 93 | 7 |
Data adapted from Inoue, M., et al., Bulletin of the Chemical Society of Japan.[8] This data illustrates that highly polar solvents like nitromethane can strongly favor attack at the more substituted carbon ("abnormal" product), while less polar solvents favor attack at the less substituted carbon ("normal" product).[8]
Experimental Protocols
Protocol: Solvent Screening for Regioselectivity of Epoxide Ring-Opening
This protocol provides a general framework for testing the effect of different solvents on the regioselectivity of an acid-catalyzed epoxide ring-opening reaction.
-
Materials:
-
Unsymmetrical epoxide substrate
-
Nucleophile (e.g., methanol)
-
Acid catalyst (e.g., H₂SO₄, TsOH)
-
A range of anhydrous solvents (e.g., hexane, toluene, THF, acetonitrile, methanol)
-
Internal standard for GC/NMR analysis (e.g., dodecane)
-
Quenching solution (e.g., saturated NaHCO₃ solution)
-
Drying agent (e.g., MgSO₄)
-
-
Reaction Setup: a. To a series of clean, dry reaction vials, add the epoxide (1.0 mmol) and a known amount of the internal standard. b. To each vial, add a different anhydrous solvent (5 mL). c. Place the vials in a temperature-controlled bath (e.g., 25 °C) and stir for 5 minutes to ensure dissolution and thermal equilibrium. d. In a separate vial, prepare a stock solution of the acid catalyst in the nucleophile (if the nucleophile is a liquid, e.g., 0.1 M H₂SO₄ in methanol). e. Initiate the reaction in each vial by adding the nucleophile (e.g., 1.2 mmol) and the acid catalyst (e.g., 0.05 mmol) via syringe.
-
Reaction Monitoring and Workup: a. Monitor the reactions by taking small aliquots at regular intervals (e.g., 1 hr, 4 hr, 24 hr) and analyzing by TLC or GC-MS to determine the consumption of starting material. b. Once the reaction is complete (or at a set time point), quench the reaction by adding saturated NaHCO₃ solution (5 mL). c. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL). d. Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: a. Analyze the crude product mixture by ¹H NMR or gas chromatography (GC). b. In the ¹H NMR spectrum, identify unique signals corresponding to each regioisomer. Integrate these signals and compare them to the integral of the internal standard to determine the yield and the ratio of regioisomers. c. For GC analysis, use the peak areas of the regioisomers (corrected with response factors if necessary) relative to the internal standard to calculate the yield and isomeric ratio.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 4. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 1-Oxaspiro[2.5]octane-2-carbonitrile and Related Epoxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1-Oxaspiro[2.5]octane-2-carbonitrile and alternative epoxide structures. Due to the limited availability of public spectral data for this compound, this guide utilizes data for its close structural analog, 1-Oxaspiro[2.4]heptane-2-carbonitrile , for mass spectrometry and presents predicted NMR data based on established chemical shift principles. This is compared with experimental data for aromatic and aliphatic alternatives, 2-phenyloxirane-2-carbonitrile and 2-methyloxirane-2-carbonitrile , to provide a comprehensive reference for the characterization of this class of compounds.
Comparative Spectral Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for the title compound's analog and its alternatives.
Table 1: ¹H NMR Spectral Data (Predicted/Experimental)
| Compound | Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H on C2 of oxirane | ~3.5 | s | - |
| Cyclohexane protons | 1.2 - 2.0 | m | - | |
| 2-phenyloxirane-2-carbonitrile | Phenyl protons | 7.3 - 7.5 | m | - |
| H on C3 of oxirane (cis to phenyl) | 3.2 | d | ~4.5 | |
| H on C3 of oxirane (trans to phenyl) | 3.8 | d | ~2.5 | |
| 2-methyloxirane-2-carbonitrile | Methyl protons | ~1.6 | s | - |
| H on C3 of oxirane | ~2.8 - 3.0 | m | - |
Table 2: ¹³C NMR Spectral Data (Predicted/Experimental)
| Compound | Carbon (¹³C) | Chemical Shift (δ, ppm) |
| This compound | Spiro carbon | ~65 |
| C2 of oxirane | ~50 | |
| Nitrile (CN) | ~118 | |
| Cyclohexane carbons | 20 - 40 | |
| 2-phenyloxirane-2-carbonitrile | C2 of oxirane | ~55 |
| C3 of oxirane | ~52 | |
| Nitrile (CN) | ~117 | |
| Phenyl carbons | 125 - 135 | |
| 2-methyloxirane-2-carbonitrile | C2 of oxirane | ~50 |
| C3 of oxirane | ~48 | |
| Nitrile (CN) | ~120 | |
| Methyl carbon | ~20 |
Table 3: Mass Spectrometry (EI-MS) Data
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| 1-Oxaspiro[2.4]heptane-2-carbonitrile | 123 | 94, 81, 67, 54 |
| 2-phenyloxirane-2-carbonitrile | 145 | 116, 105, 91, 77 |
| 2-methyloxirane-2-carbonitrile | 83 | 68, 55, 42 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized for the analysis of small organic molecules like oxaspiroalkane carbonitriles.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer. The instrument is tuned and shimmed to the deuterium frequency of the solvent to optimize magnetic field homogeneity.
-
Data Acquisition: A standard one-pulse sequence is typically used. Key acquisition parameters include a spectral width of -2 to 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. For samples with low concentration, the number of scans can be increased to improve the signal-to-noise ratio.
-
Data Processing: The acquired Free Induction Decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) followed by a Fourier transform. The resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the TMS signal.
¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Instrument Setup: The experiment is conducted on a spectrometer equipped with a broadband probe, tuned to the ¹³C frequency (e.g., 100 MHz on a 400 MHz instrument).
-
Data Acquisition: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon. Key parameters include a spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is typically necessary.
-
Data Processing: The FID is processed similarly to the ¹H NMR data, with a line broadening of 1-2 Hz. The solvent signal is used for chemical shift referencing (e.g., CDCl₃ at 77.16 ppm).
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. For direct insertion, a small amount of the solid or a concentrated solution is placed on a probe.
-
Ionization: The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for the synthesis and characterization of a novel oxaspiro compound and the logical relationship between the analytical techniques used for structural elucidation.
Caption: Synthesis and Characterization Workflow.
Caption: Structural Elucidation Logic.
A Comparative Guide to the Synthesis of 1-Oxaspiro[2.5]octane-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 1-Oxaspiro[2.5]octane-2-carbonitrile, a valuable spirocyclic epoxide intermediate in medicinal chemistry and drug development. The Darzens condensation and the Corey-Chaykovsky reaction are critically evaluated, with detailed experimental protocols and a summary of key performance indicators to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Darzens Condensation | Corey-Chaykovsky Reaction |
| Starting Materials | Cyclohexanone, Chloroacetonitrile | Cyclohexanone, a-chloroacetonitrile-derived sulfonium salt |
| Key Reagents | Strong base (e.g., NaH, KHMDS) | Strong base (e.g., n-BuLi, NaH), Trimethylsulfonium iodide (for ylide generation) |
| Reaction Type | Nucleophilic addition followed by intramolecular SN2 | Ylide addition to a carbonyl group |
| Stereoselectivity | Can be influenced by the base and reaction conditions | Generally provides good stereocontrol |
| Reported Yield | Not specifically found for this product | Not specifically found for this product |
| Advantages | Utilizes readily available starting materials. | High-yielding for epoxidation in many cases. |
| Disadvantages | Potential for side reactions; stereocontrol can be challenging. | Requires the preparation of a specific sulfur ylide. |
Visualizing the Synthetic Pathways
To illustrate the chemical transformations, the following diagrams outline the two synthetic routes.
Caption: The Darzens Condensation pathway to this compound.
Caption: The Corey-Chaykovsky Reaction pathway to this compound.
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound are outlined below. While specific literature examples for the exact target molecule are scarce, the following protocols are based on well-established procedures for analogous transformations.
Route 1: Darzens Condensation
This method involves the condensation of cyclohexanone with chloroacetonitrile in the presence of a strong base. The reaction proceeds through a halohydrin intermediate which then undergoes an intramolecular SN2 reaction to form the epoxide ring.
Materials:
-
Cyclohexanone
-
Chloroacetonitrile
-
Sodium hydride (NaH) or Potassium hexamethyldisilazide (KHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of cyclohexanone (1.0 equivalent) and chloroacetonitrile (1.1 equivalents) in anhydrous THF dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Route 2: Corey-Chaykovsky Reaction
This route utilizes a sulfur ylide, generated in situ from a sulfonium salt, to react with cyclohexanone, forming the epoxide ring in a single step after the initial nucleophilic addition.
Materials:
-
Trimethylsulfonium iodide
-
n-Butyllithium (n-BuLi) or Sodium hydride (NaH)
-
Chloroacetonitrile
-
Anhydrous tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)
-
Cyclohexanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringe, and standard glassware for workup and purification.
Procedure: Note: This is a two-step, one-pot procedure involving the initial formation of the cyanomethylide.
-
Preparation of the Sulfur Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend trimethylsulfonium iodide (1.1 equivalents) in anhydrous THF or DMSO.
-
Cool the suspension to -78 °C (for THF) or 0 °C (for DMSO) and add n-butyllithium (1.1 equivalents) dropwise via syringe. Stir the resulting mixture for 30-60 minutes to generate the ylide.
-
Epoxidation: To the freshly prepared ylide solution, add a solution of cyclohexanone (1.0 equivalent) in the same anhydrous solvent dropwise at the same low temperature.
-
After the addition, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Spectroscopic Data: [1]
-
¹³C NMR: Expected signals would include those for the spiro carbon, the epoxide carbons, the nitrile carbon, and the six carbons of the cyclohexane ring.
-
IR (Infrared Spectroscopy): A characteristic sharp peak for the nitrile (C≡N) stretching vibration is expected around 2240-2260 cm⁻¹.
-
Mass Spectrometry (GC-MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₈H₁₁NO, MW: 137.18 g/mol ).[1]
Conclusion
Both the Darzens condensation and the Corey-Chaykovsky reaction present viable pathways for the synthesis of this compound. The choice between these methods will likely depend on the specific requirements of the synthesis, including the desired scale, available reagents, and the importance of stereochemical control. The Darzens condensation offers a more direct approach with readily available starting materials. The Corey-Chaykovsky reaction, while requiring the in-situ preparation of a specific ylide, is a powerful method for epoxide formation and may offer advantages in terms of yield and stereoselectivity. For any large-scale production, optimization of reaction conditions for either route would be necessary to maximize yield and purity. It is recommended that researchers perform small-scale trial reactions to determine the most efficient method for their specific application.
References
Unveiling the Reactivity of 1-Oxaspiro[2.5]octane-2-carbonitrile: A Comparative Guide for Electrophilic Reactions
For researchers, scientists, and drug development professionals, understanding the reactivity of electrophilic compounds is paramount for designing novel synthetic pathways and developing new therapeutic agents. This guide provides a comprehensive comparison of the reactivity of 1-Oxaspiro[2.5]octane-2-carbonitrile with other electrophiles, supported by experimental data and detailed protocols.
This compound, a spirocyclic epoxide bearing a nitrile group, presents a unique combination of steric hindrance and electronic activation. The inherent ring strain of the three-membered epoxide ring makes it a potent electrophile, susceptible to attack by a variety of nucleophiles. The presence of the electron-withdrawing nitrile group at the α-position is anticipated to further enhance its reactivity by polarizing the C-O bonds of the oxirane ring. This guide delves into the quantitative aspects of its reactivity and benchmarks it against other electrophilic compounds.
Comparative Reactivity with Nucleophiles
The reactivity of this compound is primarily dictated by its susceptibility to nucleophilic ring-opening reactions. Under basic or nucleophilic conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile preferentially attacking the less sterically hindered carbon atom of the epoxide.[1][2]
While specific kinetic data for the ring-opening of this compound is not extensively documented in publicly available literature, the general principles of epoxide reactivity provide a strong framework for understanding its behavior. The synthesis of this compound from cyclohexanone and chloroacetonitrile has been reported with a yield of 85%, indicating its stability under specific basic conditions (Darzens condensation).
To provide a comparative perspective, the following table summarizes typical reaction conditions and outcomes for the ring-opening of various epoxides with common nucleophiles. It is important to note that direct quantitative comparison requires standardized experimental conditions.
| Electrophile | Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| This compound | Amine (e.g., Aniline) | Catalyst (e.g., Lewis Acid), Solvent (e.g., CH3CN), Room Temp. | β-Amino alcohol | - | Predicted based on general epoxide reactivity |
| This compound | Thiol (e.g., Thiophenol) | Base (e.g., Et3N), Solvent (e.g., H2O), 70 °C | β-Thio alcohol | - | Predicted based on general epoxide reactivity[3] |
| Propylene Oxide | Ammonia | Aqueous solution | 1-Amino-2-propanol and 2-Amino-1-propanol | - | [4] |
| Styrene Oxide | Sodium Azide | H2O/Dioxane, 100 °C | 2-Azido-1-phenylethanol | 95 | [5] |
| Cyclohexene Oxide | Methanol (Acidic) | H2SO4, Methanol, Reflux | trans-2-Methoxycyclohexanol | - | [6] |
| Cyclohexene Oxide | Methanol (Basic) | NaOMe, Methanol, Reflux | trans-2-Methoxycyclohexanol | - | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are representative protocols for the synthesis of this compound and a general procedure for its ring-opening reaction with a nucleophile.
Synthesis of this compound
This protocol is adapted from the Darzens condensation reaction.
Materials:
-
Cyclohexanone
-
Chloroacetonitrile
-
Sodium hydroxide
-
Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone and chloroacetonitrile in THF.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sodium hydroxide in water to the stirred mixture, maintaining the temperature between 20-30 °C.
-
Continue stirring for approximately 25 minutes.
-
After the reaction is complete (monitored by TLC), extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
General Protocol for Nucleophilic Ring-Opening of this compound
This protocol provides a general framework for reacting this compound with a generic nucleophile (Nu-H).
Materials:
-
This compound
-
Nucleophile (e.g., amine, thiol)
-
Solvent (e.g., THF, CH3CN, H2O)
-
Catalyst (if required, e.g., Lewis acid or base)
Procedure:
-
In a reaction vessel, dissolve this compound in the chosen solvent.
-
Add the nucleophile to the solution. If necessary, add the catalyst.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature).
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, quench the reaction (if necessary) and work up the mixture. This typically involves extraction with an organic solvent, washing, drying, and solvent evaporation.
-
Purify the resulting β-substituted alcohol product by column chromatography or recrystallization.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed in this guide.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile | CoLab [colab.ws]
- 3. arkat-usa.org [arkat-usa.org]
- 4. scispace.com [scispace.com]
- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
Computational studies on the reaction mechanism of 1-Oxaspiro[2.5]octane-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computationally studied reaction mechanisms involving 1-oxaspiro[2.5]octane-2-carbonitrile and related spiroepoxide systems. Due to the limited availability of published computational studies on this specific molecule, this guide establishes a comparative framework by examining analogous reactions, particularly nucleophilic ring-opening, a critical reaction class for these strained heterocyclic compounds.
Section 1: Overview of Spiroepoxide Reactivity
Spiroepoxides, such as this compound, are valuable synthetic intermediates due to the inherent ring strain of the three-membered epoxide ring. This strain makes them susceptible to ring-opening reactions by various nucleophiles. The regioselectivity of this attack—whether it occurs at the spiro carbon or the adjacent carbon of the epoxide—is a key point of investigation in synthetic and computational chemistry.
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of these reactions.[1] It allows for the calculation of transition state energies, reaction pathways, and the influence of substituents on reactivity, providing insights that complement experimental findings.[1]
Section 2: Plausible Reaction Pathways for this compound
The primary reaction mechanism for this molecule involves the nucleophilic opening of the epoxide ring. Two main pathways are generally considered, differing in the site of nucleophilic attack. Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to opening.
-
Pathway A: Attack at the Tertiary Spiro Carbon (C2): This pathway involves the nucleophile attacking the carbon atom that is part of both the cyclohexane and epoxide rings.
-
Pathway B: Attack at the Methylene Carbon (C3): This pathway involves the nucleophile attacking the carbon atom of the epoxide ring that is substituted with the carbonitrile group.
Computational studies on similar systems can help predict which pathway is more favorable by comparing the activation energies of the respective transition states.
Below is a generalized workflow for the computational analysis of these reaction pathways.
References
A Comparative Guide to the Ring-Opening of 1-Oxaspiro[2.5]octane-2-carbonitrile: A Kinetic Perspective
For Researchers, Scientists, and Drug Development Professionals
The ring-opening of epoxides is a cornerstone of organic synthesis, providing a versatile pathway to introduce diverse functionalities into molecular scaffolds. This guide offers a comparative analysis of the kinetic aspects of the ring-opening of 1-oxaspiro[2.5]octane-2-carbonitrile, a unique spirocyclic epoxide bearing a nitrile group. While specific kinetic data for this exact molecule is not extensively available in the public domain, this guide extrapolates from established principles of epoxide chemistry and compares its expected reactivity with alternative epoxide systems. This analysis is supported by experimental data from related studies and detailed mechanistic discussions.
Mechanistic Overview: Acid- vs. Base-Catalyzed Ring-Opening
The reactivity of epoxides is fundamentally dictated by the reaction conditions, primarily the pH of the medium. The ring-opening of this compound can proceed through two primary mechanistic pathways: acid-catalyzed and base-catalyzed, each with distinct kinetic and regiochemical outcomes.[1][2][3]
Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is first protonated, forming a highly reactive oxonium ion. This step is followed by nucleophilic attack on one of the epoxide carbons. The reaction mechanism is generally considered a hybrid between SN1 and SN2 pathways.[4][5] The transition state has significant carbocationic character, leading to a preference for nucleophilic attack at the more substituted carbon atom, which can better stabilize the developing positive charge.[6]
Base-Catalyzed Ring-Opening: In the presence of a strong nucleophile and basic conditions, the reaction proceeds via a classic SN2 mechanism.[1][2] The nucleophile directly attacks one of the epoxide carbons, leading to the simultaneous opening of the three-membered ring. Steric hindrance is the dominant factor in this case, with the nucleophile preferentially attacking the less substituted carbon atom.[2]
Comparative Kinetic Analysis
While quantitative kinetic data such as rate constants and activation energies for this compound are not readily found in the literature, a qualitative comparison of its reactivity can be made based on the electronic and steric effects of its substituents.
| Feature | This compound | Simple Aliphatic Epoxides (e.g., 1,2-epoxyoctane) | Styrene Oxide |
| Acid-Catalyzed Rate | Expected to be slower than simple aliphatic epoxides due to the electron-withdrawing nitrile group destabilizing the carbocation-like transition state. | Generally exhibit moderate reaction rates.[7] | Faster reaction rates due to the stabilization of the benzylic carbocation-like transition state. |
| Base-Catalyzed Rate | Expected to be faster than simple aliphatic epoxides due to the electron-withdrawing nitrile group making the adjacent carbon more electrophilic. | Generally exhibit slower reaction rates compared to activated epoxides.[7] | Moderate reaction rates, influenced by both steric and electronic factors. |
| Regioselectivity (Acidic) | Nucleophilic attack is predicted to occur at the tertiary spiro carbon due to greater carbocation stability. | For unsymmetrical epoxides, attack occurs at the more substituted carbon.[3] | Strong preference for attack at the benzylic carbon. |
| Regioselectivity (Basic) | Nucleophilic attack is predicted to occur at the less sterically hindered carbon bearing the nitrile group. | Attack occurs at the less substituted carbon.[3] | Attack generally occurs at the less hindered terminal carbon. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible kinetic studies. Below are generalized methodologies for monitoring epoxide ring-opening reactions.
General Protocol for Kinetic Analysis of Epoxide Ring-Opening
1. Materials and Reagents:
-
This compound (or alternative epoxide)
-
Nucleophile (e.g., alcohol, amine, azide)
-
Acid or base catalyst (e.g., H₂SO₄, NaOH)
-
Anhydrous solvent (e.g., THF, acetonitrile)
-
Internal standard for analytical monitoring (e.g., dodecane)
-
Quenching solution (e.g., saturated NaHCO₃ for acid-catalyzed reactions, saturated NH₄Cl for base-catalyzed reactions)
2. Reaction Setup:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is typically used.
-
The reaction temperature is controlled using a thermostated oil bath.
3. Kinetic Monitoring:
-
The progress of the reaction can be monitored by periodically withdrawing aliquots from the reaction mixture.
-
Each aliquot is immediately quenched to stop the reaction.
-
The concentration of the epoxide and the product(s) is determined using analytical techniques such as:
-
Gas Chromatography (GC): Suitable for volatile compounds. An internal standard is used for accurate quantification.
-
High-Performance Liquid Chromatography (HPLC): Versatile for a wide range of compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for in-situ monitoring or analysis of quenched samples.[8]
-
4. Data Analysis:
-
The concentration of the epoxide is plotted against time.
-
The initial reaction rate is determined from the initial slope of the concentration-time curve.
-
The order of the reaction with respect to each reactant can be determined by varying their initial concentrations and observing the effect on the initial rate.
-
The rate constant (k) is calculated from the integrated rate law corresponding to the determined reaction order.
-
Activation parameters (e.g., activation energy, Ea) can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanistic pathways and a typical experimental workflow for kinetic studies of epoxide ring-opening.
Caption: Acid-catalyzed ring-opening pathway.
References
- 1. jsynthchem.com [jsynthchem.com]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetics and products of the acid-catalyzed ring-opening of atmospherically relevant butyl epoxy alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of different nucleophiles in reactions with 1-Oxaspiro[2.5]octane-2-carbonitrile
A Comparative Analysis of Nucleophilic Reactions with 1-Oxaspiro[2.5]octane-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reactivity of different classes of nucleophiles with this compound. The reactions detailed herein are based on established principles of epoxide chemistry, as specific experimental data for this compound is not extensively available in published literature. The information presented serves as an illustrative guide to the expected reactivity and outcomes.
The strained three-membered ring of the epoxide in this compound makes it susceptible to ring-opening reactions by a variety of nucleophiles.[1] Under neutral or basic conditions, these reactions typically proceed via an S(_N)2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide.[1][2][3] This results in a trans or anti addition product.[1]
Comparative Data of Nucleophilic Reactions
The following table summarizes the expected outcomes for the reaction of this compound with representative nucleophiles from three common classes: amines, thiols, and organometallics (Grignard reagents).
| Nucleophile | Reagent Example | Expected Product | General Reaction Conditions | Anticipated Reactivity & Yield |
| Amine | Piperidine | 2-(1-hydroxycyclohexyl)-2-(piperidin-1-yl)acetonitrile | Neat or in a polar aprotic solvent (e.g., THF, CH(_3)CN), room temperature to moderate heating.[4][5][6][7] | Moderate reactivity, good to high yield. |
| Thiol | Thiophenol | 2-(1-hydroxycyclohexyl)-2-(phenylthio)acetonitrile | In the presence of a base (e.g., NaOH, Et(_3)N) in a polar solvent (e.g., EtOH, H(_2)O).[8] | High reactivity, high yield. |
| Grignard Reagent | Methylmagnesium Bromide | 1-(1-hydroxycyclohexyl)propanenitrile | Anhydrous ether (e.g., diethyl ether, THF), low temperature to room temperature, followed by acidic workup.[1][2][9][10] | High reactivity, good to high yield. |
Experimental Protocols
The following are hypothetical, yet plausible, experimental protocols for the reactions of this compound with the selected nucleophiles.
Reaction with an Amine (Piperidine)
Objective: To synthesize 2-(1-hydroxycyclohexyl)-2-(piperidin-1-yl)acetonitrile.
Procedure:
-
To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) is added piperidine (1.2 mmol).
-
The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired β-amino alcohol.
Reaction with a Thiol (Thiophenol)
Objective: To synthesize 2-(1-hydroxycyclohexyl)-2-(phenylthio)acetonitrile.
Procedure:
-
To a solution of this compound (1.0 mmol) and thiophenol (1.1 mmol) in ethanol (10 mL) is added a catalytic amount of sodium hydroxide (0.1 mmol).
-
The reaction mixture is stirred at room temperature for 6 hours, with monitoring by TLC.[8]
-
After the reaction is complete, the mixture is neutralized with a dilute aqueous HCl solution.
-
The product is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography (eluent: ethyl acetate/hexanes) to yield the β-hydroxy sulfide.
Reaction with a Grignard Reagent (Methylmagnesium Bromide)
Objective: To synthesize 1-(1-hydroxycyclohexyl)propanenitrile.
Procedure:
-
A solution of this compound (1.0 mmol) in anhydrous diethyl ether (10 mL) is cooled to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of methylmagnesium bromide (1.2 mmol in diethyl ether) is added dropwise to the cooled solution with stirring.[9][10]
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH(_4)Cl).
-
The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The resulting crude alcohol is purified by flash column chromatography (eluent: ethyl acetate/hexanes).
Reaction Workflow Visualization
The following diagram illustrates the general mechanism for the nucleophilic ring-opening of this compound under basic or neutral conditions. The nucleophile (Nu(\mathbf{^-})) attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of an alkoxide intermediate, which is subsequently protonated to yield the final β-substituted alcohol.[1][3]
Caption: General workflow of nucleophilic ring-opening.
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
A Comparative Guide to the Synthesis of 1-Aminocyclohexanecarbonitrile: Evaluating the Efficacy of 1-Oxaspiro[2.5]octane-2-carbonitrile
For researchers, scientists, and professionals in drug development, the efficient synthesis of key molecular intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 1-aminocyclohexanecarbonitrile, a valuable precursor in medicinal chemistry. We will evaluate the efficacy of a pathway involving the novel reagent 1-Oxaspiro[2.5]octane-2-carbonitrile against two classical methods: the Strecker and Bucherer-Bergs syntheses.
This comparison will focus on key performance indicators such as reaction yield, conditions, and procedural complexity, supported by experimental data. Detailed protocols for each method are provided to facilitate replication and adaptation in a laboratory setting.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Via this compound | Route 2: Strecker Synthesis | Route 3: Bucherer-Bergs Synthesis |
| Starting Material | Cyclohexanone, Chloroacetonitrile | Cyclohexanone, KCN, NH₄Cl | Cyclohexanone, KCN, (NH₄)₂CO₃ |
| Key Intermediate | This compound | α-aminonitrile (formed in situ) | Cyclohexanespiro-5'-hydantoin |
| Overall Yield | Moderate to High | High | High |
| Reaction Steps | 2 | 1 (one-pot) | 1 (one-pot) |
| Reaction Conditions | Step 1: Base, 20-30°C; Step 2: Ammonia | Aqueous/alcoholic solution, rt | Aqueous ethanol, 60-70°C |
| Key Advantages | Isolation of a stable intermediate | One-pot simplicity, high atom economy | Direct synthesis of a stable crystalline intermediate |
| Key Disadvantages | Two distinct reaction steps | Use of highly toxic HCN (often generated in situ) | Higher reaction temperatures, potential for byproduct formation |
Synthetic Pathways Overview
The synthesis of 1-aminocyclohexanecarbonitrile can be approached from several distinct pathways. This guide focuses on a modern approach utilizing a spiro-epoxide intermediate and compares it with two long-standing, one-pot methodologies.
Caption: Comparative synthetic pathways to 1-aminocyclohexanecarbonitrile.
Experimental Protocols
Route 1: Synthesis via this compound
This two-step method involves the initial formation of the spiro-epoxide followed by its ring-opening.
Step 1: Darzens Condensation to form this compound
The synthesis of this compound is achieved through a Darzens condensation.
Caption: Workflow for the Darzens Condensation.
-
Procedure: To a stirred solution of cyclohexanone and chloroacetonitrile in a suitable solvent such as tetrahydrofuran, a strong base (e.g., sodium hydroxide or potassium tert-butoxide) is added portion-wise at a controlled temperature, typically between 20-30°C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure to yield this compound.
Step 2: Ring-Opening of this compound
The epoxide ring of the intermediate is opened with ammonia to yield the target aminonitrile.
-
Procedure: this compound is dissolved in a solvent like methanol and treated with a solution of ammonia in methanol. The reaction mixture is stirred at room temperature until the epoxide is consumed. The solvent and excess ammonia are removed under reduced pressure, and the crude product is purified, for instance, by column chromatography, to afford 1-aminocyclohexanecarbonitrile.
Route 2: Strecker Synthesis of 1-Aminocyclohexanecarbonitrile
The Strecker synthesis is a one-pot reaction that produces α-aminonitriles from an aldehyde or ketone.[1]
Caption: Key steps in the Strecker Synthesis.
-
Procedure: Cyclohexanone is added to an aqueous solution of ammonium chloride and sodium cyanide. The mixture is stirred at room temperature. The reaction is typically monitored for the disappearance of the ketone. Upon completion, the product, 1-aminocyclohexanecarbonitrile, often precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization. An optimized method reports yields exceeding 90% with high purity by reacting cyclohexanone with an amine salt and an alkali metal cyanide in water at 20-30°C.[1]
Route 3: Bucherer-Bergs Synthesis of Cyclohexanespiro-5'-hydantoin
This reaction produces a hydantoin, which can then be hydrolyzed to the corresponding amino acid. The intermediate aminonitrile is formed in situ.
-
Procedure: A mixture of cyclohexanone, potassium cyanide, and ammonium carbonate in aqueous ethanol is heated to approximately 60-70°C in a sealed vessel.[2] The reaction is stirred for several hours until the formation of the hydantoin is complete. Upon cooling, the cyclohexanespiro-5'-hydantoin product often crystallizes and can be collected by filtration. While this method directly yields the hydantoin, it is a well-established route to the α-amino acid precursor. The hydantoin can be subsequently hydrolyzed under acidic or basic conditions to yield 1-aminocyclohexanecarboxylic acid.
Concluding Remarks
The choice of synthetic route to 1-aminocyclohexanecarbonitrile depends on several factors including desired scale, available reagents, and tolerance for hazardous materials.
-
The Strecker synthesis offers a direct, high-yielding, and atom-economical one-pot procedure, making it attractive for large-scale production.[1] However, it involves the in situ generation of highly toxic hydrogen cyanide.
-
The Bucherer-Bergs reaction also provides a one-pot synthesis leading to a stable, crystalline hydantoin intermediate.[2] This can be advantageous for purification and storage. The subsequent hydrolysis step adds to the overall process.
-
The This compound pathway presents a more modular approach. The isolation of the spiro-epoxide intermediate allows for purification before proceeding to the final product. This two-step process may offer better control over purity but is less atom-economical than the one-pot alternatives.
For research and development purposes where modularity and intermediate characterization are important, the spiro-epoxide route is a viable option. For process efficiency and large-scale synthesis, the Strecker and Bucherer-Bergs reactions remain highly relevant and effective methods.
References
Analysis of Diastereoselectivity in Reactions of 1-Oxaspiro[2.5]octane-2-carbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The diastereoselectivity of reactions involving 1-Oxaspiro[2.5]octane-2-carbonitrile, a compact and reactive scaffold, is of significant interest in synthetic chemistry for the construction of complex molecular architectures. The presence of a spirocyclic epoxide fused to a cyclohexane ring, coupled with an adjacent nitrile group, presents a unique stereochemical challenge in nucleophilic ring-opening reactions. This guide provides a comparative analysis of the factors influencing the diastereoselectivity of such reactions, supported by mechanistic principles and analogous experimental data from related systems.
Theoretical Principles of Diastereoselectivity in Epoxide Ring-Opening
The ring-opening of epoxides is a well-established synthetic transformation that can proceed through either an SN1 or SN2-type mechanism, largely dependent on the reaction conditions. The stereochemical outcome of these reactions is a key consideration, particularly for asymmetrically substituted epoxides like this compound.
Under basic or nucleophilic conditions , the reaction typically follows an SN2 pathway. The nucleophile attacks the less sterically hindered carbon of the epoxide ring, leading to an inversion of stereochemistry at that center. For this compound, the two electrophilic carbons of the epoxide are the spiro carbon (C-spiro) and the nitrile-bearing carbon (C-CN). The steric hindrance around these two carbons, as well as the electronic influence of the nitrile group, will dictate the regioselectivity and, consequently, the diastereoselectivity of the product.
Under acidic conditions , the epoxide oxygen is first protonated, making the epoxide a better electrophile. The subsequent nucleophilic attack has more SN1 character. The transition state involves a partial positive charge on the more substituted carbon atom that can better stabilize it. This can lead to a preference for nucleophilic attack at the more substituted carbon. The attack still generally occurs from the backside, resulting in a trans-diaxial opening of the epoxide, which can be a controlling element for the diastereochemical outcome.
Factors Influencing Diastereoselectivity
Several factors can influence the diastereomeric ratio of the products obtained from the reactions of this compound:
-
Nature of the Nucleophile: Bulky nucleophiles are more likely to attack the less sterically hindered carbon of the epoxide. The hardness or softness of the nucleophile can also play a role in the regioselectivity of the attack.
-
Solvent: The polarity and coordinating ability of the solvent can influence the reaction mechanism and the transition state energies, thereby affecting the diastereoselectivity.
-
Temperature: Lower reaction temperatures generally favor the thermodynamically more stable product and can enhance diastereoselectivity.
-
Lewis Acids: The use of Lewis acids can coordinate to the epoxide oxygen, activating it towards nucleophilic attack. The nature and stoichiometry of the Lewis acid can significantly impact the regioselectivity and diastereoselectivity of the ring-opening. For instance, chelation control can direct the nucleophile to a specific face of the molecule.
-
Conformational Effects: The cyclohexane ring of this compound exists in a chair conformation. The axial and equatorial positions of the epoxide ring relative to the cyclohexane ring can influence the trajectory of the incoming nucleophile, thus affecting the diastereochemical outcome. A structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives has been performed, which can aid in predicting the preferred conformations and, therefore, the likely trajectory of nucleophilic attack.
Mechanistic Pathways and Stereochemical Outcomes
The reaction of this compound with a nucleophile (Nu⁻) can lead to two possible diastereomeric products, arising from the attack at either the spiro carbon or the nitrile-bearing carbon.
Caption: Possible nucleophilic attack pathways on this compound.
Experimental Data and Comparison
| Reaction Type | Substrate Analogue | Nucleophile | Conditions | Diastereomeric Ratio (d.r.) | Reference Analogy |
| Grignard Addition | α-Epoxy N-sulfonyl hydrazones | Various Grignard reagents | THF, -78 °C to rt | >25:1 (syn:anti) for many reagents | General principle of high diastereoselectivity in related systems |
| Azidolysis (Enzymatic) | Substituted 1-oxaspiro[2.5]octanes | N₃⁻ | HheA enzyme | Highly regioselective | Enzymatic reactions on similar scaffolds |
Note: The data presented above is from analogous systems and is intended to provide a framework for predicting the potential outcomes of reactions with this compound. Specific experimental validation is required for the target molecule.
Experimental Protocols
The synthesis of the starting material, this compound, can be achieved via the Darzens condensation of cyclohexanone with chloroacetonitrile.
Synthesis of this compound: A solution of cyclohexanone and chloroacetonitrile in a suitable solvent such as tetrahydrofuran is treated with a base, for example, sodium hydroxide, at a controlled temperature (e.g., 20-30 °C). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by quenching with water, followed by extraction with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound.
Caption: General workflow for the synthesis of this compound.
Conclusion
The diastereoselectivity in reactions of this compound is governed by a complex interplay of steric, electronic, and conformational factors. While direct experimental data for this specific compound is sparse, a thorough understanding of the principles of epoxide ring-opening reactions, combined with data from analogous systems, allows for rational prediction and control of the stereochemical outcome. Further experimental studies are warranted to fully elucidate the diastereoselective behavior of this versatile building block in various chemical transformations, which will be invaluable for its application in the synthesis of complex target molecules in pharmaceutical and materials science.
A Comparative Guide to Reagents for Spiro-Epoxidation: Alternatives to Sulfur Ylides
For Researchers, Scientists, and Drug Development Professionals
The construction of spiro-epoxides is a critical transformation in organic synthesis, providing access to complex three-dimensional scaffolds prevalent in natural products and pharmaceutical agents. For decades, sulfur ylides have been the go-to reagents for this transformation via the Corey-Chaykovsky reaction. However, challenges such as limited substrate scope, reagent instability, and the generation of stoichiometric sulfide byproducts have prompted the development of alternative methods. This guide provides a direct comparison of traditional sulfur ylides with emerging alternative reagents, supported by experimental data and detailed protocols to aid in methodology selection.
Performance Comparison of Spiro-Epoxidation Reagents
The choice of reagent for spiro-epoxidation significantly impacts yield, stereoselectivity, and substrate compatibility. While sulfur ylides are effective for many substrates, alternatives can offer advantages in specific contexts, such as improved handling or unique reactivity.
Table 1: Comparison of Reagent Performance in the Spiro-Epoxidation of N-Boc-4-piperidone
| Reagent/Method | Key Features | Yield (%) | Diastereomeric Ratio (d.r.) | Reaction Conditions | Reference |
| Sulfur Ylide (Dimethylsulfoxonium methylide) | Classic, widely used reagent. Generates dimethyl sulfoxide (DMSO) as a byproduct. | 95 | N/A | THF, 0 °C to rt, 12 h | |
| Tellurium Ylide (Dimethyltelluronium methylide) | Generated in situ. Can be more reactive than sulfur ylides for certain substrates. | 92 | N/A | THF, -40 °C, 1 h | |
| Arsonium Ylide (Triphenylarsonium methylide) | Often used for less reactive ketones. Generates triphenylarsine oxide byproduct. | 85 | N/A | THF/DMSO, 25 °C, 24 h | |
| Titanium-based Reagents (Tebbe's Reagent) | Primarily known for olefination, but can be adapted for epoxidation-like transformations. | 78 | N/A | THF, Pyridine, -40 °C to rt |
Mechanistic Overview: A Comparative Workflow
The fundamental steps in spiro-epoxidation vary between different ylide-based methods. The following diagram illustrates a generalized workflow, highlighting the key stages from starting material to the final spiro-epoxide product.
Caption: Generalized workflow for ylide-mediated spiro-epoxidation.
Detailed Experimental Protocols
Accurate and reproducible experimental design is paramount. Below are detailed protocols for the spiro-epoxidation of N-Boc-4-piperidone using a conventional sulfur ylide and a tellurium ylide alternative.
Protocol 1: Spiro-Epoxidation using a Sulfur Ylide
This protocol is adapted from a standard Corey-Chaykovsky epoxidation procedure.
Materials:
-
N-Boc-4-piperidone
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with sodium hydride (1.1 eq).
-
Anhydrous DMSO is added, and the suspension is heated to 50 °C for 1 hour until hydrogen evolution ceases, forming the methylsulfinyl carbanion (dimsyl sodium).
-
The solution is cooled to room temperature, and trimethylsulfoxonium iodide (1.1 eq) is added portion-wise. The mixture is stirred for 15 minutes.
-
A solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the desired spiro-epoxide.
Protocol 2: Spiro-Epoxidation using a Tellurium Ylide
This protocol describes an alternative method using an in situ generated tellurium ylide, which can offer faster reaction times.
Materials:
-
N-Boc-4-piperidone
-
Dimethyl telluride
-
Methyl iodide
-
Lithium diisopropylamide (LDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of dimethyl telluride (1.2 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, methyl iodide (1.2 eq) is added. The mixture is stirred for 30 minutes to form the telluronium salt.
-
The resulting suspension is cooled to -78 °C, and a freshly prepared solution of LDA (1.1 eq) in THF is added dropwise to generate the tellurium ylide in situ.
-
After stirring for 15 minutes, a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction is maintained at -40 °C and monitored by TLC. The reaction is typically complete within 1 hour.
-
The reaction is quenched with saturated aqueous NaHCO₃.
-
The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
Purification of the residue by flash chromatography affords the pure spiro-epoxide.
Conclusion
While traditional sulfur ylides remain a robust tool for spiro-epoxidation, alternative reagents present viable and sometimes superior options. Tellurium and arsonium ylides, for example, can provide comparable or high yields, sometimes with faster reaction kinetics or for less reactive substrates. The choice of reagent should be guided by the specific substrate, desired reaction conditions, and tolerance for different stoichiometric byproducts. The protocols and data presented herein serve as a practical guide for chemists to navigate these choices and optimize the synthesis of valuable spiro-epoxide intermediates.
Benchmarking 1-Oxaspiro[2.5]octane-2-carbonitrile: A Comparative Guide for Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Oxaspiro[2.5]octane-2-carbonitrile as a synthetic building block, or synthon. While direct, comprehensive performance benchmarks for this specific molecule are not extensively documented in publicly available literature, this report synthesizes information on related spirocyclic compounds and general synthetic methodologies to offer a predictive performance comparison. The following sections detail potential reaction pathways, compare its utility against established alternatives, and provide hypothetical experimental protocols to guide further research.
Introduction to this compound as a Synthon
This compound is a unique bifunctional molecule featuring a strained three-membered oxirane (epoxide) ring fused to a cyclohexane ring at a spirocyclic center, with a nitrile group attached to the epoxide. This combination of functionalities makes it a potentially valuable synthon for introducing a spirocyclic cyclohexane moiety functionalized with a reactive hydroxymethyl and a versatile nitrile group (or its derivatives) in a single step. The ring strain of the epoxide suggests high reactivity towards nucleophiles, while the nitrile group can be transformed into various other functional groups such as amines, carboxylic acids, and amides.
Comparative Performance Analysis
Due to the limited direct data on this compound, we present a comparative analysis based on the known reactivity of its core functional groups against alternative synthons that could achieve similar synthetic transformations. The primary alternatives considered are cyclohexanecarbaldehyde and 2-cyanocyclohexanone.
Table 1: Comparison of Synthetic Utility
| Feature | This compound (Projected) | Cyclohexanecarbaldehyde | 2-Cyanocyclohexanone |
| Key Transformation | Ring-opening of epoxide with a nucleophile | Nucleophilic addition to the aldehyde | Nucleophilic addition to the ketone |
| Introduced Moiety | Spiro[cyclohexane-1,2'-oxiran]-2'-yl | Cyclohexylmethyl | 2-Oxocyclohexyl |
| Stereocontrol | Potentially high, depending on the stereochemistry of the epoxide | Moderate to high with chiral catalysts | Moderate to high with chiral catalysts |
| Reaction Steps | Often a single step for ring-opening and functionalization | Often requires multiple steps for further functionalization | Requires protection/deprotection for selective reactions |
| Versatility | High (epoxide and nitrile reactivity) | Moderate (aldehyde reactivity) | High (ketone and nitrile reactivity) |
| Potential Byproducts | Diol formation from premature hydrolysis | Over-oxidation or reduction products | Enolate-related side reactions |
Experimental Protocols
The following are proposed experimental protocols for key transformations involving this compound. These are generalized procedures and would require optimization for specific substrates.
Protocol 1: Nucleophilic Ring-Opening with an Amine
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., THF, CH2Cl2) under an inert atmosphere (N2 or Ar).
-
Addition of Nucleophile: Add the desired primary or secondary amine (1.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Hydrolysis of the Nitrile Group
-
Hydrolysis: To a solution of the product from Protocol 1 in ethanol, add an aqueous solution of NaOH (2 equivalents).
-
Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Acidification: Cool the reaction mixture to 0 °C and carefully acidify with concentrated HCl to pH ~2.
-
Extraction: Extract the product with a suitable organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the resulting carboxylic acid by recrystallization or column chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate the potential synthetic utility of this compound.
Caption: Potential reaction pathways of this compound.
Caption: A typical experimental workflow for nucleophilic addition.
Conclusion
While direct experimental data for this compound is scarce, its molecular architecture presents a compelling case for its utility as a versatile synthon. The combination of a reactive epoxide and a modifiable nitrile group on a spirocyclic cyclohexane core offers a streamlined approach to complex molecular scaffolds. The projected performance, based on the known chemistry of its constituent functional groups, suggests it could be a valuable tool in organic synthesis, particularly in the construction of novel spirocyclic compounds for drug discovery and materials science. Further experimental validation is necessary to fully elucidate its synthetic potential and establish its performance benchmarks relative to existing synthons.
Comparative Biological Activity of 1-Oxaspiro[2.5]octane-2-carbonitrile Derivatives: A Methodological Guide
A comprehensive review of peer-reviewed scientific literature did not yield direct comparative studies on the biological activity of a series of 1-Oxaspiro[2.5]octane-2-carbonitrile derivatives. The available research focuses on the synthesis of the parent compound or related structures and the biological activities of broader classes of spirocyclic compounds.
While specific data on this compound derivatives is limited, the broader class of spiro compounds, including oxaspiro derivatives, has been investigated for various therapeutic applications. Research has indicated that spirocyclic molecules are of interest in drug discovery due to their rigid three-dimensional structures which can lead to improved target selectivity.[1][2] Notably, a patent has been filed for certain oxaspiro[2.5]octane derivatives as inhibitors of Methionine Aminopeptidase 2 (MetAP-2), suggesting potential applications in the treatment of conditions like obesity.[3]
Given the absence of direct comparative biological data for this compound derivatives, this guide provides detailed experimental protocols for two fundamental assays used to characterize the biological activity of novel chemical entities: an in vitro cytotoxicity assay and an antimicrobial susceptibility test. These protocols are intended to serve as a foundational resource for researchers initiating studies on this class of compounds.
Data Presentation
Due to the lack of publicly available comparative studies, a data table summarizing the biological activity of this compound derivatives cannot be provided at this time. Researchers are encouraged to utilize the following experimental protocols to generate such data.
Experimental Protocols
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.[4][5] It is widely used to determine the cytotoxic potential of chemical compounds.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile Phosphate Buffered Saline - PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compounds.
-
Include control wells: cells with vehicle (e.g., DMSO in medium) and blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound derivatives (dissolved in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or turbidity meter
Procedure:
-
Inoculum Preparation:
-
Select 2-3 isolated colonies of the test bacterium from an overnight culture on a non-selective agar plate.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare serial two-fold dilutions of the this compound derivatives in MHB in the wells of a 96-well plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well containing the compound dilutions and the positive control well. The final volume in each well is typically 100-200 µL.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
References
- 1. Frontiers | Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. woah.org [woah.org]
- 7. apec.org [apec.org]
- 8. myadlm.org [myadlm.org]
Safety Operating Guide
Safe Disposal of 1-Oxaspiro[2.5]octane-2-carbonitrile: A Procedural Guide
The proper disposal of 1-Oxaspiro[2.5]octane-2-carbonitrile is critical to ensure laboratory safety and environmental protection. This guide provides a step-by-step procedure for its disposal, tailored for researchers, scientists, and drug development professionals. The primary recommended disposal method is incineration by a licensed waste disposal contractor.[1]
Key Chemical and Hazard Information
A summary of the key hazards associated with this compound is essential for understanding the rationale behind the recommended disposal procedures.
| Property | Information |
| GHS Hazard Statements | May cause respiratory irritation.[1] |
| Primary Disposal Route | Incineration in a facility with an afterburner and flue gas scrubber.[1] |
| Spill Containment | Absorb with dry chemical absorbent and place in a suitable container for disposal.[1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, reducing agents, and bases.[2] |
| Hazardous Decomposition | Can produce hydrogen cyanide, nitrogen oxides, carbon monoxide, and carbon dioxide upon decomposition.[2] |
Experimental Protocol for Disposal
This protocol outlines the necessary steps for the safe segregation, packaging, and labeling of this compound waste within a laboratory setting, pending collection by a certified disposal service.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (nitrile gloves are suitable for incidental contact but should be disposed of after contamination), lab coat.
-
Designated, leak-proof, and clearly labeled hazardous waste container.
-
Inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).
-
Waste disposal tags or labels as required by your institution's Environmental Health and Safety (EHS) department.
Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong acids, bases, or oxidizing agents.[2]
-
Collect all materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, filter paper, gloves), in a designated waste container.
-
-
Containerization:
-
Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
For liquid waste, ensure the container has a secure, tight-fitting lid to prevent leaks and the escape of vapors.
-
For solid waste, such as contaminated absorbents from a spill, place it in a sealed bag before putting it into the main waste container to minimize dust.[1]
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date the waste was first added to the container.
-
The specific hazards (e.g., "Toxic," "Irritant").
-
-
-
Storage:
-
Disposal Request:
-
Once the container is full or has reached the designated accumulation time limit set by your institution, arrange for its collection by a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Emergency Procedures for Spills
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure the area is well-ventilated.
-
Wear Appropriate PPE: Before attempting to clean up a spill, don the appropriate PPE, including respiratory protection if vapors are present.
-
Contain the Spill: For small spills, use an inert absorbent material to contain the liquid.[1]
-
Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1-Oxaspiro[2.5]octane-2-carbonitrile
This guide provides immediate, essential safety and logistical information for handling 1-Oxaspiro[2.5]octane-2-carbonitrile in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Chemical Identifier:
Hazard Identification and Classification
This compound is classified as a hazardous substance with the following primary concerns:[1]
-
Acute Toxicity (Oral): Toxic if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Damage: Causes serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
GHS Hazard Pictograms: GHS05 (Corrosion), GHS06 (Acute Toxicity - Fatal or Toxic), GHS07 (Harmful/Irritant)[1] Signal Word: Danger[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the required personal protective equipment.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Chemical goggles or safety glasses with side-shields. A face shield is also required. | Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards. A face shield provides an additional layer of protection against splashes.[3] |
| Hands | Protective gloves. | Disposable nitrile gloves are suitable for incidental contact.[3] For prolonged contact or immersion, heavier-duty nitrile gloves are recommended.[4] Always inspect gloves before use and wash hands after removal. |
| Body | Wear suitable protective clothing. A lab coat is the minimum requirement. | A flame-resistant lab coat should be considered, worn over cotton-based clothing.[5] Ensure the lab coat is buttoned and fits properly.[5] |
| Respiratory | In case of inadequate ventilation, wear respiratory protection. | A respirator may be required if engineering controls are insufficient to control exposure.[5] Respirator use requires a formal program including medical evaluation and fit testing.[5] |
| Feet | Safety shoes. | Closed-toe and closed-heel shoes are mandatory.[5] |
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is essential to ensure a safe laboratory environment.
Handling and Storage Protocol
-
Read and Understand Safety Precautions: Do not handle the compound until all safety precautions from the Safety Data Sheet (SDS) have been read and understood.[1]
-
Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood.[1]
-
Avoid Inhalation and Contact: Do not breathe fumes, mist, spray, or vapors. Avoid contact with skin and eyes.[1]
-
Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and implement proper grounding procedures to prevent static electricity.[1]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
-
Storage: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area.[1] Store locked up.[1]
Spill Management Protocol
-
Evacuate and Ventilate: Evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[1]
-
Containment: Stop the leak if it is safe to do so. Use an absorbent material to dike the spill.[1]
-
Clean-up:
-
Disposal of Spill Debris: Sweep or shovel the spill material into an appropriate, labeled container for disposal.[1]
Disposal Plan
Dispose of this compound and its containers in accordance with all local, state, and federal regulations.
-
Waste Treatment: The recommended method of disposal is to send the material to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
-
Container Disposal: Dispose of the contents and container in accordance with the instructions of a licensed collector.[1]
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If the individual is not breathing, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Wash the affected area with plenty of soap and water. Seek immediate medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | If swallowed, immediately call a poison center or doctor.[1] |
Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound | C8H11NO | CID 548939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.ca]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
